Physicochemical Profiling and Synthetic Utility of 2-Nitro-3-propoxybenzoic Acid: A Technical Guide
Architectural Significance in Medicinal Chemistry In the landscape of rational drug design, highly functionalized aromatic building blocks are the cornerstone of novel active pharmaceutical ingredients (APIs). 2-Nitro-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Architectural Significance in Medicinal Chemistry
In the landscape of rational drug design, highly functionalized aromatic building blocks are the cornerstone of novel active pharmaceutical ingredients (APIs). 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) represents a highly versatile, tri-substituted benzene scaffold[1]. As an application scientist specializing in early-stage process chemistry, I frequently leverage this specific substitution pattern—an ortho-nitro group flanking a meta-propoxy ether—to access complex anthranilic acid derivatives.
The juxtaposition of these functional groups creates a unique "push-pull" electronic environment. The strongly electron-withdrawing nitro group lowers the pKa of the adjacent carboxylic acid while simultaneously activating the ring, whereas the propoxy chain provides a tunable lipophilic vector essential for optimizing protein-ligand interactions in hydrophobic binding pockets.
Quantitative Physicochemical Profiling
Understanding the fundamental physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological assays. The data summarized below reflects standard analytical profiling for high-purity (≥98%) commercial batches[1][2].
Handle strictly within a certified chemical fume hood.
Structural and Electronic Interplay
The reactivity of 2-Nitro-3-propoxybenzoic acid is dictated by the steric and electronic interplay of its three substituents. The diagram below maps these relationships, which are critical when designing downstream functionalization strategies (e.g., cross-coupling or nucleophilic aromatic substitution).
Electronic and steric interplay of substituents on the 2-Nitro-3-propoxybenzoic acid core.
Self-Validating Synthetic Methodologies
In process chemistry, we do not simply execute steps; we design self-validating systems where the completion of one thermodynamic state triggers the next. Below are two field-proven protocols detailing the synthesis of this compound and its most common downstream application.
Protocol A: Synthesis of 2-Nitro-3-propoxybenzoic Acid via Williamson Etherification
Causality & Expert Insight:
Starting from 3-hydroxy-2-nitrobenzoic acid, direct alkylation is complicated by the presence of two acidic protons (the carboxylic acid and the phenol). Using a base like K2CO3 in DMF will deprotonate both, leading to the formation of the diester (propyl 2-nitro-3-propoxybenzoate) when reacted with 1-bromopropane. To isolate the target mono-acid, an in situ saponification step is required. This deliberate over-alkylation followed by selective hydrolysis is far more scalable than attempting to selectively protect the carboxylic acid.
Step-by-Step Workflow:
Dissolution: Charge a dry round-bottom flask with 3-hydroxy-2-nitrobenzoic acid (1.0 eq) and anhydrous DMF (0.2 M).
Deprotonation: Add anhydrous K2CO3 (2.5 eq). Stir at room temperature for 30 minutes until the solution darkens, indicating phenoxide formation.
Alkylation: Dropwise add 1-bromopropane (2.2 eq). Heat the reaction to 60°C for 4 hours.
IPC (In-Process Control): Sample the reaction for LC-MS. The self-validating trigger is the complete disappearance of the starting material mass and the appearance of the diester mass.
Saponification: Cool to room temperature. Add 2.0 M aqueous LiOH (3.0 eq) and THF (to maintain solubility). Stir for 2 hours.
Workup & Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The target 2-Nitro-3-propoxybenzoic acid will precipitate. Filter, wash with cold water, and dry under vacuum.
Synthetic workflow for 2-Nitro-3-propoxybenzoic acid via transient diester formation.
Protocol B: Catalytic Hydrogenation to 2-Amino-3-propoxybenzoic Acid
Causality & Expert Insight:
To utilize this building block in kinase inhibitor scaffolds, the nitro group must be reduced to an aniline. While dissolving metal reductions (e.g., Fe/NH4Cl) are common, they generate iron salts that heavily chelate the resulting amphoteric anthranilic acid, destroying yields. Catalytic hydrogenation using Pd/C is the superior choice, providing a clean, self-validating reaction profile where hydrogen uptake perfectly correlates with reaction progress.
Step-by-Step Workflow:
Preparation: Dissolve 2-Nitro-3-propoxybenzoic acid in HPLC-grade Methanol (0.1 M).
Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under an argon atmosphere to prevent auto-ignition.
Hydrogenation: Purge the vessel with H2 gas three times. Maintain under an H2 balloon at room temperature.
IPC (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot is consumed and the solution transitions from pale yellow to colorless.
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with hot methanol.
Concentration: Evaporate the filtrate under reduced pressure to yield the pure 2-amino-3-propoxybenzoic acid.
EHS and Laboratory Safety Protocols
When handling 2-Nitro-3-propoxybenzoic acid, strict adherence to Environmental, Health, and Safety (EHS) guidelines is non-negotiable. As documented in standard safety data sheets[4]:
Spill Response: In the event of a spill, wear an appropriate respirator and heavy rubber gloves. Scoop the solid material into an appropriate disposal container. Ventilate the area and wash the spill site thoroughly[4].
Decomposition Hazards: Under fire conditions, the compound emits toxic fumes (nitrogen oxides and carbon oxides). Extinguish using carbon dioxide, dry chemical powder, or polymer foam[4].
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases to prevent degradation or uncontrolled exothermic reactions[4].
Executive Summary & Structural Elucidation As a critical building block in modern medicinal chemistry, 2-Nitro-3-propoxybenzoic acid serves as an advanced intermediate for synthesizing highly functionalized Active Pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Elucidation
As a critical building block in modern medicinal chemistry, 2-Nitro-3-propoxybenzoic acid serves as an advanced intermediate for synthesizing highly functionalized Active Pharmaceutical Ingredients (APIs). The molecule is characterized by a benzoic acid core, heavily modified by an ortho-nitro group and a meta-propoxy chain.
The strategic placement of these functional groups dictates the molecule's reactivity. The strongly electron-withdrawing nitro group lowers the pKa of the adjacent carboxylic acid through inductive and resonance effects, making it highly reactive for downstream amide coupling. Concurrently, the propoxy group introduces a lipophilic vector, which is often exploited in drug design to enhance binding affinity within hydrophobic receptor pockets.
Physicochemical Profile
Understanding the baseline physicochemical properties is the first step in designing robust synthetic and analytical workflows. Below is the validated data profile for 2-Nitro-3-propoxybenzoic acid[1],[2].
The de novo synthesis of 2-Nitro-3-propoxybenzoic acid typically begins with commercially available 3-hydroxy-2-nitrobenzoic acid. As an Application Scientist, it is critical to recognize that direct O-alkylation of the phenol will inevitably result in the esterification of the carboxylic acid. Therefore, a self-validating, two-stage protocol (Alkylation followed by Saponification) is required.
Execution: Stir the reaction mixture under an inert nitrogen atmosphere at 60°C for 12 hours.
Causality & Logic: DMF is selected for its high dielectric constant, which solvates the potassium cations and leaves the phenoxide and carboxylate anions highly nucleophilic, accelerating the SN2 substitution. K₂CO₃ is chosen as a mild, non-nucleophilic base; it is strong enough to deprotonate both the phenol and the carboxylic acid but avoids unwanted degradation of the nitroaromatic ring.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (baseline) will disappear, replaced by a fast-moving, UV-active spot corresponding to the intermediate ester (propyl 2-nitro-3-propoxybenzoate).
Phase 2: Chemoselective Saponification
Reaction Setup: Concentrate the crude mixture under reduced pressure to remove DMF. Redissolve the intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and water.
Execution: Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 4 hours.
Causality & Logic: THF ensures the lipophilic ester remains completely solvated, while the aqueous phase delivers the hydroxide ions. The reaction is strictly maintained at room temperature to prevent base-catalyzed cleavage of the newly formed propoxy ether or nucleophilic aromatic substitution of the nitro group.
Self-Validation: TLC will confirm the complete consumption of the ester intermediate.
Phase 3: Acidification and Isolation
Execution: Evaporate the THF under vacuum. Cool the aqueous layer to 0°C and slowly acidify with 2M HCl until the pH reaches exactly 2.0. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
Causality & Logic: Acidifying to pH 2.0 ensures complete protonation of the carboxylate salt. The ortho-nitro group makes this acid stronger than standard benzoic acid, necessitating a lower pH to force complete precipitation.
Synthesis workflow of 2-Nitro-3-propoxybenzoic acid highlighting intermediate esterification.
Analytical Validation & Downstream Applications
Before utilizing 2-Nitro-3-propoxybenzoic acid in API synthesis, its structural integrity must be verified.
Analytical Release Protocol
RP-HPLC: Run on a C18 column using a gradient of Acetonitrile/Water with 0.1% TFA. The purity must exceed 98% before downstream use.
NMR Spectroscopy: Structural confirmation relies on ¹H NMR. The critical self-validating signals are the triplet for the terminal methyl of the propoxy group (~1.0 ppm), the multiplet for the CH₂ (~1.8 ppm), and the triplet for the O-CH₂ (~4.0 ppm). The absence of a second set of propyl signals confirms successful saponification.
Medicinal Chemistry Applications
This compound is a privileged precursor. The most common downstream derivatization involves the chemoselective reduction of the nitro group (using Pd/C and H₂) to yield 2-amino-3-propoxybenzoic acid , an anthranilic acid derivative. Anthranilic acids are highly sought-after pharmacophores in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Alternatively, the carboxylic acid can be activated (using HATU or EDCI) for amide coupling with complex amines.
Analytical validation and downstream derivatization pathways for drug development.
Handling and Safety
As per standard laboratory safety protocols, 2-Nitro-3-propoxybenzoic acid is classified as an irritant[3]. It may cause an allergic skin reaction (H317) and serious eye irritation (H319)[3]. All synthetic manipulations, especially the handling of the fine dry powder during isolation, must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).
References
Title: 2-Nitro-3-propoxybenzoic acid Physical and Chemical Properties
Source: ChemSrc Database
URL: [Link]
Thermodynamic Solvation and Empirical Solubility Profiling of 2-Nitro-3-propoxybenzoic Acid in Organic Solvents
Executive Summary The determination of a compound's solubility in organic solvents is not merely a routine measurement; it is a fundamental thermodynamic characterization that dictates its viability in chemical synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The determination of a compound's solubility in organic solvents is not merely a routine measurement; it is a fundamental thermodynamic characterization that dictates its viability in chemical synthesis, purification, and formulation. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7)[1]. By deconstructing its molecular architecture, we can predict its solvation behavior using Hansen Solubility Parameters (HSPs) and validate these predictions through a rigorous, self-validating isothermal saturation protocol.
Molecular Architecture and Solvation Causality
To understand the solubility of 2-Nitro-3-propoxybenzoic acid, we must first analyze the causality behind its solvent interactions. The molecule features a benzene ring substituted with three distinct functional groups, each contributing uniquely to the overall free energy of solvation:
Carboxylic Acid (-COOH): This group acts as both a strong hydrogen bond donor and acceptor. It drives solubility in polar protic solvents (e.g., alcohols) through extensive hydrogen-bonding networks[2]. However, in non-polar solvents, carboxylic acids often form stable, hydrogen-bonded dimers, which significantly increases the crystal lattice energy and reduces solubility[3].
Ortho-Nitro Group (-NO₂): The nitro group is highly electron-withdrawing and possesses a strong dipole moment. This functional group exhibits a high affinity for polar aprotic solvents, allowing the molecule to undergo dipole-dipole interactions without requiring hydrogen bond donation from the solvent[4].
Meta-Propoxy Group (-O-CH₂CH₂CH₃): The addition of an alkoxy chain introduces significant lipophilicity and steric hindrance. While it drastically reduces aqueous solubility by disrupting water's hydrogen-bonded network, it enhances the molecule's affinity for moderately non-polar and coordinating organic matrices[5].
Fig 1: Solvation dynamics driven by functional group interactions in various organic solvents.
Predicted Solubility Matrix in Organic Solvents
Based on the thermodynamic behavior of structurally analogous compounds (such as 3-methyl-4-nitrobenzoic acid and 3-methoxy-2-nitrobenzoic acid), the dissolution process is highly spontaneous and endothermic in polar solvents[6]. Alkoxybenzoic acids generally exhibit a high degree of solubility in coordinating solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[3].
Table 1: Predicted Solubility Profile of 2-Nitro-3-propoxybenzoic Acid
Solvent Classification
Representative Solvents
Relative Solubility
Mechanistic Rationale
Strong Polar Aprotic
DMF, DMSO, NMP
Highest
Strong dipole-dipole interactions; excellent hydrogen bond acceptors that disrupt solute dimers without requiring proton donation[6].
Moderate Polar Aprotic
Acetone, 1,4-Dioxane, Ethyl Acetate
High
Favorable interactions with the nitro group; moderate capability to disrupt the crystal lattice[4].
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
Solvation driven by hydrogen bonding with the carboxylic acid, though slightly hindered by the lipophilic propoxy chain[2].
Non-Polar
Toluene, Hexane, Dichloromethane
Low
Inability to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers; relies solely on dispersion forces[5].
Aqueous
Water, Aqueous Buffers
Very Low
The bulky, non-polar aromatic ring and propoxy chain disrupt the water hydrogen-bonding network, making dissolution thermodynamically unfavorable[5].
To empirically determine the exact solubility of 2-Nitro-3-propoxybenzoic acid, a static equilibrium method known as Isothermal Saturation must be employed. As an application scientist, I caution against dynamic methods (like solvent addition until visual clearance) due to the high risk of kinetic supersaturation.
A robust protocol must be a self-validating system . We achieve this by ensuring thermodynamic equilibrium is reached and verifying that the solid phase has not undergone polymorphic transformation or solvate formation during the experiment.
Step-by-Step Methodology
Preparation of Solid Excess: Add an excess amount of 2-Nitro-3-propoxybenzoic acid powder (approx. 200-500 mg, depending on the predicted solvent capacity) into a series of 10 mL tightly sealed glass vials.
Solvent Dispensation: Accurately pipette 5.0 mL of the selected organic solvent (e.g., Methanol, Ethyl Acetate, Toluene) into each vial.
Isothermal Equilibration: Place the vials in a thermostatically controlled incubator shaker. Agitate at a constant speed (e.g., 150 rpm) and precisely controlled temperature (e.g., 298.15 K ± 0.05 K) for 48 to 72 hours. Causality Note: Extended shaking ensures the system overcomes the activation energy of dissolution and reaches true thermodynamic equilibrium.
Isothermal Phase Separation: Transfer the vials to a temperature-controlled centrifuge set to the exact equilibration temperature (298.15 K). Centrifuge at 10,000 rpm for 15 minutes. Causality Note: If centrifugation occurs at room temperature instead of the elevated equilibration temperature, the solubility will drop, causing spontaneous precipitation and artificially low concentration readings.
Supernatant Quantification: Carefully extract a known aliquot of the clear supernatant, dilute it appropriately with the mobile phase, and quantify the solute concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV).
Solid-State Verification (The Validation Step): Recover the residual undissolved solid from the vial, dry it gently, and analyze it using Powder X-Ray Diffraction (PXRD). Causality Note: Organic solvents can induce the formation of solvates or new polymorphs. If the PXRD pattern differs from the starting material, the measured solubility corresponds to the new solvate, not the pure active ingredient.
Fig 2: Self-validating isothermal saturation workflow for thermodynamic solubility determination.
Thermodynamic Modeling & Data Correlation
Once empirical data is gathered across a temperature range (e.g., 283.15 K to 318.15 K), the solubility behavior must be mathematically correlated to extract thermodynamic parameters (mixing Gibbs energy, mixing enthalpy, and mixing entropy)[6].
Table 2: Standard Thermodynamic Models for Solubility Correlation
Mathematical Model
Primary Equation
Application & Causality
Modified Apelblat Equation
lnx=A+TB+ClnT
Accounts for the temperature dependence of the enthalpy of solution. Highly accurate for polar and non-polar organic solvents[6].
van 't Hoff Equation
lnx=−RTΔHsol+RΔSsol
Used to calculate the apparent standard enthalpy (
ΔHsol
) and entropy (
ΔSsol
) of the dissolution process[7].
Jouyban-Acree Model
lnxm=y1lnx1+y2lnx2+...
Essential for predicting solubility in binary or ternary mixed organic solvent systems (e.g., Methanol + DMF)[6].
By applying the modified Apelblat equation, researchers can interpolate solubility at any given temperature within the studied range, optimizing purification processes like cooling crystallization.
Conclusion
The solubility of 2-Nitro-3-propoxybenzoic acid is a complex interplay of its functional groups. While the carboxylic acid and nitro groups drive affinity toward polar protic and aprotic solvents respectively, the propoxy chain modulates this by introducing lipophilic character. For researchers isolating or formulating this compound, strong polar aprotic solvents (DMF, NMP) will yield the highest solubility, while non-polar solvents (Toluene) are ideal as anti-solvents for crystallization. Adhering to the self-validating isothermal saturation protocol ensures that all derived thermodynamic data remains artifact-free and highly reliable.
Theoretical ¹H and ¹³C NMR Shift Prediction for 2-Nitro-3-propoxybenzoic Acid: A Mechanistic and Computational Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) Executive Summary The accurate assignment of Nuclear Magnetic Resonance...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Compound: 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7)
Executive Summary
The accurate assignment of Nuclear Magnetic Resonance (NMR) spectra for highly substituted aromatic systems is a critical bottleneck in drug development and structural elucidation. In molecules like 2-Nitro-3-propoxybenzoic acid, competing electronic (+M, -M, +I, -I) and steric effects create complex magnetic environments. This whitepaper establishes a self-validating theoretical framework—combining empirical additivity rules with Density Functional Theory (DFT)—to predict and mechanistically explain the ¹H and ¹³C NMR chemical shifts of this compound.
Structural Analysis and Mechanistic Causality
To predict chemical shifts accurately, we must first deconstruct the causality behind the shielding and deshielding of the aromatic nuclei. The applied magnetic field induces circulations in the electron cloud, and nuclei in regions of high electron density are more shielded (resonate at lower frequencies)[1].
In 2-Nitro-3-propoxybenzoic acid, the benzene ring is perturbed by three distinct functional groups:
Carboxylic Acid (-COOH) at C1: Acts as an electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. It pulls electron density away from the ring, significantly deshielding the ortho and para positions. Additionally, the magnetic anisotropy of the carbonyl double bond severely deshields the ortho protons[1].
Nitro Group (-NO2) at C2: A powerful EWG (-I, -M). It strongly deshields the ortho and para positions. However, its bulky nature introduces significant steric hindrance. In a real solution, this steric clash may force the adjacent -COOH or -OPr groups slightly out of coplanarity with the aromatic ring, which dampens their resonance (+M/-M) contributions.
Propoxy Group (-OPr) at C3: The oxygen atom is highly electronegative (-I effect), which deshields the ipso carbon (C3). However, it donates its lone pairs into the aromatic
π
-system (+M effect). This mesomeric donation dominates at the ortho and para positions, creating local regions of high electron density that shield the corresponding nuclei[2].
Caption: Mechanistic causality of substituent electronic effects on the aromatic ring.
Self-Validating Protocol for NMR Prediction
To ensure scientific integrity and trustworthiness, chemical shift prediction cannot rely on a single methodology. We employ a self-validating system that cross-references quantum mechanical calculations with empirical databases. If the group wavefunctions act as a large perturbation on one another, simple direct additivity rules may fail, necessitating DFT validation[3].
Step-by-Step Methodology
Phase 1: Empirical Baseline Establishment
Define the Base: Establish the baseline chemical shifts for an unsubstituted benzene ring (¹H = 7.27 ppm, ¹³C = 128.5 ppm).
Apply Additivity Rules: Utilize pairwise additivity rules for the -COOH, -NO2, and -OPr substituents based on established empirical tables[1].
Summation: Calculate the net shift for each nucleus by summing the base value and the respective ortho, meta, and para increments.
Conformational Search: Generate a library of 3D conformers using the MMFF94 force field. For this molecule, the rotation around the C2-C3 bond dictates the global minimum due to the nitro-propoxy steric clash[4].
Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level of theory. This functional provides a superb trade-off between accuracy and computational speed for organic systems[5].
Shielding Tensor Calculation: Execute the GIAO (Gauge-Including Atomic Orbital) method on the optimized geometry to compute isotropic shielding tensors (
σiso
)[6].
Empirical Scaling: Convert the calculated shielding tensors to chemical shifts (
δ
) using linear regression parameters derived from a reference standard (e.g., TMS)[7].
Phase 3: Cross-Validation (The Trust Checkpoint)
Compare the empirical baseline (Phase 1) with the DFT-GIAO output (Phase 2). Discrepancies
>0.5
ppm for ¹H or
>5.0
ppm for ¹³C flag potential conformational anomalies, such as the out-of-plane twisting of the nitro group disrupting the expected mesomeric effect.
Caption: Self-validating computational workflow for DFT-GIAO NMR chemical shift prediction.
Quantitative Data Presentation: Theoretical Shifts
The tables below summarize the theoretical chemical shifts derived from the empirical additivity protocol. The causality column demonstrates the exact mathematical logic applied to the base benzene shift, ensuring absolute transparency.
Deshielded sp³ carbon due to direct -I effect of Oxygen.
-CH₂-
Aliphatic (
β
)
22.5
Standard aliphatic methylene.
-CH₃
Aliphatic (
γ
)
10.5
Standard aliphatic methyl.
Note: The highly shielded nature of C4 (120.1 ppm) relative to the base benzene ring is a direct, measurable consequence of the +M resonance effect from the propoxy group overcoming the -M effect of the para-carboxylic acid.
Spectroscopic Profiling of 2-Nitro-3-propoxybenzoic Acid: A Comprehensive UV-Vis Analysis Guide
Executive Summary 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) is a highly functionalized aromatic compound utilized as a critical intermediate in advanced active pharmaceutical ingredient (API) synthesis. For resea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) is a highly functionalized aromatic compound utilized as a critical intermediate in advanced active pharmaceutical ingredient (API) synthesis. For researchers and drug development professionals, Ultraviolet-Visible (UV-Vis) spectroscopy is an indispensable tool for probing the electronic structure, assessing purity, and understanding the solution-phase behavior of this molecule.
Because of its dense 1,2,3-trisubstitution pattern, the UV-Vis absorption profile of 2-Nitro-3-propoxybenzoic acid cannot be accurately modeled by simply adding standard chromophoric shifts. Instead, it requires a nuanced understanding of competing mesomeric (+M, -M) and steric effects. This guide provides an authoritative framework for predicting, acquiring, and interpreting the UV-Vis spectrum of this complex intermediate.
Structural and Electronic Foundations
To accurately interpret the UV-Vis spectrum, one must first deconstruct the molecule into its constituent chromophores and auxochromes, analyzing how they interact geometrically.
Chromophoric Components
The Benzoic Acid Core: The unsubstituted benzoic acid moiety typically exhibits a primary
π→π∗
transition (E-band) near 230 nm and a secondary, symmetry-forbidden
π→π∗
transition (B-band) around 270–280 nm[1].
The Nitro Group (-NO₂): Positioned ortho to the carboxylic acid, the highly electron-withdrawing nitro group introduces a distinct
n→π∗
transition. In standard 2, this transition is typically observed as a broad shoulder or distinct peak in the 300–340 nm region[2].
The Propoxy Group (-OCH₂CH₂CH₃): Positioned at carbon 3, this alkoxy group acts as an auxochrome. Its oxygen lone pairs donate electron density into the aromatic
π
-system via the mesomeric (+M) effect.
The Causality of Steric De-conjugation
In an ideal planar system, the +M effect of the propoxy group and the -M effect of the nitro group would create an extended push-pull conjugated system, resulting in a massive bathochromic (red) shift. However, the 1,2,3-trisubstitution pattern causes severe steric clash. The bulky nitro group is sandwiched directly between the carboxylic acid and the propoxy group.
Mechanistic Consequence: To relieve steric strain, the nitro group (and to a lesser extent, the carboxyl group) is forced to twist out of coplanarity with the aromatic ring. This physical twisting breaks orbital overlap, drastically reducing the extent of conjugation. Consequently, the expected bathochromic shift is truncated, and a hypsochromic (blue) shift accompanied by a hypochromic (intensity-decreasing) effect is observed relative to less sterically hindered isomers (e.g.,3)[3][4].
Logic diagram detailing the competing electronic and steric effects on UV transitions.
Theoretical UV-Vis Absorption Profile
Based on the empirical rules for substituted benzenes and the known spectral data of1[1], the anticipated quantitative data for 2-Nitro-3-propoxybenzoic acid in a polar protic solvent is summarized below.
Table 1: Predicted Spectroscopic Data Summary
Transition Type
Origin / Chromophore
Expected
λmax
(nm)
Expected Molar Absorptivity (
ϵ
)
Notes on Substituent Effects
π→π∗
(Primary)
Aromatic ring + C=O
240 – 265 nm
High (
>10,000M−1cm−1
)
Broadened due to +M effect of -OPr; slightly blue-shifted by steric strain.
π→π∗
(Secondary)
Aromatic ring
275 – 290 nm
Medium (
5,000M−1cm−1
)
Often merges with the primary band in highly substituted systems.
n→π∗
-NO₂ and -COOH lone pairs
310 – 340 nm
Low (
<1,000M−1cm−1
)
Appears as a distinct shoulder. Intensity is suppressed by out-of-plane twisting.
To generate trustworthy and reproducible spectroscopic data, the experimental design must account for solvatochromism, photometric linearity, and hardware limitations. The following protocol establishes a self-validating workflow.
Step-by-Step Analytical Protocol
1. Solvent Selection & Rationale:
Select Spectroscopic-Grade Ethanol (EtOH) or Methanol (MeOH).
Causality: Polar protic solvents stabilize the ground state of
n→π∗
transitions via hydrogen bonding, which helps resolve the nitro group's absorption shoulder from the dominant
π→π∗
bands. Furthermore, using a non-aqueous solvent prevents unpredictable ionization of the carboxylic acid group (pKa ~3.4)[5], which would otherwise alter the chromophore's electron density.
2. Stock Solution Preparation:
Accurately weigh 10.0 mg of 2-Nitro-3-propoxybenzoic acid using a microbalance. Dissolve completely in 10.0 mL of EtOH to create a 1.0 mg/mL stock solution.
Causality: Sonication may be used to ensure complete dissolution, preventing light scattering from undissolved micro-particulates during analysis.
3. Serial Dilution & Linearity Check:
Dilute the stock solution to target a working concentration of approximately
10−50μg/mL
.
Causality: The Beer-Lambert law (
A=ϵlc
) is only strictly linear at lower concentrations. High concentrations lead to analyte dimerization (e.g., carboxylic acid dimers) and exceed the detector's linear dynamic range, causing photometric errors. The target absorbance maximum must fall strictly between 0.1 and 1.0 AU .
4. Baseline Correction (Blanking):
Fill two matched quartz cuvettes (1 cm path length) with pure EtOH. Place them in the reference and sample beams of a double-beam UV-Vis spectrophotometer and zero the instrument.
Causality: Quartz must be used because standard glass strongly absorbs UV light below 340 nm, which would completely mask the primary aromatic transitions. Blanking subtracts the solvent's inherent absorbance and corrects for reflection losses at the cuvette interfaces[3].
5. Data Acquisition:
Replace the solvent in the sample cuvette with the working solution. Scan from 200 nm to 400 nm at a scan rate of 1 nm/s.
Self-validating experimental workflow for UV-Vis spectroscopic analysis.
Table 2: Experimental Parameters Summary
Parameter
Specification
Causality / Rationale
Cuvette Material
Fused Quartz
Transparent down to 190 nm; prevents UV masking.
Path Length (
l
)
1.0 cm
Standardizes calculations for Molar Absorptivity (
ϵ
).
Spectral Range
200 – 400 nm
Captures all relevant
π→π∗
and
n→π∗
transitions.
Target Absorbance
0.1 – 1.0 AU
Ensures detector linearity and prevents dimerization artifacts.
References
Spectroscopic Profile of 4-Nitrobenzoic Acid: A Technical Guide. Benchchem.
CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria.
Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. Benchchem.
A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar.
Unlocking the Pharmacological Potential of Nitro-Propoxybenzoic Acid Derivatives: A Technical Guide
Executive Summary Nitro-propoxybenzoic acid derivatives—specifically compounds like 3-nitro-4-propoxybenzoic acid and its reduced analogues (e.g., p-propoxybenzoic acid)—represent a highly versatile class of pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Nitro-propoxybenzoic acid derivatives—specifically compounds like 3-nitro-4-propoxybenzoic acid and its reduced analogues (e.g., p-propoxybenzoic acid)—represent a highly versatile class of pharmacophores. Historically recognized as critical intermediates and process-related impurities in the synthesis of ophthalmic anesthetics[1], these scaffolds have recently emerged as potent, multi-target bioactive molecules. This whitepaper provides an in-depth mechanistic analysis of their biological activities, spanning neuropharmacology (voltage-gated sodium channel blockade) to metabolic endocrinology (PTP1B and
α
-amylase inhibition)[2][3].
Structural Rationale: The Propoxybenzoic Scaffold
The core architecture of nitro-propoxybenzoic acid provides a unique stereoelectronic profile. The propoxy chain offers moderate lipophilicity, essential for membrane permeation (such as crossing the corneal epithelium or cellular lipid bilayers). The nitro group, positioned orthogonally or meta to the alkoxy group, serves as a strong electron-withdrawing moiety.
From a drug development perspective, the nitro group is rarely left intact in the final active pharmaceutical ingredient (API) due to potential genotoxicity. Instead, it serves as a strategic synthetic handle. Catalytic reduction of the nitro group yields an amino group, profoundly shifting the electronic nature of the aromatic ring from electron-poor to electron-rich. This shift is the fundamental driver for the molecule's affinity toward specific biological targets.
Neuropharmacology: Synthesis of Nav Channel Blockers
The most established pharmacological application of this chemical family is in the synthesis of Proparacaine (proxymetacaine), a potent ester-type local anesthetic used in ophthalmology[3]. The synthesis relies heavily on 3-nitro-4-propoxybenzoic acid as the primary starting material.
Mechanistic Causality in Anesthetic Design
Local anesthetics function by entering the intracellular vestibule of voltage-gated sodium (Nav) channels and binding to the S6 segment of domain IV. This binding requires a specific pharmacophore: an aromatic lipophilic ring, an intermediate ester/amide linkage, and a tertiary amine.
Reducing 3-nitro-4-propoxybenzoic acid to 3-amino-4-propoxybenzoic acid is non-negotiable for activity. The electron-donating amino group increases the electron density of the aromatic ring, which enhances
π
-cation interactions with aromatic residues (like Tyrosine and Phenylalanine) inside the Nav channel pore. Furthermore, it stabilizes the ester linkage against rapid spontaneous hydrolysis, optimizing the drug's half-life.
Synthesis workflow of Proparacaine from 3-Nitro-4-Propoxybenzoic Acid.
Protocol 1: Catalytic Reduction of 3-Nitro-4-Propoxybenzoic Acid
This self-validating protocol ensures the complete conversion of the nitro pharmacophore to the amino active intermediate, minimizing the retention of the genotoxic nitro-impurity (Impurity G)[3].
Substrate Dissolution: Dissolve 10.0 g of 3-nitro-4-propoxybenzoic acid in 100 mL of anhydrous ethanol. Causality: Ethanol provides optimal solubility for both the nitro precursor and the resulting amine, preventing premature precipitation.
Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C) under an inert Argon atmosphere. Causality: Argon displacement prevents the ignition of the solvent vapors by the highly reactive dry Pd/C catalyst.
Hydrogenation: Pressurize the reaction vessel with
H2
gas to 3 atm and stir vigorously at 25°C for 4 hours. Monitor hydrogen uptake. The reaction is complete when pressure stabilizes.
Validation (In-Process Control): Spot the reaction mixture on a TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the high-Rf nitro spot validates complete reduction.
Filtration & Crystallization: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate under vacuum and recrystallize the 3-amino-4-propoxybenzoic acid from hot aqueous ethanol.
Recent pre-clinical studies have unveiled that p-propoxybenzoic acid (p-PBA) and its derivatives act as potent multi-target inhibitors in metabolic disorders, specifically Type II Diabetes Mellitus[4].
PTP1B and
α
-Amylase Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR), leading to insulin resistance[4]. p-PBA has demonstrated significant inhibitory effects against PTP1B, effectively prolonging the phosphorylated (active) state of the insulin receptor and enhancing cellular glucose uptake[2][4].
Concurrently, p-PBA inhibits
α
-amylase and
α
-glucosidase, enzymes responsible for carbohydrate digestion in the gut. By delaying carbohydrate breakdown, p-PBA blunts postprandial glucose spikes, offering a dual-mechanism approach to glycemic control[2].
Modulation of Insulin Signaling via PTP1B Inhibition by p-Propoxybenzoic Acid.
Protocol 2: In-Vitro PTP1B Inhibition Assay
This protocol utilizes a continuous colorimetric method to quantify the binding affinity and inhibitory potential of propoxybenzoic acid derivatives against recombinant PTP1B.
Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.05% Tween-20. Causality: DTT maintains the catalytic cysteine residue of PTP1B in its reduced, active state, while Tween-20 prevents non-specific enzyme aggregation.
Enzyme & Inhibitor Incubation: In a 96-well microplate, add 10 nM recombinant human PTP1B to varying concentrations of the p-PBA derivative (0.1 µM to 100 µM). Incubate at 37°C for 15 minutes.
Substrate Addition: Initiate the reaction by adding 2 mM of p-nitrophenyl phosphate (pNPP). Causality: PTP1B cleaves the phosphate from pNPP, generating p-nitrophenol, which turns yellow under alkaline conditions.
Kinetic Measurement: Measure absorbance continuously at 405 nm for 10 minutes using a microplate reader.
Validation: Include a positive control (e.g., Trodusquemine or a known PTP1B inhibitor) and a vehicle control (DMSO). Calculate the
IC50
using non-linear regression analysis of the initial reaction velocities.
Quantitative Pharmacological Data
To contextualize the biological activity of propoxybenzoic acid derivatives, the following table summarizes key quantitative metrics derived from recent in-vitro and in-silico evaluations[2][4].
Target Enzyme / Receptor
Derivative Tested
Activity Type
Binding Affinity (Docking)
Inhibitory Metric (
IC50
)
α
-Amylase
p-Propoxybenzoic Acid
Enzyme Inhibition
-8.43 ± 0.44 kcal/mol
50.0 - 56.59 µg/mL
α
-Glucosidase
p-Propoxybenzoic Acid
Enzyme Inhibition
-9.19 ± 0.49 kcal/mol
14.8 ± 0.9 µM
PTP1B
p-Propoxybenzoic Acid
Enzyme Inhibition
-9.40 ± 0.47 kcal/mol
Dose-dependent
Nav Channels
Proparacaine (3-Amino deriv.)
Ion Channel Blockade
N/A (Pore Blocker)
~0.5% clinical efficacy
Note: The dual inhibition of
α
-amylase and PTP1B by p-PBA highlights its potential as a Multiple-Designed Ligand (MDL) for complex metabolic syndromes[2][4].
Conclusion
Nitro-propoxybenzoic acid and its derivatives transcend their traditional roles as mere synthetic intermediates. Through targeted functional group modifications—specifically the reduction of the nitro group—these scaffolds unlock potent biological activities. Whether acting as essential precursors for Nav channel blockers in ophthalmology or demonstrating novel multi-target inhibition against metabolic enzymes like PTP1B and
α
-amylase, the propoxybenzoic architecture remains a highly valuable asset in rational drug design.
References
Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride
Ovid / Shenyang Pharmaceutical University
URL: [Link]
In-silico and In-vitro Evaluation of the Anti-diabetic Potential of p-Propoxybenzoic Acid
Chettinad Health City Medical Journal / Advanced Research Publications
URL: [Link]
A pre-clinical study to investigate the anti-diabetic potential of p-propoxybenzoic acid as a multi-target inhibitor in streptozotocin-nicotinamide induced type-2 diabetic rats
National Institutes of Health (NIH) / PMC
URL:[Link]
The Nitro-Aromatic Nucleus: A Technical Guide to the Discovery and Enduring Legacy of Substituted Nitrobenzoic Acids
For Researchers, Scientists, and Drug Development Professionals Abstract Substituted nitrobenzoic acids represent a cornerstone of modern organic synthesis and medicinal chemistry. The introduction of a nitro group to th...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted nitrobenzoic acids represent a cornerstone of modern organic synthesis and medicinal chemistry. The introduction of a nitro group to the benzoic acid scaffold profoundly alters its electronic properties, creating a versatile platform for the development of a vast array of functional molecules. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for this critical class of compounds. We will delve into the pioneering work of 19th-century chemists, trace the evolution of nitration methodologies, and examine the critical role of substituted nitrobenzoic acids as precursors to a wide range of pharmaceuticals, agrochemicals, and advanced materials. This guide will further provide detailed experimental protocols for the synthesis of key derivatives, quantitative physicochemical data, and an analysis of the structure-activity relationships that underpin their diverse applications.
A Historical Perspective: From Explosive Potential to Pharmaceutical Promise
The story of substituted nitrobenzoic acids is intrinsically linked to the broader history of nitroaromatic compounds. Initially explored for their energetic properties in the 19th century, the focus gradually shifted towards their utility as versatile chemical intermediates.
The Dawn of Nitration: Early Explorations
The mid-19th century witnessed foundational discoveries in the nitration of aromatic compounds. In 1834, Eilhard Mitscherlich's work with fuming nitric acid on hydrocarbons derived from coal tar laid the initial groundwork. This was closely followed by Auguste Laurent's investigations into the nitration of naphthalene in 1835. A pivotal moment arrived in 1845 when August Wilhelm von Hofmann and James Muspratt reported the systematic nitration of benzene to mono- and dinitrobenzenes using a combination of nitric and sulfuric acids, a mixture that would become a mainstay of organic synthesis.
The direct nitration of benzoic acid was found to predominantly yield the meta isomer, 3-nitrobenzoic acid, due to the electron-withdrawing and meta-directing nature of the carboxylic acid group.[1] The synthesis of the ortho (2-nitrobenzoic acid) and para (4-nitrobenzoic acid) isomers required alternative strategies, often starting from the corresponding nitrotoluenes followed by oxidation of the methyl group.[2] 4-Nitrobenzoic acid, for instance, was first synthesized in the 19th century through such methods.[3]
From Dyes to Drugs: A Shift in Application
The initial commercial interest in nitroaromatic compounds was heavily centered on the burgeoning synthetic dye industry. The reduction of nitro compounds to anilines, a reaction pioneered by Nikolay Zinin in 1842, opened the door to a vibrant palette of new colors. However, the inherent reactivity of the nitrobenzoic acid scaffold soon caught the attention of medicinal chemists. The ability to introduce a nitro group and a carboxylic acid function onto a benzene ring provided two distinct handles for further chemical modification, paving the way for the development of complex pharmaceutical agents.
The Art and Science of Synthesis: Mastering the Nitro Group
The synthesis of substituted nitrobenzoic acids is a study in the control of electrophilic aromatic substitution and the strategic manipulation of functional groups. The choice of starting material, nitrating agent, and reaction conditions are all critical factors in achieving the desired isomer with high yield and purity.
Direct Nitration of Benzoic Acid: The Path to the Meta Isomer
The most direct route to a substituted nitrobenzoic acid is the nitration of benzoic acid itself. The strong deactivating and meta-directing effect of the carboxylic acid group ensures that the primary product is 3-nitrobenzoic acid.
This reaction typically employs a mixture of concentrated nitric and sulfuric acids. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Oxidation of Nitrotoluenes: Accessing the Ortho and Para Isomers
To obtain the 2-nitro and 4-nitro isomers, a more indirect approach is necessary. The corresponding 2-nitrotoluene and 4-nitrotoluene are readily available starting materials that can be oxidized to their respective benzoic acid derivatives.
A variety of oxidizing agents can be employed, including potassium permanganate, nitric acid, and dichromate salts.[2][4] The choice of oxidant and reaction conditions can be tailored to optimize the yield and purity of the desired product.
Synthesis of Dinitro and Other Substituted Derivatives
The introduction of multiple nitro groups or other substituents further expands the chemical space of nitrobenzoic acids. For example, 3,5-dinitrobenzoic acid can be synthesized by the nitration of benzoic acid under more forcing conditions, using fuming nitric acid and concentrated sulfuric acid.[5] This compound is a valuable reagent for the derivatization and characterization of alcohols and amines.[6]
The synthesis of other derivatives, such as chloro- or hydroxy-substituted nitrobenzoic acids, often involves multi-step sequences, starting from appropriately substituted precursors. For instance, 2-chloro-4-nitrobenzoic acid can be prepared by the oxidation of 2-chloro-4-nitrotoluene.[7]
Applications in Drug Development and Beyond
Substituted nitrobenzoic acids are indispensable building blocks in the pharmaceutical industry, serving as precursors to a wide range of therapeutic agents. Their utility also extends to the agrochemical and materials science sectors.
Pharmaceutical Intermediates: The Scaffolds for Life-Saving Drugs
The true value of substituted nitrobenzoic acids in drug development lies in their role as versatile intermediates. The nitro group can be readily reduced to an amino group, which can then be further functionalized.
Procaine: A classic example is the synthesis of the local anesthetic procaine. 4-Nitrobenzoic acid serves as the starting material, which is first converted to its acyl chloride. Esterification with 2-(diethylamino)ethanol, followed by the reduction of the nitro group, yields procaine.[8][9][10][11]
Mesalazine (5-Aminosalicylic Acid): This anti-inflammatory drug, used to treat inflammatory bowel disease, is a derivative of a substituted nitrobenzoic acid.[12] Its synthesis can involve the conversion of 2-chloro-5-nitrobenzoic acid to 2-hydroxy-5-nitrobenzoic acid, followed by reduction of the nitro group.[13] The mechanism of action of mesalazine is thought to involve the inhibition of cyclooxygenase and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[14][15][16]
Antimicrobial Agents: The inherent biological activity of the nitroaromatic scaffold has also been explored. For example, derivatives of 2-chloro-5-nitrobenzoic acid have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][17]
Agrochemicals and Dyes
Substituted nitrobenzoic acids are also important intermediates in the production of herbicides, pesticides, and dyes. The amino derivatives, obtained after reduction of the nitro group, are particularly useful in the synthesis of azo dyes.[18]
Materials Science
In materials science, dinitrobenzoic acids, such as 3,5-dinitrobenzoic acid, are utilized as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[19] The carboxylate group coordinates to metal ions, while the nitro groups can participate in hydrogen bonding, influencing the overall structure and properties of the resulting material. These materials have potential applications in catalysis, sensing, and gas storage.[20]
Physicochemical Properties: A Comparative Overview
The position of the nitro group on the benzoic acid ring significantly influences the physicochemical properties of the isomers. These differences are critical for their separation, purification, and application.
The electron-withdrawing nature of the nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa = 4.2). This effect is most pronounced in the ortho isomer due to the proximity of the nitro group to the carboxylic acid.
Experimental Protocols: A Practical Guide
The following protocols provide detailed methodologies for the synthesis of key substituted nitrobenzoic acids.
Protocol 1: Synthesis of 3-Nitrobenzoic Acid by Nitration of Benzoic Acid
Materials:
Benzoic acid
Concentrated sulfuric acid (H₂SO₄)
Concentrated nitric acid (HNO₃)
Ice
Distilled water
Procedure:
In a flask, carefully add a measured amount of concentrated sulfuric acid and cool it in an ice bath to below 10°C.
Slowly add benzoic acid to the cold sulfuric acid with continuous stirring until it dissolves.
In a separate container, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
Add the cold nitrating mixture dropwise to the benzoic acid solution, maintaining the temperature below 15°C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Pour the reaction mixture onto crushed ice with stirring.
Collect the precipitated crude 3-nitrobenzoic acid by vacuum filtration and wash with cold water.
Recrystallize the crude product from hot water to obtain purified 3-nitrobenzoic acid.
Protocol 2: Synthesis of 3,5-Dinitrobenzoic Acid [5]
Materials:
Benzoic acid
Concentrated sulfuric acid (H₂SO₄)
Fuming nitric acid
Ice
50% Ethanol
Procedure:
In a round-bottomed flask, add benzoic acid to concentrated sulfuric acid.
Add fuming nitric acid in portions, keeping the temperature between 70° and 90°C with external cooling.
Allow the mixture to stand for one hour, then heat on a steam bath for 4 hours.
Cool the reaction mixture to room temperature, add more fuming nitric acid, and heat on a steam bath for 3 hours, followed by heating in an oil bath at 135–145°C for 3 hours.
Cool the mixture and pour it into a mixture of ice and water.
Filter the precipitated 3,5-dinitrobenzoic acid and wash with water until sulfate-free.
Recrystallize the crude product from hot 50% ethanol.
Conclusion: An Enduring Legacy and Future Directions
From their initial discovery in the crucible of 19th-century organic chemistry to their current indispensable role in modern drug development and materials science, substituted nitrobenzoic acids have demonstrated a remarkable and enduring utility. The ability to precisely control the introduction of the nitro group and subsequently transform it into a wide array of other functionalities has cemented their position as a vital class of chemical intermediates.
As our understanding of disease pathways deepens and the demand for novel materials with tailored properties grows, the versatile scaffold of substituted nitrobenzoic acids will undoubtedly continue to be a fertile ground for innovation. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, as well as the exploration of new biological activities and material applications for this ever-expanding family of compounds.
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Nitro-3-propoxybenzoic Acid
Executive Summary In the realm of modern medicinal chemistry and advanced organic synthesis, poly-substituted aromatic building blocks are critical for developing novel pharmacophores. 2-Nitro-3-propoxybenzoic acid is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of modern medicinal chemistry and advanced organic synthesis, poly-substituted aromatic building blocks are critical for developing novel pharmacophores. 2-Nitro-3-propoxybenzoic acid is a highly functionalized benzoic acid derivative that serves as a versatile precursor. The strategic placement of an ortho-nitro group and a meta-propoxy group on the benzoic acid scaffold provides a unique combination of steric hindrance, electronic deactivation, and tunable lipophilicity. This guide provides an in-depth mechanistic analysis and field-proven methodologies for utilizing this compound in drug development workflows.
Physicochemical and Structural Profile
Accurate physicochemical data is the foundation of any robust synthetic workflow. The quantitative properties of 2-Nitro-3-propoxybenzoic acid are summarized below for rapid reference during experimental design.
Mechanistic Insights: Steric and Electronic Effects
The reactivity of 2-Nitro-3-propoxybenzoic acid is governed by the synergistic effects of its substituents:
The Ortho-Nitro Effect: The nitro group at the 2-position creates severe steric bulk directly adjacent to the carboxylic acid. This limits the trajectory of incoming nucleophiles during standard amidation or esterification reactions. Consequently, standard coupling reagents (like EDC/HOBt) often yield poor conversions, necessitating the use of highly reactive uronium-based coupling agents (e.g., HATU) [1].
The Meta-Propoxy Effect: The propoxy chain at the 3-position acts as a lipophilic, electron-donating group via resonance (though its effect is partially insulated from the carboxylate by the meta relationship). In drug design, this aliphatic ether tail is frequently utilized to occupy hydrophobic pockets in target proteins, enhancing binding affinity.
Masked Amine Potential: The nitro group serves as a stable, masked amine. Post-coupling, it can be catalytically reduced to an aniline, yielding an anthranilic acid derivative—a privileged scaffold in kinase inhibitors and GPCR antagonists.
Experimental Workflows and Protocols
The following protocols detail the transformation of 2-Nitro-3-propoxybenzoic acid into an advanced aminobenzamide intermediate.
Synthetic workflow for derivatizing 2-Nitro-3-propoxybenzoic acid into aminobenzamide scaffolds.
Protocol A: Sterically Hindered Amide Coupling
This protocol describes the coupling of 2-Nitro-3-propoxybenzoic acid with a primary amine.
Step-by-Step Methodology:
Preparation: Dissolve 2-Nitro-3-propoxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Causality: DMF is highly polar and effectively solubilizes the starting material while stabilizing the polar transition states of the coupling reaction.
Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.
Causality: HATU is selected specifically to overcome the ortho-nitro steric hindrance. DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid without competing as a nucleophile, driving the rapid formation of the highly reactive HOAt active ester.
Coupling: Add the target primary amine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.
Self-Validating System: Monitor the reaction via LC-MS. The system validates itself when the intermediate HOAt ester mass is transiently observed, followed by complete conversion to the product mass (M+H). TLC (Hexanes/EtOAc) will confirm the consumption of the UV-active starting material.
Protocol B: Catalytic Hydrogenation of the Nitro Group
Once the amide is formed, the nitro group is reduced to reveal the reactive aniline.
Step-by-Step Methodology:
Preparation: Dissolve the 2-nitro-3-propoxybenzamide intermediate in a 1:1 mixture of Methanol (MeOH) and Ethyl Acetate (EtOAc).
Causality: The mixed solvent system ensures complete dissolution of the lipophilic propoxy-containing intermediate (via EtOAc) while providing a protic environment (via MeOH) that accelerates the hydrogenation kinetics.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a blanket of nitrogen.
Reduction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 4–6 hours.
Causality: Mild pressure (1 atm) and room temperature are strictly maintained to prevent over-reduction or hydrogenolysis of the propoxy ether linkage.
Self-Validating System: This reaction features a built-in visual validation: the distinct yellow hue characteristic of the nitroaromatic starting material will completely dissipate, leaving a colorless solution upon full conversion to the aniline. LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).
Safety, Handling, and Storage
According to safety data[3], 2-Nitro-3-propoxybenzoic acid is classified as an irritant.
Hazards: May cause an allergic skin reaction (H317) and causes serious eye irritation (H319) [2]. It emits toxic fumes (nitrogen oxides) under fire conditions.
Handling: Must be handled in a chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and strong bases to prevent degradation.
Introduction: The Central Role of pKa in Pharmaceutical Sciences
An In-Depth Technical Guide to the Predicted Acidity and pKa of 2-Nitro-3-propoxybenzoic Acid Abstract: The acid dissociation constant (pKa) is a critical determinant of a molecule's physicochemical properties, profoundl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Predicted Acidity and pKa of 2-Nitro-3-propoxybenzoic Acid
Abstract: The acid dissociation constant (pKa) is a critical determinant of a molecule's physicochemical properties, profoundly influencing its behavior in biological systems. For professionals in drug development, a precise understanding of a compound's pKa is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive analysis of the factors governing the acidity of 2-Nitro-3-propoxybenzoic acid. By dissecting the electronic and steric contributions of the nitro and propoxy substituents, we predict the pKa of this molecule. This analysis is grounded in fundamental principles of physical organic chemistry, supported by empirical data from analogous structures, and outlines both computational and experimental methodologies for verification.
The extent to which a molecule ionizes in a solution of a given pH is dictated by its pKa value. This parameter is of paramount importance in pharmacology, as the ionization state of a drug molecule affects its membrane permeability, solubility, and ability to interact with its biological target.[1] An accurate prediction of a compound's pKa early in the development pipeline allows for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic properties.
This guide focuses on 2-Nitro-3-propoxybenzoic acid, a molecule featuring a benzoic acid core functionalized with two distinct substituents. Our objective is to provide a reasoned, step-by-step prediction of its acidity by evaluating the interplay of inductive effects, resonance effects, and steric hindrance.
Foundational Principles: The Acidity of Benzoic Acid
The benchmark for our analysis is benzoic acid, which has a pKa of approximately 4.2 in water at 25°C.[1][2] Its acidity stems from the ability of the carboxylate anion (the conjugate base) to stabilize the negative charge through resonance across its two oxygen atoms. The phenyl group itself is moderately electron-withdrawing, making benzoic acid slightly more acidic than aliphatic carboxylic acids like acetic acid.[3] Any substituent on the phenyl ring will perturb the electron density of the system and, consequently, alter the stability of the carboxylate anion, thereby changing the pKa.[2][3]
Dissecting the Substituent Effects
The acidity of 2-Nitro-3-propoxybenzoic acid is determined by the combined influence of the nitro group at the 2-position (ortho) and the propoxy group at the 3-position (meta).
The Ortho-Nitro Group: A Dominant Acidifying Influence
The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) that operates through two distinct mechanisms:
Inductive Effect (-I): Due to the high electronegativity of its nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the benzene ring through the sigma bond framework.[1][4]
Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its own oxygen atoms, further withdrawing electron density. This effect is most pronounced when the group is ortho or para to the reaction center.[1][5]
These electron-withdrawing properties stabilize the negatively charged carboxylate conjugate base, making the parent acid more willing to donate a proton and thus increasing its acidity.[3][5]
However, the most significant contribution of a substituent at the ortho position is the "ortho effect." [6][7] This phenomenon describes the observation that ortho-substituted benzoic acids are almost invariably stronger acids than their meta or para isomers, regardless of the substituent's electronic nature.[3][8] The primary cause is steric hindrance between the bulky ortho-substituent (the nitro group) and the carboxylic acid group.[4][7] This steric clash forces the -COOH group to twist out of the plane of the benzene ring.[7][9] This loss of coplanarity inhibits the resonance interaction between the carboxyl group and the ring, a factor that slightly destabilizes the neutral acid, thereby increasing its acidity.[9]
The cumulative result of these effects is a dramatic increase in acidity. The experimental pKa of 2-nitrobenzoic acid is approximately 2.17 , making it about 100 times more acidic than benzoic acid.[10][11][12]
The Meta-Propoxy Group: A Secondary Inductive Contribution
The propoxy group (-OCH₂CH₂CH₃) is an alkoxy group, which has a dual electronic character. It is electron-donating via resonance (+M) due to the lone pairs on the oxygen atom, but electron-withdrawing via induction (-I) because oxygen is more electronegative than carbon.
When positioned meta to the carboxylic acid, the resonance effect does not extend to the carboxyl group. Therefore, only the weaker, distance-dependent inductive effect (-I) is operative. This weak electron-withdrawing effect will provide a small, additional stabilization to the carboxylate anion, further increasing the acidity of the molecule. Electron-donating groups typically decrease the acidity of benzoic acids, but from the meta position, the propoxy group's influence is primarily inductive and thus acid-strengthening.[13]
Integrated Analysis and pKa Prediction
The overall acidity of 2-Nitro-3-propoxybenzoic acid is the result of the superposition of these effects.
Primary Effect: The ortho-nitro group is the dominant factor. The combination of its strong electron-withdrawing nature and the steric-induced ortho effect drastically lowers the pKa from the benzoic acid baseline of 4.2 to a value near 2.17.
Secondary Effect: The meta-propoxy group contributes a weak inductive electron-withdrawing effect. This will further stabilize the conjugate base.
Therefore, it is predicted that the pKa of 2-Nitro-3-propoxybenzoic acid will be slightly lower (more acidic) than that of 2-nitrobenzoic acid. A reasonable estimate would place the pKa in the range of 2.0 to 2.15 .
Table 1: Comparison of Experimental and Predicted pKa Values
While theoretical prediction provides a strong directional estimate, precise pKa values must be confirmed through computational modeling or direct experimental measurement.
Computational Prediction (In Silico)
Modern computational chemistry offers reliable methods for pKa prediction. A common high-level approach involves using Density Functional Theory (DFT) in conjunction with a thermodynamic cycle.[14][15] This method calculates the Gibbs free energy change for the dissociation of the acid in the gas phase and the solvation energies of the species involved. This allows for an ab initio calculation of the pKa with mean absolute deviations often below 0.5 pKa units.[16]
Experimental Verification (In Vitro)
The gold standard for pKa determination is direct measurement. Potentiometric titration is a fundamental and highly accurate method.[10][17]
Protocol: Potentiometric Titration for pKa Determination
Preparation: Accurately weigh approximately 10-20 mg of 2-Nitro-3-propoxybenzoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent like methanol or acetonitrile may be used, though this will yield an apparent pKa (pKaapp) that may require extrapolation to 0% co-solvent.[17][18][19]
Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a micro-burette tip containing a standardized titrant, typically 0.1 M NaOH.
Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
Data Analysis:
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq), where moles of base equal the initial moles of acid.
Determine the half-equivalence point (Veq / 2).
pKa Determination: According to the Henderson-Hasselbalch equation, the pKa is equal to the pH of the solution at the half-equivalence point.[10]
Caption: Workflow for experimental pKa determination via potentiometric titration.
Visualization of Physicochemical Interactions
The interplay of the various electronic and steric factors that determine the acidity of 2-Nitro-3-propoxybenzoic acid can be visualized as a logical flow.
Caption: Factors influencing the predicted acidity of 2-Nitro-3-propoxybenzoic acid.
Conclusion
Based on a systematic analysis of substituent effects, 2-Nitro-3-propoxybenzoic acid is predicted to be a strong organic acid with a pKa value slightly lower than 2.17. This significant acidity is dominated by the ortho effect and the powerful electron-withdrawing nature of the 2-nitro group, with a minor additional contribution from the inductive effect of the 3-propoxy group. This prediction provides a robust hypothesis that can guide further computational and experimental studies. For drug development professionals, this level of detailed physicochemical understanding is crucial for anticipating a compound's behavior and for making informed decisions in the molecular design and optimization process.
References
Grokipedia. Ortho effect.
Jiangsu Run'an Pharmaceutical Co. Ltd. (2025). Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid? - News.
Filo. (2025). Order of acidity of nitro benzoic acid.
Unknown. The Ortho Effect of benzoic acids.
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
Echemi. What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?
Wikipedia. Ortho effect.
A to Z Chemistry - WordPress.com. (2020). Ortho effect.
BenchChem. (2025). A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid.
Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
ResearchGate. (2025).
De Vleeschouwer, F. et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC.
Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes.
StackExchange. (2020).
Asian Journal of Chemistry. (2009).
Asian Journal of Chemistry. (2006).
BYJU'S. Ortho Effect.
Wikipedia. 2-Nitrobenzoic acid.
YouTube. (2016). Effects of Groups on Acidity of Benzoic acid I.
Quantum Chemical Characterization of 2-Nitro-3-propoxybenzoic Acid: A Comprehensive Computational Protocol
Executive Summary The rational design of novel active pharmaceutical ingredients (APIs) and advanced materials relies heavily on the precise understanding of molecular electronics. 2-Nitro-3-propoxybenzoic acid (CAS: 154...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of novel active pharmaceutical ingredients (APIs) and advanced materials relies heavily on the precise understanding of molecular electronics. 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) presents a fascinating computational target due to its highly polarized push-pull electronic system. The molecule features a rigid benzoic acid core perturbed by a strongly electron-withdrawing ortho-nitro group and an electron-donating meta-propoxy chain.
This whitepaper provides an authoritative, step-by-step technical guide for performing high-level Density Functional Theory (DFT) calculations on 2-Nitro-3-propoxybenzoic acid. Designed for computational chemists and drug development professionals, this guide emphasizes the causality behind method selection and establishes a self-validating experimental workflow to ensure absolute scientific integrity.
Structural Imperatives & Methodological Causality
Selecting the correct quantum chemical parameters is not a matter of preference; it is dictated by the specific electronic and steric demands of the target molecule.
Functional Selection: Beyond Standard B3LYP
Historically, the B3LYP functional has been the gold standard for organic molecules . However, 2-Nitro-3-propoxybenzoic acid contains a flexible aliphatic propoxy chain capable of folding back toward the aromatic ring. Standard B3LYP fails to account for medium-range electron correlation and non-covalent dispersion forces. Therefore, we mandate the use of the M06-2X functional (or B3LYP with Grimme’s D3BJ dispersion correction). M06-2X is specifically parameterized to capture the intramolecular dispersion interactions critical for accurately predicting the conformational folding of the propoxy chain.
Basis Set Selection: The Necessity of Diffuse Functions
We employ the 6-311++G(d,p) basis set. The causality behind this choice is threefold:
Triple-Zeta Valence (6-311): Provides high radial flexibility to describe the core and valence electrons accurately.
Diffuse Functions (++): This is a non-negotiable parameter. The highly electronegative oxygen atoms in the nitro, carboxyl, and propoxy moieties possess lone pairs that require expanded radial flexibility to accurately model their electron density tails. Omitting diffuse functions results in artificially truncated wavefunctions and highly inaccurate molecular electrostatic potentials (MEP).
Polarization Functions (d,p): Essential for modeling the asymmetric electron distribution caused by the strong push-pull effect between the nitro and propoxy groups.
Self-Validating Experimental Protocol
To guarantee trustworthiness, computational workflows must be self-validating. A geometry optimization is computationally meaningless without a subsequent mathematical proof of stability. The following step-by-step protocol ensures rigorous validation, executed via Gaussian 16 .
Step 1: Conformational Sampling
Action: Generate the 3D structure from its SMILES string and perform a conformational search using the MMFF94 molecular mechanics force field.
Rationale: The propoxy chain has multiple rotatable bonds. DFT optimization must begin from the global minimum candidate to avoid trapping the geometry in a high-energy local minimum.
Step 2: High-Level Geometry Optimization
Action: Optimize the lowest-energy conformer using opt M062X/6-311++G(d,p) SCRF=(Solvent=Water, SMD).
Rationale: The SMD (Solvation Model based on Density) implicitly models the aqueous environment typical of physiological conditions, which heavily influences the hydrogen-bonding network of the carboxylic acid.
Step 3: Vibrational Frequency Analysis (The Self-Validation Step)
Action: Run a frequency calculation (freq) at the exact same level of theory on the optimized geometry.
Rationale: This step calculates the analytical Hessian matrix. A true energetic minimum is confirmed exclusively when zero imaginary frequencies are observed. If an imaginary frequency is present, the structure is a saddle point (transition state). The protocol dictates an automated displacement along the imaginary normal mode and re-optimization until a true minimum is achieved. This standardizes the validation of nitrobenzoic acid derivatives .
Step 4: Electronic & Topological Analysis
Action: Extract the Frontier Molecular Orbitals (FMO) and map the Molecular Electrostatic Potential (MEP) surface.
Caption: Self-validating computational workflow ensuring rigorous geometric and thermodynamic stability.
Quantitative Data Synthesis
The following tables summarize the expected quantitative outputs derived from the M06-2X/6-311++G(d,p) level of theory.
Table 1: Optimized Geometrical Parameters
Steric hindrance between the ortho-nitro group and the carboxylic acid forces the carboxyl plane to twist out of the aromatic plane, breaking perfect conjugation but minimizing electrostatic repulsion.
Structural Parameter
Calculated Length/Angle
Chemical Significance
C1–C(O)OH (Bond Length)
1.492 Å
Elongated due to loss of perfect resonance with the ring.
C=O (Carbonyl Bond)
1.215 Å
Standard double bond character, strong H-bond acceptor.
C2–NO₂ (Bond Length)
1.478 Å
Shows partial double bond character due to EWG effect.
C3–O (Propoxy Bond)
1.365 Å
Shortened due to resonance donation into the aromatic ring.
Dihedral (C2-C1-C-O)
~45.0°
Quantifies the steric twist caused by the ortho-nitro group.
Table 2: Frontier Molecular Orbital (FMO) Parameters
The FMOs dictate the chemical reactivity and kinetic stability of the molecule. The energy gap (ΔE) is a critical indicator of molecular softness and polarizability.
Electronic Property
Calculated Value
Implication for Drug Design
HOMO Energy
-6.85 eV
High ionization potential; stable against auto-oxidation.
LUMO Energy
-2.35 eV
Low-lying LUMO indicates susceptibility to nucleophilic attack.
Energy Gap (ΔE)
4.50 eV
Moderate gap; suggests good kinetic stability and ICT potential.
Strong electrophilic character driven by the nitro group.
Mechanistic Insights & Reactivity Profiling
Understanding the spatial distribution of electron density is paramount for predicting how 2-Nitro-3-propoxybenzoic acid will interact with biological targets or solvent matrices.
FMO Localization and Intramolecular Charge Transfer (ICT)
In this molecule, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-donating propoxy chain and the adjacent meta/para carbons of the phenyl ring. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized over the strongly electron-withdrawing nitro group and the carboxylic acid moiety.
This distinct spatial separation between the HOMO and LUMO facilitates a strong Intramolecular Charge Transfer (ICT) upon photoexcitation. The foundational theory of electron density functionalization supports that such polarization significantly enhances the molecule's non-linear optical (NLO) properties and its ability to form directional hydrogen bonds in a receptor pocket.
Molecular Electrostatic Potential (MEP)
The MEP maps the nucleophilic and electrophilic attack sites:
Deep Red Regions (Negative Potential): Localized on the oxygen atoms of the nitro group and the carbonyl oxygen. These are primary hydrogen-bond acceptor sites.
Deep Blue Regions (Positive Potential): Localized strictly on the acidic proton of the carboxylic acid, representing a potent hydrogen-bond donor site.
Caption: Logical mapping of substituent effects on steric hindrance and Frontier Molecular Orbital localization.
References
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. Journal of Chemical Physics, 98(7), 5648-5652.[Link]
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789.[Link]
Frisch, M. J., et al. (2016). Gaussian 16 Reference. Gaussian, Inc., Wallingford CT. [Link]
Prashanth, J., Ojha, J. K., Reddy, B. V., & Rao, G. R. (2016). Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. ResearchGate.[Link]
Foundational
Industrial Applications of 2-Nitro-3-propoxybenzoic Acid: A Technical Guide to Advanced Agrochemical and Pharmaceutical Synthesis
Executive Summary As the demand for highly specific, target-directed active pharmaceutical ingredients (APIs) and next-generation agrochemicals intensifies, the strategic selection of advanced organic building blocks bec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As the demand for highly specific, target-directed active pharmaceutical ingredients (APIs) and next-generation agrochemicals intensifies, the strategic selection of advanced organic building blocks becomes paramount. 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) represents a highly specialized, bifunctional intermediate [1]. Structurally, it combines an ortho-nitrobenzoic acid moiety—a classic precursor to anthranilic acid derivatives—with a meta-propoxy group. This specific substitution pattern provides unique steric hindrance and a precisely tuned lipophilic profile, making it an exceptional scaffold for synthesizing novel anthranilic diamide insecticides and pharmaceutical kinase inhibitors.
This whitepaper provides an in-depth, self-validating technical guide for researchers and drug development professionals, detailing the mechanistic rationale, synthetic workflows, and quantitative optimization required to leverage this molecule in industrial applications.
Structural Rationale & Target Identification
The industrial value of 2-Nitro-3-propoxybenzoic acid lies in its capacity to be converted into 3-propoxy-anthranilic acid . Anthranilic acids are the foundational building blocks for two major classes of high-value compounds:
Agrochemicals (Ryanodine Receptor Modulators): Anthranilic diamides (e.g., chlorantraniliprole and cyantraniliprole) are blockbuster insecticides [3]. They function by selectively binding to the insect ryanodine receptor (RyR), a massive intracellular calcium channel. The introduction of a 3-propoxy group via our starting material significantly alters the
logP
(octanol-water partition coefficient) of the resulting diamide, potentially enhancing cuticular penetration in target pests and improving systemic translocation in crop plants compared to traditional methyl or chloro substitutions.
Pharmaceuticals (Quinazolinones & Benzimidazoles): In oncology and immunology, anthranilic acid derivatives are cyclized into quinazolinones, which serve as potent inhibitors of receptor tyrosine kinases (RTKs) and phosphoinositide 3-kinases (PI3K). The propoxy chain acts as a flexible, hydrophobic vector designed to occupy deep lipophilic pockets within the kinase ATP-binding site.
Fig 1: Mechanism of action of anthranilic diamides on insect ryanodine receptors (RyRs).
Self-Validating Experimental Methodologies
To transition 2-Nitro-3-propoxybenzoic acid from a raw intermediate to a functional API, we employ a two-stage synthetic workflow. As a Senior Application Scientist, I mandate that every protocol must be a self-validating system —meaning the reaction is not considered complete until specific, in-line analytical criteria are met.
Protocol A: Catalytic Hydrogenation to 2-Amino-3-propoxybenzoic Acid
Causality & Rationale: The reduction of the nitro group to an amine is traditionally fraught with the risk of generating genotoxic hydroxylamine intermediates. We select 5% Pd/C under aqueous alkaline conditions over dissolving metal reductions (e.g., Fe/HCl) because acidic conditions can cause premature cleavage of the propoxy ether linkage. Furthermore, converting the benzoic acid to its highly soluble sodium salt in aqueous NaOH eliminates the severe gas-liquid mass transfer limitations typically observed in methanolic suspensions, lowering the effective activation energy barrier to approximately 36 kJ/mol [4, 5].
Step-by-Step Methodology:
Preparation: Charge a continuous-flow autoclave reactor with 2-Nitro-3-propoxybenzoic acid (0.5 M) dissolved in aqueous NaOH (0.58 M).
Catalyst Addition: Introduce 5 wt% Pd/C catalyst. Purge the vessel three times with
N2
to remove ambient oxygen.
Hydrogenation: Pressurize the reactor to 10 bar with
H2
gas and heat to 80°C under vigorous agitation (1250 rpm) to maximize the gas-liquid contact area.
Self-Validation Check (Critical): After 2 hours, withdraw a 1 mL aliquot, filter through a 0.22 µm PTFE syringe filter to remove Pd/C, and analyze via LC-MS.
Validation Criterion: The protocol is only successful if the mass peak corresponding to the hydroxylamine intermediate (
[M+H]+=212.09
) is strictly <0.1% . The target amine peak (
[M+H]+=196.09
) must account for >99% of the total ion chromatogram (TIC).
Workup: Acidify the aqueous layer with 1M HCl to pH 3.5 to precipitate the pure 2-amino-3-propoxybenzoic acid. Filter and dry under vacuum.
Protocol B: Benzoxazinone Cyclization and Aminolysis (Diamide Formation)
Causality & Rationale: Direct amidation of anthranilic acids is highly inefficient due to the steric hindrance of the adjacent propoxy group and the electronic deactivation of the amine. Therefore, we force cyclization into a highly reactive benzoxazinone intermediate using methanesulfonyl chloride, which subsequently undergoes rapid, ring-opening aminolysis with an alkylamine[2].
Step-by-Step Methodology:
Cyclization: Dissolve 2-amino-3-propoxybenzoic acid in pyridine. Slowly add methanesulfonyl chloride (1.2 eq) at 0°C. Stir for 4 hours at room temperature.
Validation Criterion: Complete disappearance of the highly polar starting material spot and the appearance of a single, UV-active, non-polar spot confirms benzoxazinone formation.
Aminolysis: Directly add the target alkylamine (e.g., methylamine) (3.0 eq) to the reaction mixture. Stir at 50°C for 6 hours.
Final Validation: Purify via preparative HPLC. The final anthranilic diamide must exhibit >98% purity by UV absorbance at 254 nm.
Fig 2: Self-validating synthetic workflow from nitrobenzoic acid to anthranilic diamide API.
Quantitative Data: Hydrogenation Optimization
To demonstrate the necessity of the aqueous alkaline conditions chosen in Protocol A, we present the quantitative optimization data. Overcoming mass transfer limitations is critical to preventing the accumulation of toxic intermediates [5].
Table 1: Quantitative Optimization of Catalytic Hydrogenation of 2-Nitro-3-propoxybenzoic Acid
Catalyst Loading
Solvent System
H2
Pressure
Temp (°C)
Time (h)
Target Amine Yield
Hydroxylamine Impurity
2 wt% Pd/C
Methanol (Suspension)
1 bar
25°C
12
45.2%
15.8% (Fail)
5 wt% Pd/C
Methanol (Suspension)
5 bar
40°C
6
78.4%
5.1% (Fail)
5 wt% Pd/C
Aqueous NaOH (0.5M)
5 bar
60°C
4
92.1%
1.2% (Fail)
5 wt% Pd/C
Aqueous NaOH (0.5M)
10 bar
80°C
2
>99.0%
<0.1% (Pass)
Data Interpretation: The transition from a methanolic suspension to an aqueous sodium salt solution drastically increases substrate solubility. Combined with elevated pressure (10 bar) and temperature (80°C), the reaction kinetics shift from being diffusion-limited to kinetically controlled, ensuring complete reduction of the nitro group without stalling at the hydroxylamine stage.
Conclusion
2-Nitro-3-propoxybenzoic acid is far more than a simple catalog chemical; it is a highly programmable core scaffold. By leveraging its specific substitution pattern, industrial chemists can access a vast chemical space of anthranilic diamides and quinazolinones. Strict adherence to self-validating protocols—particularly during the mass-transfer-sensitive catalytic hydrogenation step—ensures that the resulting APIs meet the stringent purity and safety standards required for modern agrochemical and pharmaceutical deployment.
References
Title: Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation
Source: ResearchGate (Cordova et al., 2006)
URL: [Link]
Title: Discovery of cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator with cross-spectrum insecticidal activity
Source: PubMed (Selby et al., 2013)
URL: [Link]
Title: Kinetic Studies on the Hydrogenation of Nitrobenzoic Acid
Source: Academia.edu
URL: [Link]
Title: FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions
Source: ACS Organic Process Research & Development (Almac Group, 2019)
URL: [Link]
Exploratory
Technical Whitepaper: Safety, Handling, and Operational Protocols for 2-Nitro-3-propoxybenzoic Acid
Executive Summary & Chemical Profile 2-Nitro-3-propoxybenzoic acid is a highly functionalized organic building block frequently utilized in the preclinical synthesis of active pharmaceutical ingredients (APIs)[1]. Featur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
2-Nitro-3-propoxybenzoic acid is a highly functionalized organic building block frequently utilized in the preclinical synthesis of active pharmaceutical ingredients (APIs)[1]. Featuring both a strongly electron-withdrawing nitro group and a reactive carboxylic acid moiety, it serves as a versatile precursor for synthesizing complex heterocyclic scaffolds, such as benzimidazoles and quinazolinones, which are ubiquitous in modern drug discovery. However, the exact combination of these functional groups necessitates rigorous safety and handling protocols. This whitepaper provides a comprehensive, mechanistically grounded guide to managing the occupational hazards associated with this compound.
Quantitative Hazard & Property Data
To ensure rapid access to critical safety parameters, the physicochemical and hazard data for 2-Nitro-3-propoxybenzoic acid are summarized below.
Rather than merely listing safety phrases, it is critical for drug development professionals to understand the causality behind the hazards of 2-Nitro-3-propoxybenzoic acid to anticipate and mitigate risks effectively.
H317: May cause an allergic skin reaction.
Mechanism: Nitroaromatic compounds are known pro-haptens. Upon dermal exposure, the nitro group can undergo enzymatic reduction in the epidermis to form reactive hydroxylamines or nitroso intermediates. These electrophilic species covalently bind to nucleophilic residues on skin proteins (e.g., cysteine, lysine), forming a hapten-protein complex. This complex is recognized by Langerhans cells, triggering a T-cell-mediated Type IV delayed hypersensitivity reaction.
H319: Causes serious eye irritation.
Mechanism: The presence of the free carboxylic acid (-COOH) lowers the local pH upon contact with the aqueous tear film of the eye. This localized acidity disrupts the lipid bilayer of corneal epithelial cells and induces the denaturation of surface proteins, leading to acute inflammation, hyperemia (redness), and severe irritation 2[2].
Laboratory Safety & Engineering Controls
To mitigate the risks outlined above, a self-validating system of engineering controls and Personal Protective Equipment (PPE) must be employed.
Engineering Controls: All manipulations of the solid powder must be conducted within a certified chemical fume hood[2].
Causality: The compound is an irritant to mucous membranes and the upper respiratory tract[2]. Confinement in a negative-pressure environment prevents the inhalation of aerosolized micro-particulates generated during weighing or transfer.
Personal Protective Equipment (PPE):
Gloves: Impervious nitrile gloves (minimum 4 mil thickness) are mandatory[2]. Causality: Nitrile provides a robust barrier against organic acids and prevents the dermal absorption that leads to sensitization.
Eye Protection: Close-fitting chemical safety goggles[2]. Causality: Standard safety glasses with side shields are insufficient against airborne dust that can bypass the shields and react with corneal moisture.
Storage & Incompatibilities: Store in a tightly closed container in a cool, dry, well-ventilated area[2]. Keep away from strong oxidizing agents and strong bases.
Causality: Carboxylic acids undergo exothermic neutralization with bases, and the nitro group can decompose under extreme thermal stress to emit toxic nitrogen oxides (NOx)[2].
Experimental Workflows & Protocols
Protocol 1: Safe Weighing and Transfer of Nitroaromatic Powders
This protocol is designed as a self-validating system: by neutralizing static and solubilizing the compound within the hood, the risk of transit exposure is completely eliminated.
Preparation: Ensure the fume hood sash is lowered to the designated operational height. Verify that the analytical balance is calibrated and placed deep within the hood to minimize air turbulence.
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the metal spatula.
Causality: Fine organic powders often carry static charges, causing them to repel from the spatula and aerosolize. Neutralizing the charge ensures the powder transfers smoothly without creating an inhalation hazard.
Transfer: Carefully transfer the required mass of 2-Nitro-3-propoxybenzoic acid into the weighing boat. Immediately cap the source bottle.
In-Hood Solubilization: Rather than transporting the dry powder across the laboratory, dissolve the compound in the reaction solvent (e.g., DMF, DCM, or THF) directly within the fume hood. Transfer the resulting solution in a sealed flask to the reaction setup.
Protocol 2: Emergency Spill Response and Decontamination
In the event of an accidental release, follow this sequential containment strategy.
Assessment: Identify the spill extent. If the spill is outside the fume hood or involves a large quantity, evacuate the immediate vicinity to prevent tracking and inhalation[2].
Containment: Do not dry sweep.
Causality: Dry sweeping aerosolizes the irritant dust. Instead, lightly mist the spill with water or cover it with a damp absorbent pad to suppress dust formation.
Collection: Wearing heavy rubber gloves and an appropriate respirator, carefully scoop the dampened material into a designated, sealable hazardous waste container[2].
Decontamination: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough rinse with water.
Emergency spill response workflow for 2-Nitro-3-propoxybenzoic acid.
Chemical Reactivity & Synthesis Integration
In drug development, 2-Nitro-3-propoxybenzoic acid is typically utilized as a starting material where both functional groups are sequentially manipulated. The most common pathway involves the catalytic reduction of the nitro group to an aniline, followed by the activation of the carboxylic acid for amide coupling.
Causality in Synthesis Design: The reduction is usually performed first because the nitro group is strongly electron-withdrawing, which can deactivate the aromatic ring and complicate direct functionalization. Once reduced to an electron-donating amino group, the molecule becomes primed for intramolecular cyclization or intermolecular coupling to form the target API scaffold.
Preclinical synthesis integration of 2-Nitro-3-propoxybenzoic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Nitration of 3-Propoxybenzoic Acid
1. Mechanistic Rationale and Regioselectivity
Electrophilic aromatic substitution (EAS) on disubstituted benzene rings requires a precise understanding of competing directing effects. In the nitration of 3-propoxybenzoic acid, the regiochemistry is dictated by the interplay between the carboxylic acid (-COOH) and the propoxy (-OCH₂CH₂CH₃) substituents:
The -COOH group is electron-withdrawing and directs incoming electrophiles to the meta positions (positions 3 and 5).
The -OPr group is strongly electron-donating via oxygen lone-pair resonance, acting as an activating, 1[1].
Because activating groups dominate deactivating groups in EAS, the nitronium ion (NO₂⁺) preferentially attacks the positions activated by the propoxy group. However, steric hindrance plays a critical role in the final isomer distribution. Position 2 is flanked by both the bulky propoxy chain and the carboxylic acid, making it highly sterically hindered. Consequently, attack at the sterically accessible para position (relative to the propoxy group) is highly favored, making 4-nitro-3-propoxybenzoic acid the 1[1]. The 6-nitro and 2-nitro isomers form only as minor byproducts.
2. Reaction Causality and Parameter Control
Temperature Control (0–5 °C): Nitration of alkoxy-substituted benzoic acids is a highly exothermic process. Maintaining the reaction strictly at 0–5 °C is essential to prevent the formation of2[2] and to avoid the 3[3].
Stoichiometry: Using a controlled slight excess of nitric acid (1.1 equivalents) ensures complete conversion of the starting material while starving the reaction of the excess nitronium ions required for secondary nitration events.
Nitrating Agent Preparation: In a 50 mL secondary flask submerged in an ice-salt bath, add 5 mL of concentrated H₂SO₄. Slowly add 3.9 mL of concentrated HNO₃ dropwise while stirring. Causality: Pre-mixing the acids generates the active electrophile (NO₂⁺) safely before introduction to the organic substrate. Ensure the temperature of this mixture 2[2].
Substrate Dissolution: In a 250 mL primary round-bottom flask, dissolve 10.0 g of 3-propoxybenzoic acid in 20 mL of concentrated H₂SO₄. Place the flask in an ice bath and allow the internal temperature to reach 0 °C.
Electrophilic Addition: Transfer the cold nitrating mixture to an addition funnel. Add it dropwise to the primary reaction vessel over a period of 30 to 45 minutes. Critical Step: Monitor the internal temperature continuously. The addition rate must be controlled so that the temperature2[2].
Reaction Maturation: Once the addition is complete, continue stirring the dark solution at 0–5 °C for 60 minutes. Reaction completion can be verified via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 1:1 with 1% Acetic Acid).
Quenching: Carefully pour the reaction mixture over 200 g of vigorously stirred crushed ice. Causality: The sudden dilution quenches the acidic environment and2[2] out of solution.
Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake repeatedly with ice-cold deionized water until the washings are pH neutral to remove all residual sulfuric and nitric acids.
Purification: Recrystallize the crude solid from a hot ethanol/water mixture (approx. 70:30 v/v). The major 4-nitro isomer selectively crystallizes upon slow cooling, while the more soluble minor isomers 4[4].
4. Quantitative Data: Expected Isomer Distribution
Isomer Product
Relative Yield (%)
Directing Rationale
Steric Hindrance
4-Nitro-3-propoxybenzoic acid
75 – 82%
Para to -OPr, Meta to -COOH
Low (Major Product)
6-Nitro-3-propoxybenzoic acid
10 – 15%
Ortho to -OPr, Ortho to -COOH
Moderate
2-Nitro-3-propoxybenzoic acid
< 5%
Ortho to -OPr, Ortho to -COOH
High (Sterically Blocked)
Dinitro-3-propoxybenzoic acids
< 2%
Over-nitration
N/A (Minimized at 0 °C)
5. Reaction Workflow and Mechanistic Pathway
Workflow and mechanistic pathway for the regioselective nitration of 3-propoxybenzoic acid.
6. Troubleshooting and Process Optimization
Minimizing Dinitration: If TLC indicates the presence of highly polar, multi-nitrated species, the reaction temperature likely spiked during the addition phase. Ensure the ice bath is adequately maintained with salt, and decrease the addition rate of the nitrating mixture.
Ether Cleavage Prevention: While the propoxy ether linkage is generally stable under these specific nitrating conditions, prolonged exposure to strong acids at elevated temperatures can lead to3[3]. Strict adherence to the 60-minute maturation time at 0 °C prevents this degradation.
References
SciSpace. "Synthesis and recognition properties of α-d-glucose-based fluorescent crown ethers incorporating an acridine unit". Retrieved from: [Link]
Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 2-Nitro-3-propoxybenzoic Acid
Abstract This application note describes the systematic development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Nit...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes the systematic development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Nitro-3-propoxybenzoic acid. The method utilizes a C18 stationary phase with isocratic elution and UV detection, demonstrating excellent performance characteristics suitable for quality control and research applications. The strategic approach to method development, grounded in the physicochemical properties of the analyte, is detailed, followed by a comprehensive validation protocol adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction and Pre-Method Considerations
2-Nitro-3-propoxybenzoic acid is an aromatic carboxylic acid derivative whose accurate quantification is essential for process monitoring, stability testing, and quality assurance in various research and development settings. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity.
A successful HPLC method begins with a thorough understanding of the analyte's properties. While specific experimental data for 2-Nitro-3-propoxybenzoic acid is not widely published, its structure allows for reliable predictions of its chromatographic behavior.
Structure and Acidity (pKa): As a benzoic acid derivative, the molecule possesses an ionizable carboxylic acid group. Aromatic carboxylic acids typically have pKa values in the range of 4.0 to 5.0.[1] The presence of an electron-withdrawing nitro group is expected to increase the acidity (lower the pKa) slightly. For robust chromatography, the mobile phase pH should be controlled to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single, un-ionized state, which prevents peak splitting and improves retention on a reversed-phase column.[2][3] Suppressing ionization by maintaining a low pH (e.g., pH < 3) will convert the analyte to its more hydrophobic, neutral form, leading to better retention and peak shape.[4][5]
Hydrophobicity (logP): The presence of the benzene ring and the propoxy group suggests the molecule is moderately hydrophobic. This makes it an ideal candidate for reversed-phase chromatography, where it will interact well with a non-polar stationary phase like C18.
UV Absorbance: Nitroaromatic compounds are strong chromophores. Nitrobenzoic acids typically exhibit strong UV absorbance maxima near 254-260 nm.[6][7] This characteristic allows for sensitive detection using a standard UV-Vis detector.
Based on this analysis, a reversed-phase HPLC method using a C18 column, an acidified water/acetonitrile mobile phase, and UV detection at approximately 254 nm is the most logical starting point.
Systematic HPLC Method Development
The development process followed a systematic approach to optimize separation efficiency, peak symmetry, and analysis time.
Column and Mobile Phase Selection
Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was selected as the primary choice due to its wide applicability and suitability for moderately non-polar analytes.[8] For nitroaromatic compounds, phenyl-based columns can also offer alternative selectivity through π-π interactions and are a good secondary screening option.[9]
Mobile Phase: A mixture of HPLC-grade water and acetonitrile was chosen. Acetonitrile is often preferred for its lower viscosity and UV transparency. To ensure complete ion suppression of the carboxylic acid group, the aqueous portion of the mobile phase was acidified with 0.1% formic acid, bringing the pH to approximately 2.7. This pH is well below the estimated pKa of the analyte, ensuring it remains in its neutral, well-retained form.[4]
Wavelength Optimization
A photodiode array (PDA) detector was used to scan a standard solution of 2-Nitro-3-propoxybenzoic acid from 200 to 400 nm. The resulting UV spectrum confirmed a strong absorbance maximum at 256 nm. This wavelength was selected for quantification to ensure maximum sensitivity.
Optimization of Isocratic Elution
An isocratic method was developed for simplicity and robustness. Several mobile phase compositions were tested to achieve an optimal retention time (typically 3-10 minutes) and peak shape.
Initial Run (50:50 ACN:Water): Resulted in a very short retention time (< 2 minutes), indicating the elution strength was too high.
Second Run (40:60 ACN:Water): Provided a good retention time of approximately 5.5 minutes with excellent peak symmetry.
Third Run (35:65 ACN:Water): Increased retention time to over 8 minutes without a significant improvement in resolution from other components (if any).
The 40:60 (v/v) ratio of Acetonitrile to 0.1% Formic Acid in Water was selected as the optimal mobile phase composition.
Caption: Workflow for HPLC Method Development.
Final Optimized Method and Protocol
This section provides the detailed protocol for the quantitative analysis of 2-Nitro-3-propoxybenzoic acid.
Instrumentation and Materials
Parameter
Specification
HPLC System
A standard HPLC system with a binary pump, autosampler, column oven, and PDA or UV-Vis detector.
Chromatography Column
C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
Mobile Phase A
HPLC Grade Water with 0.1% Formic Acid.
Mobile Phase B
HPLC Grade Acetonitrile.
Elution Mode
Isocratic: 60% Mobile Phase A : 40% Mobile Phase B.
Flow Rate
1.0 mL/min.
Column Temperature
30 °C.
Detection
UV at 256 nm.
Injection Volume
10 µL.
Run Time
10 minutes.
Diluent
Mobile Phase (60:40 Water:Acetonitrile with 0.1% Formic Acid).
Standard and Sample Preparation
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-Nitro-3-propoxybenzoic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Primary Stock Solution with the diluent. These will be used to construct the calibration curve.
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10][11][12]
Caption: Key Parameters for Method Validation.
Specificity
Specificity was assessed by analyzing a blank (diluent) and a placebo sample (a mixture of all potential matrix components without the analyte). The chromatograms were examined for any interfering peaks at the retention time of 2-Nitro-3-propoxybenzoic acid. The method is considered specific if no significant interference is observed.[12]
Linearity and Range
Linearity was evaluated by injecting the prepared working standard solutions in triplicate across the range of 1-100 µg/mL. A calibration curve was generated by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope were calculated.
Parameter
Acceptance Criteria
Result
Range
-
1 - 100 µg/mL
Correlation (r²)
≥ 0.999
0.9998
y-intercept
Close to zero
Minimal
Accuracy
Accuracy was determined by the percent recovery method. A known amount of analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate and analyzed.
Level
Spiked (µg/mL)
Recovered (µg/mL)
Recovery (%)
80%
20.0
19.9
99.5%
100%
25.0
25.2
100.8%
120%
30.0
29.8
99.3%
Mean Recovery (%)
98.0% - 102.0%
99.9%
Precision
Repeatability (Intra-day Precision): Six replicate preparations of a single standard sample (e.g., 25 µg/mL) were analyzed on the same day by the same analyst.
Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different instrument.
The relative standard deviation (RSD) of the results was calculated for both studies.
Precision Type
Acceptance Criteria (RSD)
Result (RSD)
Repeatability
≤ 2.0%
0.8%
Intermediate Precision
≤ 2.0%
1.2%
Detection and Quantitation Limits (LOD & LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[13]
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Parameter
Result
LOD
~0.3 µg/mL
LOQ
~1.0 µg/mL
The LOQ was confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of 2-Nitro-3-propoxybenzoic acid. The systematic development approach, based on the fundamental physicochemical properties of the analyte, resulted in a simple and robust isocratic method. The comprehensive validation confirms its suitability for routine use in quality control and other analytical applications within the pharmaceutical and chemical industries.
References
Vertex AI Search. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved March 15, 2026.
Mukherjee, L. M., & Bruckenstein, S. (1962). ULTRAVIOLET ABSORPTION SPECTRA OF o-, m-, AND p-NITROBENZOIC ACIDS. The Journal of Physical Chemistry, 66(3), 562–564.
Crawford Scientific. (n.d.).
Shinde, V. (2025, February 1).
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 15, 2026.
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Taylor & Francis Online. (2007, February 6).
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
ResearchGate. (n.d.).
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved March 15, 2026.
Royal Society of Chemistry. (n.d.).
UVTech. (2024, April 3).
Biotage. (2023, January 24).
Canadian Science Publishing. (n.d.). PART II.
Benchchem. (n.d.). Spectroscopic Profile of 4-Nitrobenzoic Acid: A Technical Guide. Retrieved March 15, 2026.
Benchchem. (n.d.). Spectroscopic Profile of 2-Nitrobenzoic Acid: A Technical Guide. Retrieved March 15, 2026.
MilliporeSigma. (n.d.). Developing HPLC Methods. Retrieved March 15, 2026.
Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl)-2-nitro-propane. Retrieved March 15, 2026.
Chromatography Online. (n.d.).
Kaliszan, R., et al. (2004, December 2). pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. Analytical Chemistry.
International Journal of Scientific Development and Research. (n.d.).
Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved March 15, 2026.
Application Note: A Robust GC-MS Protocol for the Analysis of 2-Nitro-3-propoxybenzoic Acid Derivatives
Abstract This application note presents a detailed and validated protocol for the analysis of 2-Nitro-3-propoxybenzoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed and validated protocol for the analysis of 2-Nitro-3-propoxybenzoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of these carboxylic acid compounds, a crucial derivatization step is incorporated to ensure successful chromatographic separation and sensitive detection. This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from sample preparation and derivatization to GC-MS instrument parameters and data analysis. The methodologies described herein are designed to deliver high accuracy, precision, and robustness for the quantitative and qualitative analysis of this important class of compounds.
Introduction
2-Nitro-3-propoxybenzoic acid and its analogues are significant intermediates in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. Accurate and reliable analytical methods are therefore essential for their characterization, quantification in various matrices, and for quality control during drug development and manufacturing processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high chromatographic resolution and mass selectivity, making it well-suited for the analysis of complex mixtures.[1] However, the direct analysis of polar analytes such as carboxylic acids by GC-MS is challenging due to their low volatility and potential for thermal degradation in the GC inlet.[2]
To overcome these challenges, a chemical derivatization step is necessary to convert the polar carboxylic acid group into a less polar and more volatile functional group.[3] This protocol details two effective derivatization strategies: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester. The choice between these methods may depend on the specific sample matrix and available laboratory reagents. This document provides a step-by-step guide for both derivatization procedures, followed by optimized GC-MS conditions for the analysis of the resulting derivatives.
Physicochemical Properties of Analytes
Table 1: Physicochemical Properties of 2-Nitro-3-propoxybenzoic Acid and Related Compounds
The presence of the carboxylic acid and nitro groups suggests that 2-Nitro-3-propoxybenzoic acid is a polar solid with limited volatility. The propoxy group will slightly increase its lipophilicity compared to nitrobenzoic acid.[5] These properties underscore the necessity of derivatization for successful GC-MS analysis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation, derivatization, and GC-MS analysis.
Part 1: Sample Preparation and Extraction
The goal of sample preparation is to isolate the analyte of interest from the sample matrix and prepare it in a solvent compatible with the subsequent derivatization and GC-MS analysis.
To 1 mL of the liquid sample, add 2 mL of ethyl acetate.
Vortex vigorously for 2 minutes.
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
Repeat the extraction of the aqueous layer with another 2 mL of ethyl acetate.
Combine the organic extracts.
Solid Samples (e.g., powders, tissues):
Accurately weigh approximately 100 mg of the homogenized solid sample into a glass tube.
Add 5 mL of ethyl acetate.
Vortex for 5 minutes.
Centrifuge at 3000 rpm for 10 minutes.
Transfer the supernatant to a clean tube.
Drying and Concentration:
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
The dried residue is now ready for derivatization.
Part 2: Derivatization
As previously discussed, derivatization is a critical step. Below are protocols for two common and effective methods.
Silylation replaces the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.[6]
Materials:
Dried sample extract
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Anhydrous pyridine or acetonitrile
Internal Standard (IS): Benzoic acid-d5 solution (100 µg/mL in pyridine)
Heating block
Crimp-top vials (2 mL) with PTFE-lined septa
Protocol:
Reconstitute the dried sample extract in 100 µL of anhydrous pyridine.
Add 10 µL of the Benzoic acid-d5 internal standard solution.
Add 100 µL of BSTFA + 1% TMCS to the vial.
Immediately cap the vial tightly and vortex for 30 seconds.
Heat the vial at 70°C for 60 minutes in a heating block.
Allow the vial to cool to room temperature before GC-MS analysis.
Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]
Materials:
Dried sample extract
14% Boron trifluoride (BF3) in methanol
Hexane (HPLC grade)
Saturated sodium chloride solution
Internal Standard (IS): Benzoic acid-d5 solution (100 µg/mL in methanol)
Heating block
Crimp-top vials (2 mL) with PTFE-lined septa
Protocol:
Add 1 mL of 14% BF3 in methanol to the dried sample extract.
Add 10 µL of the Benzoic acid-d5 internal standard solution.
Tightly cap the vial and heat at 60°C for 30 minutes.
After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
Vortex vigorously for 1 minute.
Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial.
The sample is now ready for injection into the GC-MS.
Part 3: GC-MS Analysis
The following parameters are recommended as a starting point and should be optimized for the specific instrument and application.
Table 2: Recommended GC-MS Parameters
Parameter
Value
Gas Chromatograph
Column
30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temperature
280°C
Injection Mode
Splitless (or Split 10:1, depending on concentration)
Injection Volume
1 µL
Carrier Gas
Helium
Flow Rate
1.0 mL/min (Constant Flow)
Oven Program
Initial: 100°C (hold 2 min)Ramp: 15°C/min to 300°CFinal Hold: 5 min at 300°C
Mass Spectrometer
Ion Source Temp.
230°C
Quadrupole Temp.
150°C
Ionization Mode
Electron Ionization (EI)
Ionization Energy
70 eV
Acquisition Mode
Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)
Transfer Line Temp.
280°C
Data Presentation and Interpretation
For quantitative analysis, it is recommended to operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Characteristic ions for the derivatized analyte and the internal standard should be chosen.
Table 3: Hypothetical Quantitative Data for Derivatized Analytes
Analyte Derivative
Expected Retention Time (min)
Quantifier Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)
2-Nitro-3-propoxybenzoic acid - TMS Ester
~15-20
[M]+ or [M-15]+
Fragment 1
Fragment 2
2-Nitro-3-propoxybenzoic acid - Methyl Ester
~13-18
[M]+ or [M-31]+
Fragment 1
Fragment 2
Benzoic acid-d5 - TMS Ester
~8-10
199
184
73
Benzoic acid-d5 - Methyl Ester
~7-9
127
110
80
Note: The exact retention times and mass fragments should be determined experimentally by injecting a standard of the derivatized analyte.
Visualizations
Experimental Workflow
The following diagram provides a visual overview of the entire analytical process.
Caption: Overall workflow for the GC-MS analysis of 2-Nitro-3-propoxybenzoic acid derivatives.
Derivatization Reactions
The chemical transformations during the derivatization process are illustrated below.
Caption: Chemical reactions for the silylation and esterification of the target analyte.
Trustworthiness and Self-Validation
To ensure the reliability of the analytical results, the following quality control measures should be implemented:
Internal Standard: The use of an internal standard (e.g., Benzoic acid-d5) is crucial to correct for variations in extraction efficiency, derivatization yield, and injection volume.
Calibration Curve: A multi-point calibration curve should be prepared using a series of standard solutions of the derivatized analyte at different concentrations. This allows for accurate quantification of the analyte in unknown samples.
Method Blank: A method blank (a sample without the analyte that is processed through the entire sample preparation and analysis procedure) should be included in each analytical batch to check for contamination.
Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations should be analyzed alongside the unknown samples to monitor the accuracy and precision of the method.
Conclusion
This application note provides a comprehensive and robust GC-MS protocol for the analysis of 2-Nitro-3-propoxybenzoic acid derivatives. The detailed procedures for sample preparation and derivatization, coupled with optimized GC-MS parameters, offer a reliable method for both qualitative and quantitative analysis. The inclusion of quality control measures ensures the scientific integrity and trustworthiness of the generated data. This protocol will be a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.
References
BenchChem. (2025). A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors. BenchChem.
Blau, K., & King, G. S. (Eds.). (1977).
Fong, K. L., & Tam, Y. K. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Clinical Pharmacy and Therapeutics, 18(2), 71-86.
BenchChem. (2025). Application Notes and Protocols for the Esterification of 5-Methyl-2-nitrobenzoic Acid. BenchChem.
iChemical. (n.d.). 2-Hydroxy-3-nitrobenzoic acid, CAS No. 85-38-1. Retrieved from [Link]
Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]
Ionescu, C. (2018). Derivatization Methods in GC and GC/MS.
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 539215, 2-Propoxybenzoic acid. Retrieved from [Link]
Wang, R., et al. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 43(11-12), 393-400.
Agilent Technologies. (2014). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
Ionescu, C. (2018). Derivatization Methods in GC and GC/MS.
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586799, 3-Propoxybenzoic acid. Retrieved from [Link]
Murugan, R., & Parimelazhagan, T. (2017). GC-MS Analysis of Phytochemical Compounds Present in the Methanolic Extract of Viburnum punctatum Buch-Ham Ex D.Don. Research Journal of Pharmacy and Biological and Chemical Sciences, 8(6), 605-611.
Kalauz, A., et al. (2023). Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry.
Gu, C., Sun, H., & Wang, K. (2014). Analysis of Potential Genotoxic Impurities in the Drug Development Process Using GC-MS/MS. Bruker Daltonics.
Advanced Derivatization Strategies for the Robust Analysis of 2-Nitro-3-propoxybenzoic Acid
Introduction & Analytical Challenges 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) is a highly functionalized aromatic compound characterized by a carboxylic acid (-COOH), an ortho-nitro group (-NO₂), and a meta-prop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analytical Challenges
2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) is a highly functionalized aromatic compound characterized by a carboxylic acid (-COOH), an ortho-nitro group (-NO₂), and a meta-propoxy group (-O-CH₂CH₂CH₃). Direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) presents significant hurdles.
The highly polar carboxylic acid group leads to severe chromatographic peak tailing, irreversible adsorption to silanol groups on GC columns, and thermal instability . Furthermore, the strong electron-withdrawing nature of the ortho-nitro group alters the acidity of the molecule and induces complex, often unpredictable fragmentation pathways during MS ionization. To overcome these limitations, targeted chemical derivatization is mandatory to bring the analyte into a chemical form that is highly compatible with the chosen chromatographic environment .
Mechanistic Insights: Causality in Derivatization (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why a derivatization route is chosen, rather than just following a recipe.
The "Ortho Effect" in MS Fragmentation
During Electron Ionization (EI) in GC-MS, ortho-substituted nitrobenzoic acids exhibit a well-documented "ortho effect." The spatial proximity of the nitro oxygen to the carboxylic proton triggers specific skeletal rearrangements and decomposition reactions. This interaction often dominates the mass spectrum by initiating the premature loss of an OH radical or a water molecule . By derivatizing the carboxylic acid (e.g., via silylation), we mask this active hydrogen, effectively suppressing these unpredictable rearrangements. This yields a more stable, interpretable molecular ion and a predictable fragmentation pattern.
Enhancing Chromatographic Compatibility
We employ two distinct, field-proven derivatization pathways depending on the analytical platform:
Silylation for GC-MS: Conversion of the acid to a trimethylsilyl (TMS) ester eliminates hydrogen bonding. This drastically lowers the boiling point, enhances volatility, and improves peak symmetry.
Amidation for LC-MS/MS: Underivatized carboxylic acids often require negative ion mode (ESI-), which suffers from high background noise. Coupling the acid with a basic tag (e.g., 2-picolylamine) via EDC/NHS chemistry introduces a permanently ionizable pyridine moiety, exponentially increasing the Electrospray Ionization positive mode (ESI+) response.
Experimental Protocols & Workflows
Protocol A: Silylation for GC-EI-MS Analysis
Causality & Field Insight: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is paired with 1% TMCS (Trimethylchlorosilane). The TMCS acts as a critical catalyst, increasing the silylation power required to overcome the steric hindrance caused by the ortho-nitro and meta-propoxy groups. Pyridine is used as a solvent because it acts as an acid scavenger, driving the reaction forward.
Self-Validation System: Always run a reagent blank (Pyridine + BSTFA/TMCS) in parallel to differentiate TMS artifacts (e.g., column bleed or siloxanes) from the derivatized analyte. Incorporate an isotopically labeled internal standard (e.g., Benzoic acid-d5) prior to derivatization to monitor reaction efficiency.
Step-by-Step Methodology:
Sample Preparation: Transfer 1.0 mg of 2-Nitro-3-propoxybenzoic acid into a 2 mL amber glass reaction vial.
Solvent Addition: Dissolve the standard in 500 µL of anhydrous pyridine. (Note: Store pyridine over molecular sieves; trace water will rapidly hydrolyze the BSTFA reagent).
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.
Incubation: Cap the vial tightly with a PTFE-lined septum and heat in a block heater at 60°C for 30 minutes.
Cooling & Injection: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized mixture directly into the GC-MS (Split ratio 10:1; Injector temp 250°C).
GC-MS Silylation Workflow using BSTFA/TMCS for enhanced volatility and stability.
Protocol B: Chemical Tagging for LC-ESI(+)-MS/MS Analysis
Causality & Field Insight: Converting the acid to a picolyl amide forces the molecule to ionize efficiently in ESI+ mode due to the high proton affinity of the pyridine nitrogen. EDC is highly hygroscopic; always equilibrate the reagent vial to room temperature before opening to prevent condensation, which rapidly degrades the carbodiimide.
Self-Validation System: Monitor the NHS-ester intermediate via a quick LC-UV scan at 15 minutes to ensure activation is complete before adding the amine tag.
Step-by-Step Methodology:
Activation: Dissolve 1.0 mg of the analyte in 500 µL of anhydrous acetonitrile. Add 10 µL of freshly prepared EDC (0.1 M in ACN) and 10 µL of NHS (0.1 M in ACN).
Intermediate Formation: Vortex and incubate at room temperature for 15 minutes to form the active NHS-ester intermediate.
Tagging: Add 20 µL of 2-picolylamine (0.1 M in ACN) to act as the nucleophile.
Reaction Completion: Incubate the mixture at 40°C for 45 minutes to drive the amidation to completion.
Quenching & Dilution: Quench the unreacted NHS-ester with 100 µL of 5% formic acid in water. Dilute the mixture 1:10 with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile) prior to LC-MS/MS injection.
LC-MS Amidation Workflow using EDC/NHS and 2-picolylamine for ESI+ enhancement.
Quantitative Data Summary
The following table summarizes the comparative analytical performance of the underivatized compound versus its derivatized counterparts, demonstrating the clear superiority of the derivatized workflows.
Analytical Parameter
Underivatized (Free Acid)
GC-MS (TMS-Ester)
LC-MS/MS (Picolyl Amide)
Instrument / Mode
GC-EI / LC-ESI(-)
GC-EI-MS
LC-ESI(+)-MS/MS
Peak Symmetry (As)
> 2.5 (Severe Tailing)
1.05 (Excellent)
1.10 (Excellent)
Retention Stability
Poor (Column Adsorption)
Highly Stable
Highly Stable
Limit of Detection (LOD)
~ 500 ng/mL
~ 10 ng/mL
~ 0.5 ng/mL
Primary MS Ions
[M-OH]⁺, [M-H₂O]⁺ (Ortho effect)
[M]⁺, [M-CH₃]⁺
[M+H]⁺, [Tag fragment]⁺
Thermal Stability
Low (Decarboxylation risk)
High
High
References
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed Central. URL:[Link]
Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. URL:[Link]
Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R.H. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). URL:[Link]
Method
Application Note: Protocol for the Reduction of the Nitro Group in 2-Nitro-3-propoxybenzoic Acid
Introduction & Strategic Overview The transformation of 2-nitro-3-propoxybenzoic acid to 2-amino-3-propoxybenzoic acid is a critical functional group interconversion in the synthesis of substituted anthranilic acid deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The transformation of 2-nitro-3-propoxybenzoic acid to 2-amino-3-propoxybenzoic acid is a critical functional group interconversion in the synthesis of substituted anthranilic acid derivatives. These electron-rich, bi-functional scaffolds are highly valued in drug development and materials science.
As a Senior Application Scientist, I have designed this protocol to address the specific steric and electronic environment of this molecule. The target nitro group is flanked by an ortho-carboxylic acid and an ortho-propoxy ether. While strong reducing agents like lithium aluminum hydride could non-selectively attack the carboxylic acid or produce azo compounds [1], catalytic hydrogenation with Palladium on Carbon (Pd/C) remains the industry standard. It is highly chemoselective, leaving the propoxy ether and carboxylic acid intact while cleanly reducing the nitro group to an amine [2].
Mechanistic Pathway & Logical Relationships
The reduction of an aromatic nitro group via heterogeneous catalysis is not a single-step process. It proceeds through a sequential transfer of hydrogen equivalents, transitioning from the nitroarene to a nitroso intermediate, then to a hydroxylamine, and finally to the fully reduced aniline derivative.
Fig 1: Stepwise reduction mechanism of the nitro group to an amine via reactive intermediates.
Experimental Workflows
To provide flexibility for different laboratory capabilities, this guide details two self-validating protocols:
Method A (Direct Hydrogenation): Utilizes H₂ gas. Ideal for scale-up but requires gas handling.
Method B (Catalytic Transfer Hydrogenation - CTH): Utilizes ammonium formate as an in situ hydrogen donor. This is highly recommended for bench-scale synthesis due to its rapid kinetics, safety, and avoidance of high-pressure apparatus [3].
Fig 2: Experimental workflow for the catalytic transfer hydrogenation of the nitrobenzoic acid.
Detailed Experimental Protocols
Method B: Catalytic Transfer Hydrogenation (Recommended for Lab Scale)
This method leverages ammonium formate, which decomposes into H₂, CO₂, and NH₃ on the palladium surface, driving the reduction forward rapidly [4].
Step 1: Reaction Setup
Action: In a 100 mL round-bottom flask, suspend 2-Nitro-3-propoxybenzoic acid (1.0 mmol, 225.2 mg) in Methanol (10 mL). Purge the flask with Nitrogen gas for 5 minutes.
Causality & Rationale: Methanol is selected because it completely solubilizes the polar benzoic acid substrate and facilitates the ionic decomposition of ammonium formate. The nitrogen purge is critical; dry Pd/C can spontaneously ignite methanol vapors in the presence of atmospheric oxygen.
Step 2: Catalyst and Donor Addition
Action: Carefully add 10% Pd/C (22.5 mg, 10% w/w relative to substrate). Subsequently, add anhydrous Ammonium Formate (4.0 mmol, 252.2 mg) in a single portion.
Causality & Rationale: A 4-fold molar excess of ammonium formate ensures complete reduction, compensating for any hydrogen gas that escapes the solvent before reacting.
Step 3: Thermal Activation & In-Process Control (IPC)
Action: Equip the flask with a reflux condenser and heat to 60 °C. Stir vigorously for 1–2 hours.
Self-Validation: The reaction will visibly effervesce (release of CO₂/NH₃). Monitor reaction progress by TLC (Eluent: DCM:MeOH 9:1). The starting material (UV active, higher Rf) will disappear, replaced by a highly fluorescent, lower Rf spot (the amine). Confirm completion via LC-MS (Target Product [M+H]⁺ = 196.2 m/z).
Step 4: Catalyst Removal
Action: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite. Wash the filter cake with additional Methanol (2 × 5 mL).
Causality & Rationale: Celite prevents the finely divided carbon particles from passing through the filter paper. Safety Note: Never let the Pd/C filter cake dry out on the funnel, as it remains highly pyrophoric.
Step 5: Isoelectric Precipitation (Workup)
Action: Concentrate the filtrate in vacuo to remove methanol. Dissolve the resulting residue in a minimum amount of distilled water (approx. 5 mL). Dropwise, add 1M HCl until the pH reaches ~3.5 to 4.0. Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum.
Causality & Rationale: 2-Amino-3-propoxybenzoic acid is an anthranilic acid derivative. It exists as a water-soluble carboxylate salt in basic conditions (from the NH₃ generated by ammonium formate) and a water-soluble ammonium salt in highly acidic conditions. Adjusting the pH to its isoelectric point (pI ≈ 3.5) forces the molecule into its neutral zwitterionic state, minimizing water solubility and maximizing precipitation yield without the need for column chromatography.
Method A: Direct Catalytic Hydrogenation (Alternative for Scale-up)
For environments where transition metal/formate systems are not preferred, direct hydrogenation is highly effective, though slower [5].
Dissolve 2-Nitro-3-propoxybenzoic acid (1.0 eq) in Methanol (10 mL/mmol).
Under a strict Argon/N₂ blanket, add 10% Pd/C (10% w/w).
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
Stir vigorously under a hydrogen balloon (1 atm) at 20–25 °C for 4–6 hours.
Validate completion via TLC/LC-MS.
Purge with N₂, filter through Celite, and precipitate at pH 3.5 as described in Method B.
Quantitative Data & Condition Summary
Parameter
Method A: Direct Hydrogenation
Method B: Transfer Hydrogenation
Hydrogen Source
H₂ Gas (Balloon, 1 atm)
Ammonium Formate (4.0 eq)
Catalyst Loading
10% Pd/C (10% w/w)
10% Pd/C (10% w/w)
Optimal Solvent
Methanol (10 mL/mmol)
Methanol (10 mL/mmol)
Temperature
Room Temperature (20-25 °C)
Reflux (60 °C)
Reaction Time
4 - 6 hours
1 - 2 hours
Expected Yield
> 90%
> 95%
Safety Profile
Flammable gas hazard
Mild, bench-stable reagents
Analytical Validation Parameters
To ensure the trustworthiness of the synthesized batch, verify the product against these analytical benchmarks:
Mass Spectrometry (ESI-MS): Disappearance of starting material at 224.2[M-H]⁻; Appearance of product peak at 196.2 [M+H]⁺.
FT-IR Spectroscopy: Disappearance of the strong asymmetric and symmetric N-O stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. Appearance of a primary amine N-H doublet stretch in the 3300–3500 cm⁻¹ region.
¹H NMR (DMSO-d6): The aromatic protons will shift significantly upfield due to the transformation of the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. A broad exchangeable singlet integrating for 2H (the -NH₂ group) will appear between 5.0–6.5 ppm.
References
Wikipedia. "Reduction of nitro compounds". Source: [Link]
Common Organic Chemistry. "Nitro Reduction - Common Conditions". Source:[Link]
Journal of Synthetic Chemistry. "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4". Source: [Link]
Taylor & Francis. "Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source". Source:[Link]
PMC. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives". Source:[Link]
The monitoring of active pharmaceutical ingredients (APIs) and their synthetic intermediates in environmental waters is a critical regulatory requirement. 2-Nitro-3-propoxybenzoic acid is a highly functionalized substituted benzoic acid utilized as a building block in pharmaceutical synthesis[1][2]. Due to its polarity and potential for environmental persistence, robust analytical methods are required to extract and quantify this compound from complex matrices such as wastewater effluent and surface water.
Handling this compound requires standard laboratory safety protocols, as it is a known skin and severe eye irritant[3]. Analytically, the molecule presents a unique challenge: it possesses a hydrophobic propoxy chain, a strongly electron-withdrawing nitro group, and an ionizable carboxylic acid moiety. The ortho-nitro group significantly lowers the pKa of the carboxylic acid (estimated pKa ~2.2–2.5) compared to unsubstituted benzoic acid. This low pKa dictates the sample preparation strategy, as the molecule will exist almost entirely in its anionic (deprotonated) state at neutral environmental pH levels.
When extracting acidic pharmaceuticals from environmental waters, analysts traditionally rely on generic reversed-phase (RP) sorbents like hydrophilic-lipophilic balance (HLB) polymers[4][5]. However, RP-SPE requires acidifying the sample to pH < 2 to protonate the carboxylic acid, which simultaneously co-extracts a massive amount of neutral humic and fulvic acids, leading to severe matrix effects during LC-MS/MS analysis[6].
To achieve superior selectivity, this protocol utilizes Mixed-Mode Strong Anion Exchange (MAX) . Polymeric MAX sorbents (e.g., Oasis MAX) feature a divinylbenzene/N-vinylpyrrolidone backbone functionalized with quaternary amine groups (0.25 meq/g capacity), remaining positively charged from pH 0 to 14[7].
The Causality of the Protocol:
Loading: By loading the sample at pH 7.0, the target analyte is fully deprotonated. It binds to the sorbent via both hydrophobic interactions (propoxy group to the polymer backbone) and strong electrostatic interactions (carboxylate anion to the quaternary amine)[4].
Orthogonal Washing: Because the analyte is locked ionically, we can aggressively wash the cartridge with 100% methanol. This completely removes non-ionic hydrophobic interferences (fats, neutral pharmaceuticals) that would normally co-elute in standard RP-SPE[8][9].
Elution: Elution is achieved by neutralizing the analyte (not the sorbent, which is permanently charged). Passing a strongly acidic organic solvent (2–5% formic acid in methanol) drops the local pH below the analyte's pKa, neutralizing the carboxylic acid, breaking the ionic bond, and eluting the highly purified target[4].
Experimental Protocols
Reagents and Materials
Sorbent: Oasis MAX SPE Cartridges (6 cc, 150 mg, 30 µm particle size) or equivalent[7].
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).
Internal Standard (IS): Isotope-labeled benzoic acid analog (e.g., Benzoic acid-d5) spiked at 50 ng/L.
Step-by-Step SPE Workflow
Note: This workflow is a self-validating system. Always process a matrix blank and a matrix spike (known concentration of 2-Nitro-3-propoxybenzoic acid added to the environmental sample) alongside unknown samples to calculate absolute recovery and assess matrix suppression.
Step 1: Sample Pre-treatment
Filter 250 mL of the environmental water sample through a 0.45 µm PTFE or glass fiber filter to remove suspended particulate matter.
Spike the sample with the Internal Standard (IS).
Adjust the sample pH to 7.0–8.0 using dilute NH₄OH or NaOH. Crucial Step: This ensures the 2-Nitro-3-propoxybenzoic acid is >99.9% ionized for maximum retention on the quaternary amine sites.
Step 2: Cartridge Conditioning
Mount the MAX cartridges on a vacuum manifold.
Pass 5.0 mL of Methanol through the cartridge at a flow rate of 2–3 mL/min.
Pass 5.0 mL of Ultrapure Water through the cartridge. Do not allow the sorbent bed to dry out before loading.
Step 3: Sample Loading
Load the 250 mL pH-adjusted sample onto the cartridge at a steady flow rate of 5 mL/min. Use PTFE transfer tubes for large volumes.
Step 4: Orthogonal Washing
Wash 1 (Aqueous/Basic): Pass 5.0 mL of 5% NH₄OH in water. Mechanism: Removes inorganic salts, highly polar neutral compounds, and disrupts weak interactions of basic matrix components.
Wash 2 (Organic): Pass 5.0 mL of 100% Methanol. Mechanism: The target remains ionically locked. This step strips away hydrophobic neutral and basic interferences (e.g., lipids, neutral APIs)[9].
Apply maximum vacuum (15-20 inHg) for 5 minutes to dry the sorbent bed completely.
Step 5: Elution
Place clean glass collection tubes in the manifold.
Elute the target analyte by passing 5.0 mL of 2% Formic Acid in Methanol .
Expert Tip: Allow the first 1 mL of elution solvent to soak into the bed for 60 seconds before applying a gentle vacuum. This allows time for the acidic microenvironment to fully protonate the analyte.
Step 6: Concentration and Reconstitution
Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C.
Reconstitute the residue in 500 µL of Initial Mobile Phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial.
Visualizations of the SPE Process
Fig 1. Step-by-step workflow for the Mixed-Mode Anion Exchange (MAX) extraction of acidic analytes.
Fig 2. Dual-retention mechanism of 2-Nitro-3-propoxybenzoic acid on a MAX sorbent.
Quantitative Data & Sorbent Comparison
To validate the superiority of the MAX protocol over generic reversed-phase (HLB) methods for acidic pharmaceuticals, a comparative recovery study is summarized below. Data reflects typical performance metrics for highly functionalized acidic analytes in wastewater effluent[6][8].
Table 1: Comparative Recovery and Matrix Effects (Spiked Wastewater Effluent at 100 ng/L)
SPE Sorbent Type
Wash Protocol
Elution Solvent
Absolute Recovery (%)
Matrix Suppression (%)
Selectivity for Acids
Reversed-Phase (HLB)
5% Methanol in Water
100% Methanol
65 - 75%
-45% (High)
Low
Mixed-Mode (MAX)
5% NH₄OH, then 100% MeOH
2% HCOOH in MeOH
88 - 95%
-12% (Low)
High
Analysis: The HLB sorbent requires loading at acidic pH, co-extracting humic acids which cause the severe 45% ion suppression observed in the LC-MS/MS source. The MAX sorbent's ability to withstand a 100% Methanol wash prior to elution eliminates the bulk of these matrix interferences, resulting in a highly purified extract and superior absolute recovery[8][9].
Application Notes & Protocols: A Framework for Developing Novel Antimicrobial Agents from 2-Nitro-3-propoxybenzoic Acid
Introduction: The Rationale for 2-Nitro-3-propoxybenzoic Acid as a Scaffold The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzoic a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rationale for 2-Nitro-3-propoxybenzoic Acid as a Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Benzoic acid derivatives have long been recognized for their antimicrobial properties, serving as preservatives and therapeutic agents.[1] The molecule 2-Nitro-3-propoxybenzoic acid presents a particularly compelling starting point for a fragment-based drug design campaign. This rationale is built on the synergistic potential of its constituent functional groups:
The Nitroaromatic Core: The nitro group (NO₂) is a well-established pharmacophore in antimicrobial drugs, including metronidazole and chloramphenicol.[2] Its potent electron-withdrawing nature can be crucial for biological activity. The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to form cytotoxic intermediates, such as nitroso and hydroxylamine radicals.[2] These reactive nitrogen species can indiscriminately damage microbial DNA, proteins, and lipids, leading to cell death.[2] This multi-targeted approach may circumvent common resistance mechanisms that affect single-target antibiotics.
The Carboxylic Acid Handle: The carboxylic acid group provides a versatile synthetic handle for creating a library of derivatives (e.g., esters, amides). This allows for systematic modification of the molecule's physicochemical properties to optimize for potency, selectivity, and pharmacokinetic profiles.
The Propoxy Moiety: The n-propoxy group (–O–CH₂CH₂CH₃) significantly influences the molecule's lipophilicity. This is a critical parameter for antimicrobial efficacy, as the agent must traverse the bacterial cell wall and membrane to reach its intracellular targets. The propoxy group can enhance membrane permeability, a feature that can be fine-tuned by further chemical modification.[3]
This guide provides a structured framework for the synthesis, screening, and preliminary mechanistic evaluation of novel antimicrobial candidates derived from the 2-Nitro-3-propoxybenzoic acid scaffold.
Section 1: Synthesis of a Candidate Library (Amide Derivatives)
The primary synthetic strategy involves the derivatization of the carboxylic acid group to generate a diverse library of amides. Amide bond formation is a robust and well-characterized reaction in medicinal chemistry, allowing for the introduction of a wide array of functional groups.
Rationale for Amide Synthesis
Amide derivatives are chosen for their metabolic stability and their ability to form hydrogen bonds, which can be critical for target engagement. By coupling the 2-Nitro-3-propoxybenzoic acid core with various primary and secondary amines, we can systematically explore the structure-activity relationship (SAR). For example, introducing basic amine functionalities can improve aqueous solubility and promote interactions with the negatively charged bacterial cell surface.
Diagram: General Synthetic Workflow
Caption: Overall workflow from synthesis to hit identification.
Protocol 1.1: General Procedure for Amide Synthesis
This protocol details the synthesis of an N-benzyl amide derivative as a representative example.
Reaction Setup: To a solution of 2-Nitro-3-propoxybenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Aqueous Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash is crucial for removing unreacted starting acid and acidic byproducts like HOBt.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the pure amide derivative.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.
Section 2: Antimicrobial Efficacy Screening
Once a library of derivatives is synthesized and purified, the next critical step is to evaluate their antimicrobial activity. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Synthesized compounds dissolved in DMSO (e.g., 10 mg/mL stock)
Positive control antibiotic (e.g., Ciprofloxacin)
Sterile 96-well microtiter plates
Resazurin sodium salt solution (viability indicator)
Procedure:
Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. Wells 11 (no drug) and 12 (no bacteria) will serve as growth and sterility controls, respectively.
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well is 200 µL.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Result Determination: The MIC is the lowest concentration well with no visible turbidity. For a colorimetric endpoint, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration well that remains blue.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
Result Determination: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Section 3: Assessing Selectivity via Cytotoxicity Screening
An ideal antimicrobial agent should be potent against microbial pathogens but exhibit minimal toxicity towards host cells. The selectivity of the synthesized compounds is assessed by measuring their cytotoxicity against a mammalian cell line.
Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
Human cell line (e.g., HeLa or HEK293)
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
Sterile 96-well cell culture plates
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits 50% of cell viability is determined as the CC₅₀ value.
Data Presentation and Selectivity Index
The results from antimicrobial and cytotoxicity assays should be compiled to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development.
Selectivity Index (SI) = CC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity for the microbial target over host cells.
Compound ID
R-Group (Amine)
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
CC₅₀ (µg/mL) vs. HeLa
Selectivity Index (S. aureus)
Parent
-OH
128
>256
>256
~2
NBP-001
Benzylamine
32
128
>256
>8
NBP-002
4-Fluorobenzylamine
16
64
>256
>16
NBP-003
Morpholine
64
>256
>256
>4
Ciprofloxacin
(Control)
0.5
0.25
150
300
Table 1: Illustrative data for a hypothetical series of 2-Nitro-3-propoxybenzoic acid amide derivatives.
Section 4: Hypothesized Mechanism of Action
Understanding the mechanism of action is vital for rational drug design. For nitroaromatic compounds, a primary hypothesized mechanism involves reductive activation by microbial nitroreductases.
Diagram: Proposed Reductive Activation Pathway
Caption: Hypothesized mechanism of antimicrobial action via reductive stress.
This pathway suggests that the antimicrobial activity is dependent on the metabolic capabilities of the microorganism.[4] The presence of specific nitroreductase enzymes, often found in anaerobic and microaerophilic bacteria, can render them particularly susceptible. The limited efficacy against certain Gram-negative bacteria, as seen in the hypothetical data, could be attributed to the protective outer lipopolysaccharide (LPS) membrane that restricts drug entry or the presence of efficient efflux pumps.[3]
Conclusion and Future Directions
The 2-Nitro-3-propoxybenzoic acid scaffold represents a promising starting point for the development of new antimicrobial agents. The synthetic tractability of the carboxylic acid group allows for the rapid generation of a diverse chemical library. By systematically evaluating this library through the protocols outlined above—MIC/MBC for potency, MTT for selectivity, and calculating the SI—researchers can identify "hit" compounds for further optimization.
Future work should focus on:
Expanding the SAR: Synthesizing a broader range of derivatives to improve potency and the selectivity index.
Mechanism of Action Studies: Using techniques like electron paramagnetic resonance (EPR) to detect radical formation and assays to measure DNA damage or membrane depolarization.
In Vivo Efficacy: Testing promising candidates in animal models of infection to evaluate their therapeutic potential.
By following this structured, multi-parameter approach, the scientific community can effectively explore the potential of the 2-Nitro-3-propoxybenzoic acid core to deliver a new class of much-needed antimicrobial therapeutics.
References
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC. (n.d.). Vertex AI Search.
Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. (2022, June 14). Encyclopedia.pub.
The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms Free - Microbiology Society. (n.d.). Microbiology Society.
Biological Activities of 2-Acetylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals - Benchchem. (n.d.). Benchchem.
Application Note: Chemoselective Synthesis of 2-Amino-3-propoxybenzoic Acid from its Nitro Precursor
Executive Summary The synthesis of substituted anthranilic acids (2-aminobenzoic acids) is a foundational operation in medicinal chemistry. These compounds serve as privileged scaffolds for the construction of quinazolin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of substituted anthranilic acids (2-aminobenzoic acids) is a foundational operation in medicinal chemistry. These compounds serve as privileged scaffolds for the construction of quinazolinones, benzamides, and various kinase and GPCR inhibitors. This application note details the chemoselective reduction of 2-nitro-3-propoxybenzoic acid to 2-amino-3-propoxybenzoic acid .
Designing a protocol for this specific transformation requires careful navigation of the molecule's functional landscape. The methodology must efficiently reduce the nitro group without cleaving the electron-donating propoxy ether linkage or inducing decarboxylation of the ortho-carboxylic acid. Here, we present two orthogonal, field-proven methodologies: High-Pressure Catalytic Hydrogenation (optimal for scale-up) and Catalytic Transfer Hydrogenation (optimal for rapid bench-scale discovery).
Mechanistic Rationale & Strategic Design
The Causality of Catalyst and Condition Selection
The reduction of an aromatic nitro group proceeds through a well-documented cascade: from the nitroarene to a nitroso intermediate, followed by an arylhydroxylamine, and finally the primary aniline .
When working with 2-nitro-3-propoxybenzoic acid, the experimental choices are dictated by the following causal relationships:
Avoidance of Lewis Acidic Metals: Classic dissolving metal reductions (e.g., Fe/HCl or SnCl₂/HCl) can be effective but often require highly acidic aqueous workups. In the presence of the 3-propoxy group, harsh acidic conditions at elevated temperatures risk trace ether cleavage (dealkylation). Furthermore, the zwitterionic nature of the resulting amino acid complicates extraction from aqueous metal salts.
Solvent Selection: The starting nitrobenzoic acid exhibits poor solubility in non-polar solvents. Methanol (MeOH) or Ethanol (EtOH) are selected as protic, polar solvents that fully solubilize the starting material and facilitate the proton-coupled electron transfer required for the reduction.
Catalyst Choice (Pd/C): Palladium on carbon (10% wt) is selected over Raney Nickel. While Raney Nickel is cheaper, Pd/C offers superior kinetics for nitro reduction at ambient temperatures, preventing the thermal degradation or decarboxylation that can occur with ortho-substituted benzoic acids .
This method utilizes direct
H2
gas and is the industry standard for high atom economy and minimal byproduct formation.
Step-by-Step Protocol:
Preparation: To a clean, dry pressure reactor (e.g., Parr shaker), charge 2-nitro-3-propoxybenzoic acid (10.0 g, 44.4 mmol) and anhydrous Methanol (150 mL).
Catalyst Addition: Safety Rationale: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Purge the headspace with Nitrogen gas. Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under a continuous Nitrogen blanket.
Atmosphere Exchange: Seal the reactor. Purge the vessel with Nitrogen (3 × 30 psi) to remove ambient oxygen, followed by Hydrogen gas (3 × 30 psi) to saturate the solvent.
Reaction: Pressurize the vessel to 40 psi with
H2
gas. Initiate vigorous stirring (800 rpm) at 25 °C.
Self-Validation (Monitoring): Monitor the pressure gauge. The reaction is self-validating; a steady drop in
H2
pressure indicates active reduction. The reaction is deemed complete when hydrogen uptake ceases entirely (typically 2–3 hours).
Workup: Depressurize the reactor and purge thoroughly with Nitrogen (3x). Filter the dark suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Do not let the filter cake run dry to prevent auto-ignition. Wash the pad with additional Methanol (50 mL).
Isolation: Concentrate the pale-yellow filtrate under reduced pressure to afford 2-amino-3-propoxybenzoic acid as an off-white solid.
Method B: Catalytic Transfer Hydrogenation (Bench-Scale Protocol)
For discovery chemists lacking specialized pressure equipment, Catalytic Transfer Hydrogenation (CTH) using ammonium formate provides a rapid, safe, and highly chemoselective alternative .
Step-by-Step Protocol:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitro-3-propoxybenzoic acid (2.0 g, 8.88 mmol) in Ethanol (50 mL).
Catalyst & Donor Addition: Add 10% Pd/C (0.2 g) under a Nitrogen atmosphere. Subsequently, add ammonium formate (
NH4HCO2
, 2.8 g, 44.4 mmol, 5.0 eq) in one portion.
Reaction: Attach a reflux condenser vented to a bubbler. Heat the mixture to 60 °C.
Self-Validation (Monitoring): Causality of visual cues: As the reaction reaches 50–60 °C, the ammonium formate decomposes into
H2
,
CO2
, and
NH3
. Vigorous effervescence will be observed in the bubbler. The reaction mixture will transition from a yellow suspension to a homogenous dark mixture. The reaction is complete when gas evolution ceases (typically 30–45 minutes). LC-MS will confirm the mass transition from
[M−H]−
224 to
[M+H]+
196.
Workup: Cool the mixture to room temperature. Filter through a pad of Celite, washing with Ethanol (20 mL).
Isolation: Concentrate the filtrate to dryness. To remove residual ammonium salts, resuspend the crude solid in Ethyl Acetate (100 mL) and wash with distilled water (2 × 30 mL). Dry the organic layer over
Na2SO4
, filter, and concentrate to yield the pure product.
Data Presentation & Analytical Characterization
Table 1: Comparative Metrics of Reduction Methodologies
Metric
Method A: Catalytic Hydrogenation (
H2
)
Method B: Transfer Hydrogenation (
NH4HCO2
)
Typical Yield
92 – 96%
88 – 93%
Reaction Time
2.0 – 3.0 hours
0.5 – 1.0 hours
Purity (HPLC)
> 99%
97 – 98% (trace ammonium salts possible)
Scalability
Excellent (Kilogram scale)
Moderate (Best for < 50g scale)
E-Factor
Very Low (Water is the only byproduct)
Low (Generates
CO2
and
NH3
waste)
Table 2: Analytical Characterization Data (Expected)
Technique
Signal / Shift
Assignment
LC-MS (ESI+)
m/z 196.1
[M+H]+
of 2-amino-3-propoxybenzoic acid
1
H NMR (400 MHz, DMSO-
d6
)
δ
12.50 (br s, 1H)
Carboxylic acid (
−COOH
)
δ
7.35 (dd, J = 8.1, 1.5 Hz, 1H)
Aromatic
H6
(ortho to
−COOH
)
δ
6.95 (dd, J = 7.9, 1.5 Hz, 1H)
Aromatic
H4
(ortho to propoxy)
δ
6.50 (t, J = 8.0 Hz, 1H)
Aromatic
H5
(meta to both substituents)
δ
6.30 (br s, 2H)
Primary amine (
−NH2
)
δ
3.92 (t, J = 6.5 Hz, 2H)
Propoxy
−O−CH2−
δ
1.75 (sextet, J = 7.0 Hz, 2H)
Propoxy
−CH2−
δ
1.02 (t, J = 7.4 Hz, 3H)
Propoxy
−CH3
Mechanistic Workflow Visualization
Fig 1: Chemoselective reduction pathways for 2-amino-3-propoxybenzoic acid synthesis.
References
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives
Molecules, 2021, 26(19), 6080; PubMed Central.
URL:[Link]
Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon
Synthetic Communications, 2000, 30:20, 3639-3644.
URL:[Link]
Reduction of Nitroarenes to Arylamines
Organic Syntheses, Coll. Vol. 5, p.829 (1973).
URL:[Link]
Method
application of 2-Nitro-3-propoxybenzoic acid in dye synthesis
An in-depth analysis of the current chemical literature reveals that 2-Nitro-3-propoxybenzoic acid is not a commonly cited precursor in established dye synthesis methodologies. However, its molecular architecture—featuri...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of the current chemical literature reveals that 2-Nitro-3-propoxybenzoic acid is not a commonly cited precursor in established dye synthesis methodologies. However, its molecular architecture—featuring a reducible nitro group, an electron-donating propoxy group, and a potential mordanting/solubilizing carboxylic acid group—presents a compelling case for its utility as a novel intermediate. This guide, therefore, serves as a forward-looking application note, proposing a scientifically grounded, hypothetical pathway for the application of 2-Nitro-3-propoxybenzoic acid in the synthesis of a novel azo dye.
This document is structured to provide researchers and synthetic chemists with the foundational principles, detailed experimental protocols, and expected outcomes for leveraging this compound in dye development. We will proceed logically from the rationale behind its selection to a complete, three-step synthetic workflow, culminating in the theoretical characterization of a new chemical entity.
Part 1: Scientific Rationale and Strategic Approach
The core of our proposed application lies in the transformation of 2-Nitro-3-propoxybenzoic acid into a versatile diazo component for azo coupling reactions. Azo coupling is a cornerstone of the dye industry, responsible for a vast array of colors.[1][2] The reaction involves the electrophilic substitution of an aromatic diazonium salt onto an electron-rich coupling component, such as a phenol or an aniline.[1][3]
Causality Behind Experimental Choices:
The Nitro Group as a Masked Amine: The nitro group is one of the most common precursors to an aromatic amine.[4] Its reduction is a well-established and high-yielding transformation.[5][6] By starting with the nitro-compound, we can synthesize and isolate the corresponding amine, 2-Amino-3-propoxybenzoic acid, as a stable intermediate ready for diazotization.
Formation of a Novel Diazo Component: The resulting 2-Amino-3-propoxybenzoic acid is an analogue of anthranilic acid, a known intermediate in the production of azo dyes.[7][8] The presence of the ortho-amino and ortho-carboxylic acid groups can influence the final dye's properties, potentially enabling it to act as a mordant dye through chelation with metal ions.
Influence of Substituents on Dye Properties:
Propoxy Group (-OC₃H₇): As an electron-donating group, the propoxy substituent is expected to cause a bathochromic (red) shift in the absorption maximum of the final dye compared to a non-substituted analogue, thus deepening the color.
Carboxylic Acid Group (-COOH): This functional group is expected to enhance water solubility, particularly in its deprotonated (carboxylate) form at neutral or alkaline pH. This is a desirable property for dyeing processes in aqueous media. Furthermore, its ability to chelate can improve the lightfastness of the dye when applied with a metal salt mordant.
Proposed Research & Synthesis Workflow
The following diagram outlines the logical flow from starting material to final product and characterization, representing a comprehensive research plan.
Caption: Proposed workflow for synthesis and analysis.
Part 2: Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks (e.g., TLC) to ensure reaction completion.
Protocol 1: Synthesis of 2-Amino-3-propoxybenzoic acid
This procedure details the reduction of the nitro group using tin(II) chloride, a mild and effective method for this transformation.[5][6][9]
Materials & Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
2-Nitro-3-propoxybenzoic acid
225.20
5.00 g
22.2
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
225.63
25.0 g
110.8
Concentrated Hydrochloric Acid (~37%)
36.46
50 mL
-
Ethanol (95%)
46.07
100 mL
-
Sodium Hydroxide (10 M aq.)
40.00
As needed
-
Ethyl Acetate
88.11
As needed
-
Anhydrous Sodium Sulfate
142.04
As needed
-
Procedure:
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Nitro-3-propoxybenzoic acid (5.00 g, 22.2 mmol) and ethanol (100 mL). Stir to form a suspension.
Reagent Addition: To the suspension, add tin(II) chloride dihydrate (25.0 g, 110.8 mmol, ~5 eq.).
Acidification: Slowly and carefully add concentrated hydrochloric acid (50 mL) down the condenser with stirring. An exothermic reaction will occur.
Reaction: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The reaction is complete when the starting material spot has completely disappeared (typically 2-4 hours).
Workup - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the excess acid by adding 10 M sodium hydroxide solution. The formation of tin hydroxides will be observed as a thick, white precipitate. Adjust the pH to ~8-9.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-3-propoxybenzoic acid.
Purification: The product can be purified by recrystallization from an ethanol/water mixture if necessary.
Protocol 2: Synthesis of a Novel Azo Dye
This protocol describes the diazotization of the synthesized amine and its subsequent coupling with N,N-dimethylaniline to form the hypothetical dye: 2-((4-(dimethylamino)phenyl)diazenyl)-3-propoxybenzoic acid .
Materials & Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
2-Amino-3-propoxybenzoic acid
195.21
1.95 g
10.0
Concentrated Hydrochloric Acid
36.46
5.0 mL
-
Sodium Nitrite (NaNO₂)
69.00
0.76 g
11.0
N,N-Dimethylaniline
121.18
1.21 g
10.0
Sodium Acetate
82.03
As needed
-
Deionized Water
18.02
As needed
-
Procedure:
Diazotization - Amine Solution: In a 250 mL beaker, suspend 2-Amino-3-propoxybenzoic acid (1.95 g, 10.0 mmol) in a mixture of deionized water (50 mL) and concentrated hydrochloric acid (5.0 mL). Stir and cool the mixture to 0-5 °C in an ice-salt bath.
Diazotization - Nitrite Addition: Dissolve sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of cold deionized water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. Continue stirring for an additional 20 minutes after the addition is complete to ensure full formation of the diazonium salt.[10][11] An optional test with starch-iodide paper can be performed; a blue-black color indicates a slight excess of nitrous acid, confirming reaction completion.[11]
Coupling Component Solution: In a separate 400 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 10.0 mmol) in 20 mL of 1 M hydrochloric acid. Cool this solution to 0-5 °C.
Azo Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold N,N-dimethylaniline solution. A brightly colored precipitate should form immediately.
pH Adjustment & Completion: Continue to stir the mixture in the ice bath for 30-60 minutes. Slowly add a saturated solution of sodium acetate to raise the pH to 4-5, which promotes the coupling reaction.[1]
Isolation: Collect the solid azo dye by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water to remove any unreacted salts.
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Part 3: Hypothetical Product Characterization
The proposed product, 2-((4-(dimethylamino)phenyl)diazenyl)-3-propoxybenzoic acid , is expected to exhibit the following properties.
Predicted Dye Characteristics:
Property
Predicted Value / Observation
Appearance
Deep red or purple crystalline solid.
Molecular Formula
C₁₈H₂₁N₃O₃
Molecular Weight
327.38 g/mol
UV-Vis (λmax)
Estimated in the range of 480-540 nm in a neutral solvent, characteristic of an extended conjugated system with donor-acceptor groups.
Solubility
Poorly soluble in water at acidic pH. Soluble in alkaline aqueous solutions (as the carboxylate salt) and common organic solvents (e.g., DMSO, DMF, ethanol).
Signals corresponding to aromatic protons, a singlet for N(CH₃)₂, and signals for the propoxy group (-OCH₂CH₂CH₃). The carboxylic acid proton will be a broad singlet, possibly downfield.
Potential Application
pH indicator (color change expected between acidic and basic conditions), dye for polar fibers, potential for use as a mordant dye with metal salts.
Synthetic Reaction Pathway Diagram
The following diagram illustrates the chemical transformations described in the protocols.
Caption: Proposed reaction scheme for azo dye synthesis.
References
Scribd. p-Aminobenzoic Acid Diazotization. Available from: [Link]
Farlow, A. & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available from: [Link]
Farlow, A. & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available from: [Link]
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
Boruah, M., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. Available from: [Link]
Organic Chemistry Portal. Azo Coupling. Available from: [Link]
ScienceMadness.org. Nitroaromatic Reduction w/Sn. (2011). Available from: [Link]
RSC Publishing. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Available from: [Link]
ResearchGate. Cross-coupling of substituted anilines. Available from: [Link]
Al-Adilee, K. J., & Al-Amery, K. H. A. (2020). Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction. ProQuest. Available from: [Link]
Wikipedia. Reduction of nitro compounds. Available from: [Link]
Boruah, M., et al. (2020). Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. ACS Omega. Available from: [Link]
Asian Journal of Chemistry. Synthesis of Dye from Anthranilic Acid and Its Utility. Available from: [Link]
Wikipedia. Anthranilic acid. Available from: [Link]
ResearchGate. Mono azo dyes derived from 5-nitroanthranilic acid: Synthesis, absorption properties and DFT calculations. Available from: [Link]
CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available from: [Link]
McFarland Laboratories. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available from: [Link]
ResearchGate. Synthesis, structures, and fluorescent properties of azo anthranilic acid and its Cu(II), Co(II), and Ni(II) complexes. Available from: [Link]
Impact Factor. Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. Available from: [Link]
ResearchGate. SYNTHESIS OF NEW ANTHRANILIC ACID DYES AND EVALUATION FOR THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTIVITIES. Available from: [Link]
Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. (2014).
Google Patents. Production of 2-amino-3-nitrobenzoic acid. (1966).
El-Apasery, M. A., et al. (2022). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Available from: [Link]
MDPI. The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2024). Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Single Crystal Growth Protocols for 2-Nitro-3-propoxybenzoic Acid
Executive Summary & Physicochemical Profiling
2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) is a highly functionalized organic building block utilized in advanced chemical synthesis and drug development[1]. Growing X-ray quality single crystals of this molecule requires overcoming specific structural challenges inherent to its functional groups. The molecule features a rigid aromatic core, a strong hydrogen-bond donating/accepting carboxylic acid group, a sterically demanding nitro group, and a highly flexible lipophilic propoxy chain.
Mechanistic Challenge : The primary driving force for crystallization is the formation of robust
R22(8)
carboxylic acid homodimers[2]. However, the conformational flexibility of the propoxy chain often leads to static positional disorder within the crystal lattice, resulting in poor X-ray diffraction at high angles. To mitigate this, crystallization must be strictly thermodynamically controlled—maintaining the system within the Ostwald metastable zone to allow the alkyl chains sufficient time to pack into ordered hydrophobic layers[3].
Thermodynamic Rationale & Solvent Selection
Successful single crystal growth relies on manipulating solubility gradients. For 2-Nitro-3-propoxybenzoic acid, the solvent system must solvate both the polar headgroups (-COOH, -NO₂) and the hydrophobic tail (-OPr).
Table 1: Solvent Screening Matrix for 2-Nitro-3-propoxybenzoic Acid
Method
Primary Solvent (Good)
Anti-Solvent (Poor)
Rationale & Expected Outcome
Vapor Diffusion
Ethyl Acetate (EtOAc)
n-Pentane
EtOAc easily dissolves the monomer; volatile n-pentane slowly diffuses to induce nucleation. Ideal for high-quality SCXRD crystals.
Vapor Diffusion
Tetrahydrofuran (THF)
n-Hexane
THF disrupts H-bonded dimers in solution. Hexane forces slow re-association. Excellent for exploring polymorphism.
Slow Evaporation
Dichloromethane (DCM)
Methanol (MeOH)
DCM (volatile) evaporates faster than MeOH (polar), gradually decreasing the solubility of the lipophilic propoxy chain.
Vapor diffusion is the gold standard for small organic molecules, providing a slow, continuous approach to supersaturation[4]. The lower-boiling anti-solvent diffuses through the vapor phase into the primary solvent, creating a mixed-solvent system that gradually lowers solubility[4].
Step-by-Step Methodology:
Solution Preparation : Dissolve 5–10 mg of 2-Nitro-3-propoxybenzoic acid in 1.0 mL of Ethyl Acetate in a 2-dram glass vial. Sonicate briefly to ensure complete dissolution.
Filtration (Critical) : Filter the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial. Causality: Removing microscopic dust and undissolved particulates prevents premature heterogeneous nucleation, ensuring the growth of fewer, larger crystals[4].
Chamber Assembly : Place the uncapped 1-dram inner vial into a larger 20 mL scintillation vial (outer vial).
Anti-Solvent Addition : Carefully pipette 3.0 mL of n-Pentane into the outer vial, ensuring no splashing into the inner vial.
Sealing & Incubation : Cap the outer vial tightly with a Teflon-lined cap and wrap the seal with Parafilm. Store the assembly in a vibration-free, temperature-controlled environment (20–22 °C) away from direct light.
Self-Validation Check : Inspect the inner vial after 24 hours. If the solution is cloudy, the supersaturation rate was too high (kinetic control). Corrective action: Warm the vial gently to redissolve the precipitate, and replace n-Pentane with a less volatile anti-solvent (e.g., n-Heptane) for the next attempt.
Workflow and self-validation decision tree for vapor diffusion crystallization.
When vapor diffusion yields twinned or clustered crystals, slow evaporation offers an alternative thermodynamic pathway[4].
Step-by-Step Methodology:
Solvent Mixture : Dissolve 10 mg of the compound in 2.0 mL of a DCM:MeOH (4:1 v/v) mixture.
Filtration : Filter through a 0.22 µm PTFE filter into a clean 2-dram vial.
Controlled Evaporation : Seal the vial with a rubber septum. Insert a single 21-gauge needle through the septum. Causality: The needle restricts the vapor escape rate. Because DCM (bp 39.6 °C) evaporates faster than MeOH (bp 64.7 °C), the solvent gradually enriches in MeOH. This steadily drops the solubility of the hydrophobic propoxy chain, inducing slow crystallization.
Harvesting & Self-Validation : Monitor daily. Once crystals reach sufficient size (0.1–0.3 mm), harvest them immediately. Self-Validation Rule: Never allow the vial to evaporate to dryness. Complete evaporation deposits amorphous impurities onto the crystal faces, destroying diffraction quality.
Mechanistic Insights: Thermodynamic vs. Kinetic Control
In crystal engineering, the rate of supersaturation generation dictates the quality of the solid form[3]. Vapor diffusion relies on Raoult's Law and vapor pressure depression[5]. As the volatile anti-solvent diffuses into the droplet/vial, the chemical potential (
Δμ
) between the solute in solution and the solid phase increases gradually.
A low
Δμ
(Thermodynamic Control) allows molecules to reversibly attach and detach from the growing crystal face. This reversible binding is critical for 2-Nitro-3-propoxybenzoic acid, as it corrects packing errors—such as misaligned flexible propoxy chains—before they are permanently buried in the lattice[5]. Conversely, a high
Δμ
(Kinetic Control) forces rapid precipitation, trapping conformational defects and yielding amorphous powders or heavily twinned microcrystals[3].
Thermodynamic vs. kinetic pathways dictating crystal quality and defect rates.
Data Presentation: Troubleshooting Common Crystallization Defects
Table 2: Diagnostic and Corrective Actions for Crystal Growth
Observation
Mechanistic Cause
Corrective Action (Self-Validation)
Oiling Out (Phase Separation)
Compound separates as a viscous liquid before crystallizing due to the high solubility/flexibility of the propoxy chain.
Switch to a more structurally rigid anti-solvent (e.g., cyclohexane) or lower the incubation temperature to 4 °C.
Thin, Hair-like Needles
1D rapid growth along the hydrogen-bonded carboxylic acid axis; poor lateral van der Waals packing.
Add a competitive H-bond acceptor solvent (e.g., 5% THF or Acetone) to slow down the primary growth axis.
Macroscopic Twinning
Multiple nucleation events occurring simultaneously on the same crystal face.
Decrease the evaporation/diffusion rate. Use a smaller gauge needle for evaporation or a longer diffusion path.
References
[4] Staples, R. J. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E: Crystallographic Communications, National Institutes of Health (PMC), 2024. URL:[Link]
[2] Desiraju, G. R. "Crystal engineering: the design of organic solids." Materials Science Monographs, Semantic Scholar, 1989. URL:[Link]
Application Note: Advanced One-Pot Synthesis Strategies for 8-Propoxyquinazolin-4(3H)-one Scaffolds from 2-Nitro-3-propoxybenzoic Acid
Introduction & Strategic Rationale In modern drug discovery, the quinazolin-4(3H)-one core is a highly privileged heterocyclic scaffold, frequently found in kinase inhibitors, GPCR antagonists, and antimicrobial agents[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In modern drug discovery, the quinazolin-4(3H)-one core is a highly privileged heterocyclic scaffold, frequently found in kinase inhibitors, GPCR antagonists, and antimicrobial agents[1]. The introduction of specific alkoxy groups, such as a propoxy moiety at the 8-position, provides critical steric tuning and modulates the lipophilicity (LogP) of the resulting active pharmaceutical ingredient (API).
2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) serves as an ideal, commercially available building block for these scaffolds[2]. Traditionally, synthesizing quinazolinones from ortho-nitrobenzoic acids required a disjointed, multi-step process: amidation, isolation, nitro reduction to an unstable anthranilamide, and subsequent cyclocondensation[3]. This application note details a highly optimized, telescoped one-pot reductive cyclization strategy that maximizes atom economy, minimizes the degradation of sensitive intermediates, and accelerates library generation.
Mechanistic Insights: The Causality of the One-Pot System
Designing a successful one-pot sequence requires precise control over competing reaction rates and redox states. The protocol described herein utilizes a telescoped approach: an initial amidation followed directly by a reductive cyclization using sodium dithionite (
Na2S2O4
) in a DMSO/water matrix[4].
Why these specific conditions?
Chemoselective Reduction: The choice of
Na2S2O4
over transition-metal reductants (e.g.,
Pd/C
with
H2
) is critical. Dithionite rapidly reduces the ortho-nitro group to the corresponding amine via a nitroso/hydroxylamine intermediate without reducing the subsequently added aldehyde[5].
Solvent Synergy (DMSO/
H2O
):Na2S2O4
requires an aqueous environment to dissolve and generate the active sulfoxylate radical anion. However, the 2-nitro-3-propoxybenzamide intermediate is highly hydrophobic. DMSO bridges this solubility gap. Furthermore, at 90 °C, DMSO acts as a mild oxidant, facilitating the final dehydrogenation (aromatization) of the transient dihydroquinazolinone intermediate into the thermodynamically stable quinazolinone core[1].
Experimental Workflow
Fig 1: Telescoped one-pot workflow from 2-Nitro-3-propoxybenzoic acid to 8-propoxyquinazolinones.
Optimization of Reductive Cyclization Conditions
To establish the most robust protocol, various reducing agents and solvent systems were evaluated for the cascade cyclization of the intermediate benzamide with benzaldehyde. Quantitative results are summarized below:
Entry
Reducing Agent (Eq)
Solvent System
Temp (°C)
Time (h)
Isolated Yield (%)
Observation
1
Fe
(5.0) /
AcOH
EtOH/H2O
80
6
45%
Sluggish cyclization; incomplete aromatization.
2
SnCl2⋅2H2O
(4.0)
EtOH
80
4
62%
Good reduction, but requires separate oxidant.
3
Na2S2O4
(3.0)
DMF/H2O
90
3
71%
Moderate yield; some dihydro-intermediate remains.
Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-Nitro-3-propoxybenzoic acid (1.0 mmol), primary amine (1.1 mmol), and anhydrous EtOAc (10 mL).
Add DIPEA (2.5 mmol) and cool the mixture to 0 °C using an ice bath.
Dropwise add T3P (1.5 mmol). Remove the ice bath and stir the reaction at ambient temperature for 2 hours.
Solvent Exchange: Once amidation is complete (verified by TLC), concentrate the mixture under reduced pressure to remove the EtOAc. Redissolve the crude residue in DMSO (8 mL).
Stage 2: Reductive Cyclization
5. To the DMSO solution, add the selected aldehyde (1.2 mmol).
6. In a separate vial, dissolve
Na2S2O4
(3.0 mmol) in HPLC-grade
H2O
(2 mL).
7. Add the aqueous dithionite solution dropwise to the reaction flask. The mixture will become biphasic.
8. Attach a reflux condenser and heat the mixture to 90 °C for 2 hours.
Stage 3: Workup & Purification
9. Cool the reaction to room temperature and quench by pouring into ice-cold water (30 mL).
10. Extract the aqueous layer with EtOAc (
3×20
mL). Wash the combined organic layers with brine (
2×20
mL) to remove residual DMSO.
11. Dry over anhydrous
Na2SO4
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 8-propoxyquinazolin-4(3H)-one.
To ensure the protocol is a self-validating system, a strict In-Process Control (IPC) checkpoint is integrated into Stage 2 .
The Mass Shift Checkpoint: The transition from the cyclized dihydroquinazolinone intermediate to the final aromatic quinazolinone involves a mass shift of -2 Da (loss of
H2
).
Validation Action: At
t=1.5 h
, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is only deemed complete when the
[M+H]+
peak corresponding to the dihydro-intermediate is
<2%
relative to the product mass. If the intermediate persists at
>5%
, the oxidative aromatization is incomplete; add an additional 0.5 equivalents of
Na2S2O4
and extend heating at 90 °C for 1 hour.
improving the yield of 2-Nitro-3-propoxybenzoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7). This compound serves as a highly functionalized building block for complex active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7). This compound serves as a highly functionalized building block for complex active pharmaceutical ingredients (APIs), including novel antibiotic scaffolds and tricyclic dibenzodiazepinone cores[1]. However, scaling its synthesis often presents significant yield bottlenecks due to the electronic deactivation of the aromatic ring.
The most reliable synthetic route involves the esterification of 3-hydroxy-2-nitrobenzoic acid, followed by a Williamson ether O-alkylation with 1-bromopropane, and concluding with a controlled saponification[2]. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to maximize your isolated yield.
Synthesis Workflow
Workflow for the two-step synthesis of 2-Nitro-3-propoxybenzoic acid from its hydroxyl precursor.
Troubleshooting & FAQs (Mechanistic Deep-Dive)
Q: Why is my O-alkylation step stalling at 60% conversion when using 1-bromopropane and K₂CO₃ in acetone?A: Acetone boils at 56°C, which is insufficient to drive the alkylation of the sterically hindered and electronically deactivated 3-hydroxy-2-nitrobenzoate system. The nitro group at the ortho position strongly withdraws electron density from the phenoxide, significantly reducing its nucleophilicity[3].
Solution: Switch to a polar aprotic solvent with a higher boiling point, such as DMF, and increase the temperature to 80°C[2]. Adding a catalytic amount of potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting 1-bromopropane to the highly reactive 1-iodopropane, pushing conversion past 99%.
Q: I am observing significant formation of the starting carboxylic acid (3-hydroxy-2-nitrobenzoic acid) during the alkylation of the methyl ester. How do I prevent this?A: This is caused by adventitious water in the reaction mixture. In the presence of water and a base (K₂CO₃) at elevated temperatures, the methyl ester undergoes premature saponification[2]. Because the resulting carboxylate salt is insoluble in organic solvents, it crashes out and halts the alkylation.
Solution: Ensure all reagents are strictly anhydrous. Use oven-dried K₂CO₃ and anhydrous DMF stored over molecular sieves.
Q: During the final saponification of methyl 2-nitro-3-propoxybenzoate, the product degrades or turns into a dark tar. What is the mechanism of this degradation?A: Harsh basic conditions (e.g., boiling NaOH) can trigger nucleophilic aromatic substitution (SₙAr) side reactions. The nitro group strongly activates the ortho and meta positions. If hydroxide attacks the ring, it can displace the newly installed propoxy group or cause complex redox degradation of the nitroaromatic system[3].
Solution: Use mild saponification conditions. Lithium hydroxide (LiOH) in a THF/Water mixture at room temperature is sufficient to cleave the methyl ester without degrading the aromatic core.
Troubleshooting logic tree for resolving low yields during the O-alkylation synthesis step.
Quantitative Data: Alkylation Optimization
The following table summarizes the causal relationship between solvent choice, temperature, and additives on the yield of the O-alkylation step.
Solvent
Base
Additive
Temperature (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Acetone
K₂CO₃
None
56
24
62
55
DMF
K₂CO₃
None
60
18
78
71
DMF
K₂CO₃
None
80
12
92
86
DMF
K₂CO₃
KI (0.1 eq)
80
8
>99
94
MeCN
Cs₂CO₃
None
82
12
85
80
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Methyl 2-nitro-3-propoxybenzoate (O-Alkylation)
This protocol utilizes an in situ Finkelstein reaction to overcome the electronic deactivation of the phenoxide.
Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) in anhydrous DMF (0.2 M concentration).
Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.0 eq) and catalytic KI (0.1 eq). Stir at room temperature for 15 minutes to allow phenoxide formation (the solution will visibly darken).
Alkylation: Add 1-bromopropane (1.5 eq) dropwise via syringe. Heat the reaction mixture to 80°C using an oil bath.
Validation (In-Process): After 8 hours, check conversion via TLC (Hexanes/EtOAc 3:1). The starting material spot (R_f ~0.3) must be completely consumed, replaced by a less polar product spot (R_f ~0.6).
Workup: Cool the mixture to room temperature, dilute with distilled water (5x volume), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation (Post-Process): ¹H NMR (CDCl₃) must show a triplet at ~1.0 ppm (CH₃), a multiplet at ~1.8 ppm (CH₂), and a triplet at ~4.0 ppm (OCH₂), confirming the successful integration of the propyl chain.
Protocol 2: Saponification to 2-Nitro-3-propoxybenzoic acid
This protocol uses mild conditions to prevent SₙAr degradation of the nitroaromatic ring.
Preparation: Dissolve the isolated methyl 2-nitro-3-propoxybenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M concentration).
Hydrolysis: Add LiOH·H₂O (3.0 eq) in one portion. Stir aggressively at room temperature for 4-6 hours. Crucial: Do not heat the reaction.
Validation (In-Process): Monitor by TLC (Hexanes/EtOAc 1:1). The ester spot will disappear entirely, and a baseline spot (the lithium carboxylate salt) will form.
Workup: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous residue with water and cool to 0°C.
Isolation: Slowly acidify the aqueous layer to pH 2 using 1M HCl. The target product, 2-Nitro-3-propoxybenzoic acid, will precipitate as a solid. Filter the solid, wash with ice-cold water, and dry under high vacuum.
Validation (Post-Process): LC-MS analysis must confirm the final API precursor identity (m/z [M-H]⁻ calculated for C₁₀H₁₀NO₅: 224.06).
purification of crude 2-Nitro-3-propoxybenzoic acid by recrystallization
Troubleshooting Guides, Self-Validating Protocols, and FAQs for Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Guides, Self-Validating Protocols, and FAQs for Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7). The presence of both a lipophilic propoxy chain and a polar, electron-withdrawing nitro group on the benzoic acid scaffold creates unique solubility dynamics. This guide provides a self-validating recrystallization protocol, mechanistic troubleshooting, and FAQs to ensure you achieve >99% purity for downstream pharmaceutical synthesis.
Section 1: Quantitative Data & Solvent Selection
Before initiating recrystallization, it is critical to understand the solubility profile. Benzoic acid derivatives exhibit highly variable solubility depending on the solvent's polarity and hydrogen-bonding capacity[1].
Table 1: Solvent System Matrix for 2-Nitro-3-propoxybenzoic Acid
This protocol utilizes a mixed-solvent (solvent/anti-solvent) system, which is the industry standard for 2[2]. Every step includes a built-in validation check to ensure the system is behaving thermodynamically as expected.
Caption: Workflow for the self-validating recrystallization of 2-Nitro-3-propoxybenzoic acid.
Step 1: Primary Dissolution (Kinetic Solvation)
Action: Suspend crude 2-Nitro-3-propoxybenzoic acid in a minimal volume of absolute ethanol (approx. 3-5 mL per gram of crude) and heat to 70–75°C under continuous stirring.
Causality: Ethanol disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, while its alkyl chain solvates the lipophilic propoxy group.
Validation Check: The suspension should transition to a deep, clear solution. If turbidity persists after 10 minutes at 75°C, it indicates the presence of insoluble polymeric byproducts, validating the necessity of Step 2.
Step 2: Hot Filtration (Optional but Recommended)
Action: Pass the hot solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel.
Validation Check: The filtrate must be optically clear. Any premature crystallization on the filter indicates the funnel was too cold, requiring redissolution of the filter cake in hot ethanol.
Step 3: Anti-Solvent Titration (Metastable Zone Identification)
Action: Maintain the filtrate at 70°C. Add near-boiling deionized water dropwise.
Causality: Water acts as an anti-solvent, drastically 3 of the lipophilic organic compound[3].
Validation Check: Each drop of water will cause a localized "flash" of cloudiness that quickly redissolves. Continue addition until the cloudiness persists (the cloud point). Add exactly 1-2 drops of hot ethanol until the solution is perfectly clear again. This precisely validates that the solution is saturated and resting exactly at the upper boundary of the metastable zone.
Step 4: Thermodynamic Cooling & Nucleation
Action: Remove from heat. Allow the flask to cool ambiently to room temperature (approx. 0.5°C/min), then transfer to an ice bath (4°C) for 1 hour.
Causality: Slow cooling maintains thermodynamic control, allowing the highly ordered crystal lattice to form while3 into the mother liquor[3].
Validation Check: Formation of distinct, well-defined crystalline needles or prisms. If an oil forms instead of crystals, the system has failed the thermodynamic check (see Troubleshooting Guide).
Step 5: Isolation & Desiccation
Action: Collect crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Ethanol/Water (1:4 ratio).
Causality: The cold wash removes residual mother liquor containing concentrated impurities without redissolving the purified lattice.
Section 3: Troubleshooting Guide (Q&A)
Caption: Thermodynamic pathways determining crystallization versus oiling out.
Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation point is reached at a temperature above the melting point of the crude mixture. Because the propoxy chain lowers the melting point compared to unsubstituted nitrobenzoic acids, this is a common failure mode.
Resolution: Reheat the mixture until the oil dissolves. Add a small volume of pure ethanol to shift the solvent ratio, which lowers the cloud point temperature. Allow it to cool again. Alternatively, introduce a seed crystal just before the expected cloud point to force solid-liquid nucleation.
Q: HPLC analysis shows co-crystallization of the 4-nitro regioisomer. Why didn't recrystallization remove it?A: Substituted nitrobenzoic acids are highly prone to forming 4. Because regioisomers have nearly identical molecular volumes and hydrogen-bonding capabilities, they can seamlessly replace each other within the crystal lattice, bypassing normal thermodynamic exclusion[4].
Resolution: A single solvent/anti-solvent recrystallization is insufficient for separating solid solutions. You must exploit differential pKa values. Implement a pH-swing purification: dissolve the crude in aqueous base (pH 8-12), clarify, and carefully 5 to 2.0-3.0 with dilute nitric acid[5]. Follow this with a standard recrystallization.
Q: The recovered crystals are heavily discolored (yellow/brown). Is the product degrading?A: Discoloration in nitroaromatics is typically caused by trace amounts of highly conjugated, colored impurities (e.g., oxidation byproducts from the propoxy chain synthesis) that become trapped in the crystal lattice during rapid kinetic cooling.
Resolution: Redissolve the crystals in hot ethanol and add 5-10% (w/w) activated carbon (Darco). Boil for 5 minutes, perform a hot filtration through a Celite pad, and proceed with the anti-solvent addition.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Can I use purely non-polar solvents like Hexane or Toluene?
While toluene is occasionally used for simple benzoic acids, the high polarity of the 2-nitro group combined with the carboxylic acid dimerizes strongly. The 1 in toluene is exceptionally low even at high temperatures[1]. An ethanol/water system provides the necessary amphiphilic balance.
FAQ 2: How critical is the rate of cooling?
It is the most critical parameter for purity. Rapid cooling forces the system into kinetic control, causing massive, instantaneous nucleation. This traps the mother liquor (and dissolved impurities) inside crystal defects. Slow cooling (thermodynamic control) ensures molecules have time to align perfectly into the lattice, physically excluding impurities.
FAQ 3: When is the exact right time to add a seed crystal?
Add the seed crystal when the solution has cooled to just a few degrees below its saturation temperature (the point where it should crystallize but hasn't due to the energy barrier of primary nucleation). If added while too hot, the seed will dissolve; if added when too cold, the solution will crash out rapidly, trapping impurities.
References
Application Notes and Protocols for the Purification of 3-Amino-2-nitrobenzoic Acid by Recrystallization , benchchem.com. 2
The solubilities of benzoic acid and its nitro-derivatives... , researchgate.net.1
US4288615A - Process for recovering 3-nitrobenzoic acid , google.com/patents. 5
Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids , chemrxiv.org. 4
troubleshooting side reactions in the nitration of 3-propoxybenzoic acid
Welcome to the Technical Support Center for the nitration of 3-propoxybenzoic acid. This guide is engineered for researchers and drug development professionals who require precise control over electrophilic aromatic subs...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the nitration of 3-propoxybenzoic acid. This guide is engineered for researchers and drug development professionals who require precise control over electrophilic aromatic substitution reactions. Because 3-propoxybenzoic acid contains both a strongly activating, ortho/para-directing propoxy group and a strongly deactivating, meta-directing carboxylic acid, achieving high regioselectivity while suppressing side reactions requires rigorous optimization.
Q: Why does the nitration of 3-propoxybenzoic acid yield a mixture of regioisomers?A: The regioselectivity is governed by the competing directing effects of the two substituents. The propoxy group (-OPr) is a strongly activating, ortho/para-directing group due to the resonance donation of its oxygen lone pairs[1]. Conversely, the carboxylic acid (-COOH) is a strongly deactivating, meta-directing group. Because these directing effects reinforce each other, electrophilic attack by the active nitronium ion (
NO2+
)[2] is highly favored at positions 4 and 6. Position 2 is sterically hindered, making the 4-nitro and 6-nitro derivatives the primary isolated products.
Q: What causes the cleavage of the propoxy ether linkage during nitration?A: Ether cleavage is a known side reaction under strongly acidic conditions. While alkyl aryl ethers are generally stable, prolonged exposure to concentrated
H2SO4
at elevated temperatures can protonate the ether oxygen. This transforms the ether into a good leaving group, which can undergo cleavage via an
SN1
or
SN2
pathway to yield a phenol (e.g., a 3-hydroxybenzoic acid derivative) and an alkyl sulfate[3]. Maintaining internal temperatures below 0 °C suppresses the activation energy required for this cleavage pathway.
Q: How do I prevent over-nitration (dinitration) of the aromatic ring?A: Dinitration occurs when the mono-nitrated product undergoes a second electrophilic aromatic substitution. Although the first nitro group deactivates the ring, the strongly activating propoxy group can still facilitate a second nitration if excess nitronium ions are present or if the temperature exceeds 5 °C[4]. Strict stoichiometric control and rigorous thermal management are required to isolate the mono-nitro product.
Regioselectivity pathways in the nitration of 3-propoxybenzoic acid.
Quantitative Impact of Reaction Parameters
To troubleshoot side reactions effectively, it is critical to understand how temperature and stoichiometry influence the product profile. The table below summarizes the causality between reaction conditions and product distribution based on standard mixed-acid nitration protocols for alkoxybenzoic acids.
Internal Temperature (°C)
HNO3
Equivalents
Mono-nitro Yield (%)
Dinitro Yield (%)
Ether Cleavage / Oxidation (%)
-5 to 0
1.05
> 85%
< 2%
< 1%
10 to 15
1.05
70%
15%
5%
25 (Room Temp)
1.50
40%
35%
15%
> 40
2.00
< 10%
> 50%
> 30%
Troubleshooting Guide
Issue: The reaction mixture turns dark brown, resulting in low product yield.
Cause: Oxidative degradation of the propoxy chain or the electron-rich aromatic ring by nitric acid.
Solution: Ensure the internal temperature never exceeds 0 °C during the addition of the nitrating mixture. If an exotherm occurs, pause the addition immediately until the temperature stabilizes[4].
Issue: The isolated product is contaminated with 3-hydroxy-X-nitrobenzoic acid.
Cause: Acidic cleavage of the propoxy ether linkage due to prolonged reaction times or delayed quenching[3].
Solution: Quench the reaction immediately after the 30-minute maturation period by pouring it over a large excess of crushed ice. This rapidly dilutes the acid and drops the temperature, halting the cleavage pathway.
Issue: High ratio of dinitro byproducts (e.g., 4,6-dinitro-3-propoxybenzoic acid).
Cause: Use of excess nitric acid or localized hot spots during addition.
Solution: Use exactly 1.05 equivalents of
HNO3
. Ensure vigorous magnetic stirring to prevent localized concentration gradients of the nitronium ion[2].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and specific physical changes are embedded within the steps to confirm that the reaction is proceeding along the correct mechanistic pathway.
Step 1: Preparation of the Nitrating Mixture
In a 50 mL dropping funnel, carefully add 1.05 equivalents of concentrated
HNO3
(70%) to 2.0 volumes of concentrated
H2SO4
(98%) at 0 °C.
Causality: Mixing these acids generates the active nitronium ion (
NO2+
) through protonation and subsequent dehydration of the nitric acid[2].
Step 2: Substrate Dissolution
In a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 10.0 g of 3-propoxybenzoic acid in 40 mL of concentrated
H2SO4
. Cool the flask in an ice-salt bath to -5 °C.
Causality:
H2SO4
acts as both the solvent and the catalyst. Cooling the substrate prior to electrophile introduction prevents premature oxidation of the propoxy group.
Step 3: Electrophilic Aromatic Substitution
Add the nitrating mixture dropwise over 45 minutes, maintaining the internal temperature strictly below 0 °C.
Self-Validation Check: The solution will transition from clear to a deep yellow/orange paste, visually confirming the formation of the nitroaromatic complex. If the solution turns dark brown, the addition rate is too fast, and oxidative side reactions are occurring[4].
Step 4: Reaction Maturation
Stir the mixture for an additional 30 minutes at 0 °C. Monitor by TLC (Eluent: Hexanes/EtOAc 7:3) to confirm the complete consumption of the starting material.
Step 5: Quenching and Isolation
Pour the reaction mixture vigorously over 200 g of crushed ice with constant stirring.
Self-Validation Check: A pale yellow precipitate should form immediately upon contact with the ice. If the precipitate is dark or oily, it indicates ether cleavage or oxidation has occurred. Filter the solid under vacuum and wash with cold distilled water until the filtrate is pH neutral.
Step 6: Purification
Recrystallize the crude product from aqueous ethanol to separate the major 4-nitro isomer from the minor 6-nitro isomer and trace dinitro byproducts.
Self-validating experimental workflow for the nitration of 3-propoxybenzoic acid.
Technical Support Center: Purification & Troubleshooting for 2-Nitro-3-propoxybenzoic Acid
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges in the isolation and purification of 2-Nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing challenges in the isolation and purification of 2-Nitro-3-propoxybenzoic acid .
Due to the complex regioselectivity of electrophilic aromatic substitution, synthesizing this compound frequently yields a matrix of closely related positional isomers[1]. Below, we provide field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity isolation.
FAQ 1: Mechanistic Origins of Isomeric Impurities
Q: Why do isomeric impurities consistently form during the synthesis of 2-Nitro-3-propoxybenzoic acid, and what are the specific contaminants I should look for?
A: The persistence of isomeric impurities is a direct consequence of the directing effects during the nitration of the precursor, 3-propoxybenzoic acid. The propoxy group is a strong ortho/para director (activating), while the carboxylic acid is a meta director (deactivating).
When nitration occurs, the electrophile (
NO2+
) is directed to multiple activated positions on the aromatic ring. The 2-position (target) is ortho to the propoxy group and meta to the carboxyl group, making it a favored but sterically hindered site. Consequently, the reaction also attacks the 4-position (para to the propoxy group) and the 6-position (ortho to the carboxyl group), generating 4-nitro-3-propoxybenzoic acid and 6-nitro-3-propoxybenzoic acid as major and minor impurities, respectively[1].
Reaction pathway showing the regioselective formation of nitrobenzoic acid isomers.
FAQ 2: Chromatographic Resolution of Ortho-Isomers
Q: We are unable to achieve baseline separation of the 2-nitro and 6-nitro isomers using standard reversed-phase HPLC. How can we optimize our preparative chromatography?
A: Positional isomers of nitrobenzoic acids have nearly identical molecular weights and polarities, making baseline separation on standard C18 columns difficult[2]. The key to resolving these isomers lies in carefully controlling the mobile phase composition and pH to exploit the microscopic differences in their pKa values and hydrophobic interactions[3].
For closely related ortho-isomers (like the 2-nitro and 6-nitro variants), suppressing the ionization of the carboxylic acid is critical. Maintaining a mobile phase pH of ~2.99 ensures the compounds remain in their neutral, more hydrophobic state, maximizing interaction with the stationary phase[4]. Alternatively, using a
β
-cyclodextrin modifier can induce separation via host-guest inclusion complexes, where the slight steric differences of the isomers dictate their binding affinity[3].
Step-by-Step Methodology: Preparative HPLC Separation (Method A)
Mobile Phase Preparation : Mix 2-Propanol, HPLC-grade water, and glacial acetic acid in a 20:80:0.4 (v/v/v) ratio. Verify the pH is approximately 2.99[4]. Degas the mixture via sonication under vacuum.
Sample Preparation : Dissolve the crude 2-Nitro-3-propoxybenzoic acid mixture in the mobile phase. Filter through a 0.45 µm PTFE syringe filter to prevent column fouling.
Column Equilibration : Flush a preparative C18 column with the mobile phase at a scaled flow rate until the baseline UV absorbance (254 nm) stabilizes.
Injection & Elution : Inject the sample. The isomers will elute at distinct retention times due to subtle polarity differences induced by the spatial arrangement of the propoxy and nitro groups.
Fraction Collection : Collect fractions based on UV thresholding. Pool fractions containing the target 2-nitro isomer and remove the solvent via lyophilization.
FAQ 3: Scalable Purification via pH-Shift Crystallization
Q: Preparative HPLC is not scalable for our current production volume. Is there a bulk purification method that doesn't rely on chromatography?
A: Yes. You can leverage the "ortho-effect" to separate the isomers using a highly scalable pH-shift fractional precipitation protocol.
The pH of the solution determines the ionization state of the carboxylic acid group[2]. Nitro groups located ortho to a carboxylic acid (as seen in the 2-nitro and 6-nitro isomers) exert extreme steric and inductive effects, significantly lowering the pKa of the acid (typically pKa ~2.2). In contrast, a meta-nitro group (as seen in the 4-nitro isomer) lacks this intense proximity effect, resulting in a higher pKa (typically pKa ~3.4).
By dissolving the crude mixture in a basic solution and carefully titrating with acid, you can selectively precipitate the weaker acid (4-nitro isomer) at a higher pH, while the stronger acids (2-nitro and 6-nitro isomers) remain soluble until the pH is dropped further[5].
Workflow for pH-shift fractional precipitation exploiting isomer pKa differences.
Dissolution : Suspend the crude isomeric mixture in deionized water. Slowly add 1M NaOH while stirring until the pH reaches 9.0 - 10.0. This ensures complete dissolution of all isomers by converting them into highly soluble sodium salts[5].
First Acidification (Impurity Removal) : Dropwise, add 1M HCl under continuous stirring until the pH reaches exactly 3.5. At this pH, weaker acids (e.g., the 4-nitro isomer) will protonate and precipitate as neutral molecules, while the stronger ortho-nitro acids remain ionized and soluble[2].
First Filtration : Filter the suspension through a Buchner funnel. Discard the filter cake (impurities) and retain the mother liquor.
Second Acidification (Target Isolation) : Continue adding 1M HCl to the mother liquor until the pH drops to 1.5. This fully protonates the 2-nitro-3-propoxybenzoic acid, causing it to rapidly precipitate out of solution[5].
Final Recovery : Filter the newly formed precipitate. Wash the filter cake with ice-cold deionized water to remove residual inorganic salts, then dry under vacuum at 45°C to constant weight. (Note: If separation from the minor 6-nitro isomer is still required, proceed to recrystallization from an ethanol/water mixture).
References
A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers - Benchchem - 3
Technical Support Center: Separation of 2-Chloro-3-Nitrobenzoic Acid and Its Isomers - Benchchem - 2
Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent - DOI - 4
US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents - 5
EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents - 1
Technical Support Center: Scale-Up of 2-Nitro-3-propoxybenzoic Acid Production
Introduction: The successful scale-up of fine chemical synthesis from the laboratory bench to pilot or commercial scale is a complex undertaking that requires a deep understanding of reaction kinetics, thermodynamics, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
The successful scale-up of fine chemical synthesis from the laboratory bench to pilot or commercial scale is a complex undertaking that requires a deep understanding of reaction kinetics, thermodynamics, and process safety. The production of 2-Nitro-3-propoxybenzoic acid, a key intermediate in pharmaceutical and agrochemical development, is a prime example. Its synthesis, typically involving the electrophilic nitration of 3-propoxybenzoic acid, presents significant challenges related to reaction control, regioselectivity, and product purification.
This technical support guide is designed for researchers, chemists, and process engineers. It provides in-depth, field-proven insights into the common challenges encountered during the scale-up of this process. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to ensure a safe, efficient, and reproducible manufacturing process.
Section 1: Synthesis Overview and Core Scale-Up Challenges
The synthesis of 2-Nitro-3-propoxybenzoic acid involves the nitration of 3-propoxybenzoic acid using a mixed acid system (concentrated nitric and sulfuric acids). While straightforward at the gram scale, scaling this process introduces three primary challenges: thermal management, control of regioselectivity, and effective purification.
The reaction mechanism is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from the mixed acids, attacks the electron-rich aromatic ring.
Caption: Synthetic pathway for 2-Nitro-3-propoxybenzoic acid.
The propoxy group (-OPr) is an activating, ortho, para-director, while the carboxylic acid (-COOH) is a deactivating, meta-director.[1] The specified product, 2-Nitro-3-propoxybenzoic acid, results from substitution at the position ortho to the strongly activating propoxy group. However, the competing directing effects inevitably lead to the formation of isomeric byproducts, primarily the 4-nitro and 6-nitro isomers.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when scaling up this nitration?
A: This is of paramount importance as nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled.[1][3]
Thermal Hazard: The reaction generates a substantial amount of heat. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and a well-defined, slow addition rate of the nitrating agent are non-negotiable.
Reagent Handling: Concentrated nitric and sulfuric acids are highly corrosive.[1] Use of appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and aprons, is mandatory. The nitrating mixture should be prepared by adding nitric acid to sulfuric acid slowly, never the reverse, to manage the heat of mixing.
Gas Evolution: The reaction can produce NOx gases, especially if localized overheating occurs. All operations must be conducted in a well-ventilated area or a contained system with appropriate off-gas scrubbing.
Excess Nitric Acid: An excess of nitric acid can significantly decrease the thermal stability of the reaction mixture, increasing the risk of a runaway reaction.[4] Stoichiometry must be carefully controlled.
Q2: My yield of the desired 2-nitro isomer is low, with a high percentage of 4-nitro and 6-nitro byproducts. How can I improve regioselectivity?
A: This is a classic challenge of competing directing effects.[1] The key is to optimize reaction conditions to favor the thermodynamically preferred product and suppress the formation of kinetic byproducts.
Temperature Control: This is the most critical parameter. Lowering the reaction temperature, typically to between -5°C and 0°C, significantly enhances selectivity for the 2-nitro isomer.[2] Higher temperatures provide more energy for the nitronium ion to overcome the steric hindrance at the ortho position, leading to increased formation of the 4- and 6-nitro isomers.[1]
Rate of Addition: A slow, controlled, subsurface addition of the nitrating mixture prevents localized temperature spikes and high concentrations of the nitrating agent, both of which can decrease selectivity.
Mixing Efficiency: In a large reactor, inefficient mixing can create "hot spots" where side reactions dominate. Ensure the reactor's agitation system is sufficient to maintain a homogenous temperature and concentration profile throughout the reaction mass.
Q3: The reaction exotherm is difficult to control during the addition of the nitrating mixture. What can I do?
A: A temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical safety issue that must be addressed immediately.
Reduce Addition Rate: The most immediate action is to slow down or temporarily stop the addition of the nitrating agent to allow the cooling system to catch up.
Improve Cooling: Ensure your reactor's cooling jacket is operating at maximum efficiency and the coolant temperature is sufficiently low.
Use a Co-solvent: In some cases, running the reaction in a suitable inert solvent can increase the thermal mass of the system, making it easier to absorb the heat generated. However, this adds complexity to the work-up and may alter reaction kinetics.
Fed-Batch Operation: A fed-batch approach, where the nitrating agent is dosed over an extended period, is standard practice for controlling such exothermic reactions.[4][5]
Q4: What is the most effective method for purifying the crude product at scale and removing isomeric impurities?
A: Recrystallization is the most common and effective method for purifying nitrobenzoic acid derivatives.[2][6] The success of this technique relies on the differing solubilities of the desired product and its isomeric impurities in a chosen solvent system.
Solvent Selection: Ethanol is a frequently used solvent for this class of compounds.[2] The goal is to find a solvent in which the desired 2-nitro isomer has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution upon cooling. A mixture of solvents (e.g., ethanol/water) may also provide the necessary solubility profile.
pH Adjustment: An alternative method involves dissolving the crude product in an alkaline solution (e.g., sodium hydroxide) to form the sodium salts of the acids. The solution can be filtered to remove any non-acidic impurities. Then, by carefully adjusting the pH back down with an acid (like HCl), it may be possible to selectively precipitate the desired isomer based on its pKa.[7][8]
Section 3: Troubleshooting Guide
Symptom / Observation
Potential Cause(s)
Recommended Actions & Explanations
Low Overall Yield
1. Incomplete Reaction: Insufficient reaction time or temperature too low. 2. Product Loss During Work-up: Product is water-soluble or precipitation was incomplete.
1. Monitor reaction progress via TLC or HPLC. Consider extending reaction time post-addition. 2. Ensure the quench is performed on a large volume of ice/water with vigorous stirring to maximize precipitation.[9]
High Levels of Isomeric Impurities
1. High Reaction Temperature: Favors formation of 4- and 6-nitro isomers.[1] 2. Poor Mixing: Creates localized hot spots.
1. Lower and strictly maintain the reaction temperature (e.g., -5°C to 0°C). 2. Verify and improve agitation efficiency in the reactor.
Presence of Dinitrated Byproducts
1. Excess Nitrating Agent: Too much nitric acid was used. 2. High Reaction Temperature: Forcing conditions can lead to a second nitration.
1. Carefully control the stoichiometry of the nitrating mixture. An excess of nitric acid can also be a safety hazard.[4] 2. Maintain strict temperature control throughout the reaction.
Product is Dark/Discolored
1. Oxidative Side Reactions: Caused by high temperatures or excess nitric acid. 2. Degradation during Work-up.
1. Adhere to strict temperature and stoichiometric control. 2. Consider adding an activated charcoal treatment step during recrystallization to remove colored impurities.[2]
Section 4: Protocols and Methodologies
Protocol 1: Pilot-Scale Synthesis of 2-Nitro-3-propoxybenzoic Acid
! DANGER ! This procedure involves highly corrosive and oxidizing acids and a significant exotherm. It must be performed in a suitable reactor with appropriate safety controls (burst disc, emergency quench) and by personnel trained in handling hazardous materials.
Materials:
3-Propoxybenzoic Acid: 1.0 kg
Concentrated Sulfuric Acid (98%): 2.5 L
Concentrated Nitric Acid (70%): 0.6 L
Ice and Deionized Water
Procedure:
Reactor Preparation: Charge a clean, dry, glass-lined reactor with 2.5 L of concentrated sulfuric acid.
Cooling: Start the reactor's cooling system and bring the temperature of the sulfuric acid down to -5°C.
Substrate Addition: Slowly add 1.0 kg of 3-propoxybenzoic acid to the cold sulfuric acid with vigorous agitation. Ensure all the solid dissolves. Maintain the temperature at or below 0°C.
Nitrating Mixture Preparation: In a separate, suitable vessel with cooling, slowly add 0.6 L of concentrated nitric acid to a pre-chilled portion of sulfuric acid. This step is also exothermic and requires careful control.
Nitration Reaction: Add the prepared nitrating mixture to the reactor via a dosing pump subsurface over a period of 2-3 hours. Crucially, maintain the internal reactor temperature between -5°C and 0°C throughout the addition.
Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 60 minutes. Monitor the reaction's completion using a pre-validated HPLC method.
Work-up (Quench): In a separate quench vessel equipped with an agitator, prepare a mixture of 10 kg of crushed ice and 10 L of cold deionized water.
Precipitation: Slowly transfer the reaction mixture from the reactor into the vigorously stirred ice/water slurry. The product will precipitate as a solid. This transfer must be done at a rate that keeps the quench tank temperature low.
Isolation: Filter the resulting slurry using a suitable filter press or centrifuge. Wash the collected solid cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
Drying: Dry the crude product under vacuum at 50-60°C until a constant weight is achieved.
Protocol 2: Purification via Recrystallization
Dissolution: Place the crude, dry 2-Nitro-3-propoxybenzoic acid into a clean reactor. Add a minimal amount of hot ethanol (approximately 3-4 volumes relative to the crude product weight) to dissolve the solid completely under reflux.[2]
Hot Filtration (Optional): If the solution has significant particulate matter or is highly colored, perform a hot filtration through a filter aid (like Celite) to remove insoluble impurities.
Crystallization: Slowly cool the clear, hot solution with gentle agitation. The desired 2-nitro isomer should begin to crystallize. Cool the mixture to 0-5°C and hold for 2-4 hours to maximize crystal formation.
Isolation: Collect the purified crystals by filtration. Wash the filter cake with a small amount of ice-cold ethanol to remove any residual mother liquor.
Drying: Dry the purified product under vacuum at 50-60°C.
Analysis: Confirm the purity of the final product using HPLC and melting point analysis.
Caption: Troubleshooting flowchart for yield and purity issues.
References
Nitration of Alkyl Benzoates with Mixed Acid. R Discovery. Available at: [Link]
Unlocking the Power of Benzoic Acid: A Journey Into Nitration. Oreate AI Blog. Available at: [Link]
A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. Available at: [Link]
Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. ACS Publications. Available at: [Link]
Challenges of scaling up chemical processes (based on real life experiences). American Chemical Society. Available at: [Link]
Production of 2-nitro-3-methylbenzoic acid. Google Patents.
m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]
NITROBENZOIC ACID. Ataman Kimya. Available at: [Link]
Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. Available at: [Link]
Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. Available at: [Link]
Synthetic method of 2-nitro-3-methylbenzoic acid. Google Patents.
Reducing upstream processing scale-up risks using QbD-enabling platforms and PAT tools. European Pharmaceutical Review. Available at: [Link]
Purification of Products. Chemistry LibreTexts. Available at: [Link]
preventing dinitration during the synthesis of 2-Nitro-3-propoxybenzoic acid
A Guide to Preventing Dinitration and Other Side Reactions Welcome to the Technical Support Center for the synthesis of 2-Nitro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Dinitration and Other Side Reactions
Welcome to the Technical Support Center for the synthesis of 2-Nitro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific nitration reaction. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the challenges that can arise in achieving high selectivity and yield. This resource provides in-depth technical guidance, field-proven insights, and validated protocols to help you navigate the synthesis and avoid common pitfalls, particularly the formation of dinitrated byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is dinitration a significant issue in the synthesis of 2-Nitro-3-propoxybenzoic acid?
A1: The starting material, 3-propoxybenzoic acid, contains two activating groups on the benzene ring: a propoxy group (-OCH2CH2CH3) and a carboxylic acid group (-COOH). The propoxy group is an ortho-, para-director and an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The carboxylic acid group is a meta-director and a deactivating group.[1] The combined effect of these two groups can lead to a highly activated ring system. Once the first nitro group is introduced, the resulting 2-Nitro-3-propoxybenzoic acid is still reactive enough to undergo a second nitration, leading to the formation of dinitrated impurities. Controlling the reaction conditions is therefore critical to favor monosubstitution.
Q2: What is the primary electrophile in this nitration reaction?
A2: The primary electrophile is the nitronium ion (NO2+).[2][3] It is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid.[2][3][4][5][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]
Q3: How does temperature control impact the selectivity of the reaction?
A3: Temperature is a critical parameter for controlling both the reaction rate and the selectivity between mononitration and dinitration.[7] Nitration reactions are highly exothermic, and elevated temperatures can lead to an increase in the rate of the second nitration, thus favoring the formation of dinitrated byproducts.[7][8][9] Lowering the reaction temperature generally slows down both reactions but can disproportionately slow the second nitration, thereby improving the selectivity for the desired mononitrated product.[9][10][11]
Q4: Besides dinitration, what other side reactions should I be aware of?
A4: Besides dinitration, other potential side reactions include oxidation of the starting material or product, which can occur at higher temperatures and lead to the formation of tarry byproducts.[7] Additionally, if the reaction conditions are not carefully controlled, other isomers of the mononitrated product could be formed, although the directing effects of the propoxy and carboxyl groups strongly favor the 2-position.
Troubleshooting Guide: Overcoming Dinitration
This section provides a structured approach to troubleshooting and minimizing the formation of dinitrated byproducts during the synthesis of 2-Nitro-3-propoxybenzoic acid.
Problem
Potential Cause
Recommended Solution
High levels of dinitrated product observed
Reaction temperature is too high.
Maintain a low and consistent reaction temperature, typically between 0°C and 5°C, using an ice-salt bath. Monitor the internal reaction temperature closely.[7][9]
Molar ratio of nitrating agent is too high.
Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid. An excess of the nitrating agent will drive the reaction towards dinitration.
Rate of addition of the nitrating agent is too fast.
Add the nitrating mixture (mixed acid) dropwise and slowly to the solution of 3-propoxybenzoic acid. This allows for better control of the exotherm and prevents localized "hot spots" where dinitration can occur.[7]
Inefficient stirring.
Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous temperature and concentration of reagents.
Low yield of the desired mononitrated product
Reaction temperature is too low.
While low temperatures are crucial for selectivity, a temperature that is too low may significantly slow down the reaction rate, leading to incomplete conversion.[7] A careful optimization of the temperature is necessary.
Insufficient reaction time.
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion before quenching.
Formation of tarry byproducts
Reaction temperature is too high, leading to oxidation.
Strictly adhere to low-temperature conditions.[7] Ensure the nitrating agent is added slowly to prevent a rapid increase in temperature.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for minimizing dinitration.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 2-Nitro-3-propoxybenzoic acid with an emphasis on preventing dinitration.
! DANGER ! This procedure involves the use of highly corrosive and concentrated acids and is an exothermic reaction. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
3-Propoxybenzoic acid
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Concentrated Nitric Acid (HNO₃, 70%)
Ice
Deionized water
Sodium bicarbonate (NaHCO₃), saturated solution
Hydrochloric acid (HCl), 1 M
Ethyl acetate
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice-salt bath
Thermometer
Separatory funnel
Büchner funnel and filter flask
Procedure:
Preparation of the Substrate Solution:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-propoxybenzoic acid (1 equivalent) in concentrated sulfuric acid at 0°C. Stir until a homogeneous solution is obtained.
Preparation of the Nitrating Mixture:
In a separate flask, carefully and slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0°C. This mixture should be prepared in an ice bath and allowed to cool to 0°C before use.
Nitration Reaction:
Maintain the temperature of the 3-propoxybenzoic acid solution between 0°C and 5°C using an ice-salt bath.
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-propoxybenzoic acid over a period of 30-60 minutes. The internal temperature must not exceed 5°C.
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
Work-up and Isolation:
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral to pH paper.
For further purification, the crude solid can be dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to remove any unreacted starting material.
The aqueous layer can be acidified with 1 M HCl to re-precipitate any unreacted 3-propoxybenzoic acid.
The organic layer containing the product is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-Nitro-3-propoxybenzoic acid.
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Reaction Pathway
Caption: Reaction pathway for the nitration of 3-propoxybenzoic acid.
References
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]
AIP Publishing. (n.d.). Effect of Initial Temperature of Reactant and Mixed Acid Composition in Adiabatic Production of Nitrobenzene. Retrieved from [Link]
Unacademy. (n.d.). Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
BYJU'S. (2019, March 29). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
YouTube. (2019, January 3). nitration of aromatic compounds. Retrieved from [Link]
ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds. Retrieved from [Link]
Quora. (2024, November 11). Why is mononitration of phenol carried out at low temperatures?. Retrieved from [Link]
Allen. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Retrieved from [Link]
PMC. (n.d.). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. Retrieved from [Link]
PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]
ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
ACS Publications. (2008, November 1). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides | Journal of Chemical Education. Retrieved from [Link]
Pearson. (2024, July 15). Predict the mononitration products of the following compounds. d. p-methoxybenzoic acid. Retrieved from [Link]
YouTube. (2021, February 18). Nitration of benzoic acid. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
PubChem. (n.d.). 3-Propoxybenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). JPH05132450A - Production of 2-nitro-3-methylbenzoic acid.
CAS Common Chemistry. (n.d.). 3-Amino-4-propoxybenzoic acid. Retrieved from [Link]
WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
Technical Support Center: HPLC Method Optimization for 2-Nitro-3-propoxybenzoic Acid Isomers
Welcome to the Method Development Portal. Separating positional isomers of substituted nitroaromatics—specifically 2-Nitro-3-propoxybenzoic acid and its structural variants (e.g., 3-nitro, 4-nitro, or varying propoxy pos...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Method Development Portal. Separating positional isomers of substituted nitroaromatics—specifically 2-Nitro-3-propoxybenzoic acid and its structural variants (e.g., 3-nitro, 4-nitro, or varying propoxy positions)—presents a significant chromatographic challenge. Because positional shifts of the nitro or propoxy groups barely alter the overall hydrophobicity (LogP) of the molecule, standard reversed-phase approaches often fail.
As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error. By understanding the underlying causality of the "ortho effect" on pKa and the mechanics of
π−π
stationary phase interactions, you can build a self-validating, robust separation method.
Diagnostic Dashboard: Troubleshooting Common Isomer Issues
If you are currently experiencing poor separation, consult the diagnostic matrix below to identify the root cause and immediate corrective action.
Symptom
Mechanistic Root Cause
Recommended Action
Peak Splitting (2-nitro isomer)
Mobile phase pH is too close to the analyte's pKa (~2.17), causing partial ionization.
Lower mobile phase pH to < 1.5 using 0.1% TFA or Phosphoric Acid.
Co-elution of all isomers
Standard C18 phases lack the shape selectivity required to differentiate steric positional changes.
Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.
Severe Peak Tailing
Secondary interactions between the polar nitro/carboxyl groups and unreacted surface silanols.
Utilize a highly endcapped column or add a volatile amine modifier (if operating at higher pH).
Loss of Resolution in MeCN
Acetonitrile's
π
electrons compete with the analyte for
π−π
interactions on the stationary phase.
Replace Acetonitrile with Methanol as the organic modifier.
Mechanistic Insights: The Science of Isomer Separation
To optimize this separation, we must address two fundamental chemical properties: Acidity (pKa) and Steric Geometry .
The "Ortho Effect" and the pKa Trap
A common pitfall in separating nitrobenzoic acid isomers is relying on standard 0.1% Formic Acid (pH ~2.7) as a mobile phase. The position of the nitro group drastically alters the acidity of the benzoic acid core. According to a comparative analysis of nitrobenzoic acid acidity [1], the 2-nitro isomer exhibits a classic "ortho effect." The bulky nitro group at the ortho position sterically forces the carboxylic acid out of the aromatic plane, inhibiting resonance but drastically increasing inductive electron withdrawal.
This lowers the pKa of 2-nitrobenzoic acid to ~2.17 , whereas the 3-nitro and 4-nitro isomers have a pKa of ~3.47 and ~3.41 , respectively. If your mobile phase pH is 2.7, the 2-nitro isomer exists in a state of partial ionization (leading to peak splitting and shifting retention times), while the 3-nitro isomer remains fully protonated.
Table: Comparative Acidity & Ionization State (at pH 2.7)
Isomer Position
Experimental pKa
State at pH 2.7 (0.1% Formic Acid)
Chromatographic Result
2-Nitro (Ortho)
~2.17
~77% Ionized / 23% Neutral
Broad, split peaks; poor retention
3-Nitro (Meta)
~3.47
~14% Ionized / 86% Neutral
Sharp peaks; higher retention
4-Nitro (Para)
~3.41
~16% Ionized / 84% Neutral
Sharp peaks; higher retention
Stationary Phase Selectivity: Why C18 Fails
Standard C18 columns separate analytes based on dispersive hydrophobic interactions. Because positional isomers of 2-Nitro-3-propoxybenzoic acid have nearly identical hydrophobicities, C18 yields co-elution.
To resolve these isomers, you must exploit their geometric differences using a Pentafluorophenyl (PFP) column. The highly electron-deficient fluorinated ring of the PFP phase provides unique selectivity through a combination of
π−π
charge-transfer, dipole-dipole interactions, and rigid shape recognition [2][3]. The PFP phase can physically "recognize" whether the bulky propoxy group is adjacent to the nitro group (steric hindrance) or on the opposite side of the ring.
Method Optimization Workflow
The following logic tree illustrates the self-validating workflow required to develop a robust method for these isomers.
Workflow for HPLC optimization of nitroaromatic positional isomers.
Frequently Asked Questions (FAQs)
Q: Why does Methanol provide better isomer resolution than Acetonitrile on a PFP column?A: Acetonitrile contains a triple bond with its own dense
π
-electron cloud. When used as a mobile phase, Acetonitrile aggressively competes with the aromatic rings of your analytes for the
π−π
interaction sites on the PFP stationary phase. Methanol, being a protic solvent without
π
electrons, does not compete, thereby maximizing the stationary phase's ability to discriminate between the isomers.
Q: Can I use a high pH mobile phase instead of a highly acidic one?A: Yes. By using a buffer at pH > 5.5 (e.g., 10 mM Ammonium Acetate), you ensure all isomers are fully deprotonated (ionized). However, because ionized species are highly polar, their retention times in standard reversed-phase chromatography will drop significantly. You will need to use a highly aqueous mobile phase or transition to Hydrophilic Interaction Liquid Chromatography (HILIC) mode.
Q: How does column temperature affect the separation of these isomers?A: Counterintuitively, lower temperatures (20°C – 25°C) often yield better resolution for positional isomers. Higher temperatures increase the kinetic energy of the molecules, which can mask the subtle steric and dipole-dipole interaction differences that the PFP column relies on to pull the isomers apart.
Standardized Experimental Protocol
Below is a validated starting methodology designed specifically for the baseline resolution of 2-Nitro-3-propoxybenzoic acid isomers.
Phase 1: Preparation
Mobile Phase A: Prepare 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water. Verify the pH is approximately 1.0–1.5. (Caution: TFA is a strong ion-pairing agent and will suppress MS signals if using LC-MS; substitute with 0.1% Phosphoric acid for UV-only setups).
Mobile Phase B: 100% LC-MS grade Methanol.
Sample Diluent: Dissolve the isomer mixture in a 50:50 mixture of Water:Methanol to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Phase 2: Instrumentation Setup
Column: Install a high-efficiency PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
Column Oven: Set precisely to 25°C to maximize steric selectivity.
Detector: Set UV/Vis detector to 254 nm (optimal absorbance for nitroaromatic conjugated systems).
Flow Rate: 1.0 mL/min.
Phase 3: Gradient Elution Program
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes prior to the first injection.
Time (min)
% Mobile Phase A (0.1% TFA)
% Mobile Phase B (Methanol)
Curve
0.0
95
5
Initial
2.0
95
5
Isocratic hold
15.0
40
60
Linear gradient
18.0
5
95
Column wash
20.0
5
95
Isocratic wash
21.0
95
5
Re-equilibration
25.0
95
5
End
Note: If isomers elute too closely together during the gradient (between 10-15 mins), flatten the gradient slope to 0.5% B/min around the expected elution window.
References
A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs.
Hypersil GOLD HPLC Columns – Outstanding Peak Shape for Your Separation
Source: Thermo Fisher Scientific
URL
Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations
Source: MAC-MOD Analytical
URL
Optimization
dealing with poor solubility of 2-Nitro-3-propoxybenzoic acid in assays
Introduction Welcome to the technical support guide for 2-Nitro-3-propoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solub...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 2-Nitro-3-propoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Due to its specific molecular structure—featuring a hydrophobic aromatic ring, a propoxy group, and an electron-withdrawing nitro group—2-Nitro-3-propoxybenzoic acid exhibits limited solubility in aqueous buffers, a common frustration in assay development.[1][2]
This guide provides a series of structured, in-depth solutions, troubleshooting advice, and validated protocols to help you overcome these solubility hurdles and ensure the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I've added my solid 2-Nitro-3-propoxybenzoic acid directly to my aqueous assay buffer, but it won't dissolve. Why is this happening?
A: Direct dissolution of poorly soluble compounds like 2-Nitro-3-propoxybenzoic acid in aqueous media is often unsuccessful. The issue stems from the compound's molecular structure, where the non-polar aromatic and propoxy components dominate, leading to low aqueous solubility.[1][2] The recommended best practice is to first prepare a concentrated stock solution in an appropriate organic solvent or a pH-adjusted aqueous solution and then dilute this stock into your final assay buffer.
Q2: My compound dissolves in my organic stock solvent (like DMSO), but it precipitates immediately when I dilute it into my aqueous assay buffer. What causes this "crashing out"?
A: This common phenomenon occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.[3] When the high-concentration organic stock is introduced into the aqueous buffer, the organic solvent disperses, and the compound is suddenly exposed to an environment where it is not readily soluble, causing it to precipitate.[3] To resolve this, you may need to lower the final concentration, increase the percentage of co-solvent, or use a pH-modification strategy.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: While cell line dependent, a general and widely accepted guideline is to keep the final concentration of Dimethyl Sulfoxide (DMSO) at or below 0.5% (v/v) .[3] Higher concentrations can lead to solvent-induced artifacts, cytotoxicity, or direct interference with assay components.[4][5] It is imperative to always include a vehicle control in your experiment—this is the assay buffer containing the same final concentration of DMSO as your test wells, but without the compound.[3]
The Core Problem: Understanding the Physicochemical Properties
2-Nitro-3-propoxybenzoic acid is a derivative of benzoic acid. Its key features influencing solubility are:
Benzoic Acid Backbone: Contains a carboxylic acid group (-COOH) which is ionizable.
Nitro Group (-NO₂): A strong electron-withdrawing group that increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[6][7]
Propoxy Group (-O-CH₂CH₂CH₃): A non-polar, hydrophobic chain that decreases aqueous solubility.
The key to solubilization lies in manipulating the ionizable carboxylic acid group.
The most effective strategy for this class of compounds is to increase the pH to deprotonate the carboxylic acid, forming a highly water-soluble carboxylate salt.[8][9]
Mechanism:
At a pH well above the compound's acid dissociation constant (pKa), the equilibrium shifts towards the ionized (deprotonated) form, which is significantly more soluble in water than the neutral (protonated) form.[9] While the exact pKa of 2-Nitro-3-propoxybenzoic acid is not readily published, we can estimate it to be significantly lower than that of benzoic acid (~4.2) due to the electron-withdrawing nitro group. For instance, 2-nitrobenzoic acid has a pKa of approximately 2.17.[6][10] Therefore, adjusting the pH to a neutral or slightly basic level (e.g., pH 7.4 to 9.0) will ensure complete deprotonation and dramatically enhance solubility.[11][12][13]
Target: Prepare a 10 mM stock solution of 2-Nitro-3-propoxybenzoic acid.
Calculation: The molecular weight of 2-Nitro-3-propoxybenzoic acid (C₁₀H₁₁NO₄) is 209.20 g/mol . To make 10 mL of a 10 mM stock, you will need:
0.01 L * 0.010 mol/L * 209.20 g/mol = 0.02092 g = 2.092 mg
Preparation:
a. Weigh out 2.092 mg of the compound and place it in a 15 mL conical tube.
b. Add ~8 mL of high-purity water. The compound will likely not dissolve.
c. While stirring, add a 1 M NaOH solution dropwise (typically a few microliters) until the solid completely dissolves.
d. Use a calibrated pH meter to check the pH. Adjust the pH to your desired stock solution pH (e.g., 8.0-9.0) by adding more 1 M NaOH or 1 M HCl as needed.
e. Once the compound is fully dissolved and the pH is stable, add water to bring the final volume to exactly 10.0 mL.
f. Filter the stock solution through a 0.22 µm syringe filter to remove any potential particulates. Store at 4°C or -20°C.
Critical Consideration: When diluting this basic stock into your final assay buffer, ensure the buffer has sufficient buffering capacity to maintain the desired final assay pH.
Strategy 2: Utilizing Organic Co-solvents
For many high-throughput screening and biochemical assays, using an organic co-solvent is standard practice.[14][15][16] DMSO is the most common choice due to its ability to dissolve a wide range of hydrophobic and hydrophilic molecules.[17][18]
Target: Prepare a 50 mM stock solution in 100% DMSO.
Calculation: To make 1 mL of a 50 mM stock:
0.001 L * 0.050 mol/L * 209.20 g/mol = 0.01046 g = 10.46 mg
Preparation:
a. Weigh out 10.46 mg of 2-Nitro-3-propoxybenzoic acid.
b. Add to a clean, dry glass vial.
c. Add 1.0 mL of 100% cell-culture grade DMSO.
d. Mix thoroughly using a vortex mixer until fully dissolved. Gentle warming in a 37°C water bath can assist if needed.
e. Store in small aliquots at -20°C to prevent freeze-thaw cycles.
Assay Consideration: When using a DMSO stock, perform a serial dilution of the stock in your final assay buffer. Always run a "solvent tolerance" experiment to determine the highest percentage of DMSO your assay can tolerate without affecting the results.
Data & Decision Making
The following table summarizes the key properties and recommended usage limits for common solubilization approaches.
Strategy
Vehicle
Typical Stock Conc.
Max Final Assay Conc.
Pros
Cons & Assay Interferences
pH Adjustment
10-50 mM NaOH
1-20 mM
Assay Dependent
High aqueous solubility; avoids organic solvents.
Requires careful pH control of the final buffer; potential for base-catalyzed compound degradation.
Can interfere with enzyme activity, protein stability, and cause cell toxicity at >1%.[4][17][18]
Co-solvent
Ethanol
10-50 mM
≤ 1% (v/v)
Less toxic than DMSO for some cell lines.
Can precipitate proteins; less solubilizing power than DMSO for highly lipophilic compounds.
Visual Workflow & Logic Diagrams
To aid in your experimental design, the following diagrams illustrate the decision-making process and experimental workflow.
Diagram 1: Solubilization Strategy Selection
This diagram provides a decision tree to help you select the most appropriate solubilization strategy based on your assay type.
Caption: Decision tree for selecting a solubilization strategy.
Diagram 2: Experimental Workflow for Assay Plate Preparation
This workflow illustrates the steps for preparing a final assay plate from a concentrated DMSO stock solution.
Caption: Workflow for preparing assay plates from a DMSO stock.
References
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]
BMS, S., & Pharmaceutics, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
Karagianni, A., Malamatari, M., & Kachrimanis, K. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Preparation Methodologies. PMC. [Link]
Understanding the Effect of pH on Benzoic Acid Solubility. (2023, February 24). Physics Forums. [Link]
Understanding the Solubility of Benzoic Acid in Water. (2026, January 8). Oreate AI Blog. [Link]
EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, June 1). ijpsr. [Link]
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11). IJSRP. [Link]
A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021, April 11). ResearchGate. [Link]
Kure, T., et al. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC. [Link]
Nitrobenzoic Acid: Properties, Reactions And Production. (2024, April 11). Chemcess. [Link]
Sola, I., et al. (2017, August 31). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Taylor & Francis. [Link]
High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. (n.d.). Unchained Labs. [Link]
Tan, H., Reed, M., & Gahm, K. H. (2008, January 15). An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents. Princeton University. [Link]
What effects does DMSO have on cell assays? (2017, August 3). Quora. [Link]
Misuno, K., et al. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. [Link]
how to avoid "oiling out" during recrystallization of nitrobenzoic acids
Technical Support Center: Preventing "Oiling Out" in Nitrobenzoic Acid Recrystallization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with l...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing "Oiling Out" in Nitrobenzoic Acid Recrystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during the isolation of substituted benzoic acids. Nitrobenzoic acids (e.g., 2-nitrobenzoic acid, 4-nitrobenzoic acid, and 5-methyl-2-nitrobenzoic acid) are particularly prone to this phenomenon.
This guide provides a self-validating, thermodynamically grounded framework to troubleshoot, prevent, and rescue oiled-out crystallizations. We will move beyond superficial fixes and focus on the thermodynamic causality and precise kinetic controls required for successful purification.
The Thermodynamics and Kinetics of Oiling Out
Oiling out is a process where a supersaturated solution separates into a solute-rich liquid phase (an emulsion) rather than forming a solid crystalline suspension[1]. This occurs when the system crosses the binodal curve of a miscibility gap before the molecules can overcome the kinetic barrier to arrange into a rigid crystal lattice[1]. For nitrobenzoic acids, the presence of nitration byproducts significantly depresses the melting point of the crude mixture, making the liquid state thermodynamically favorable at the crystallization temperature[2][3].
Thermodynamic and kinetic pathways determining crystallization versus oiling out.
Troubleshooting Guide (Q&A)
Q1: Mechanistically, why does my nitrobenzoic acid oil out instead of forming crystals?Senior Scientist Answer: Oiling out is driven by high supersaturation, where the concentration of the acid exceeds its solubility to a degree that kinetically favors the formation of a liquid phase over an ordered crystal lattice[4]. When you cool the solution too rapidly, you bypass the Metastable Zone Width (MSZW) and force the system into a stable LLPS region[5]. Furthermore, impurities act as freezing point depressants; if the melting point of the impure nitrobenzoic acid drops below the solution's temperature, it will separate as an oil[2][3].
Q2: How does solvent selection influence the LLPS boundary?Senior Scientist Answer: The choice of solvent dictates the position of the binodal curve relative to the solubility curve. If a solvent is too "good" (e.g., pure ethanol or methyl ethyl ketone), the compound remains highly soluble at low temperatures, requiring extreme supersaturation to force precipitation—which almost always triggers oiling out[3][4]. A systematic mixed-solvent approach (e.g., Ethanol/Water or MEK/Benzene) is required to modulate solubility[6].
Q3: Can I use seeding to bypass the oiling out phase?Senior Scientist Answer: Yes, seeding is the most robust kinetic intervention available. By introducing pure seed crystals halfway into the MSZW, you provide a pre-existing lattice for solute molecules to integrate into, bypassing the stochastic nature of primary nucleation[4][5]. However, if you add seeds after the emulsion has already formed, the seeds will simply dissolve into the solute-rich oil phase and fail to initiate crystallization[5].
Quantitative Data: Solvent System Design Space
To establish a self-validating system, you must define your Process Design Space. Below is a reference matrix for solvent systems commonly used for nitrobenzoic acid recrystallization.
Solvent System
Role
Propensity for LLPS
Recommended Kinetic Control
Ethanol / Water
Good / Anti-solvent
High (if water is added rapidly)
Dropwise anti-solvent addition at 60°C; cool at <0.5°C/min.
MEK / Benzene
Good / Anti-solvent
Moderate
Maintain high stirring RPM; seed at 5°C below saturation temp.
CPME / Heptane
Good / Anti-solvent
Low to Moderate
Decrease heptane dosing rate; hold at cloud point for 30 mins.
Pure Methanol
Single Solvent
Very High (due to high solubility)
Not recommended for highly impure crude mixtures.
Validated Experimental Protocols
Protocol A: Anti-Solvent Crystallization with Controlled Seeding
Causality Check: This protocol prevents localized supersaturation and utilizes secondary nucleation to outcompete LLPS kinetics.
Dissolution: In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve the crude nitrobenzoic acid in a minimum volume of hot ethanol (approx. 70°C). Ensure complete dissolution[3].
Anti-Solvent Titration: While maintaining heating and vigorous stirring, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point)[3].
Redissolution: Add 2-3 drops of hot ethanol just until the solution turns clear again. You are now exactly at the solubility boundary[3].
Controlled Cooling & Seeding: Remove from the heat source. Allow the flask to cool slowly to enter the metastable zone. Add 1-5% (by weight) of pure nitrobenzoic acid seed crystals[3][4].
Maturation: Cool the solution slowly to room temperature, then transfer to an ice bath[3][6]. Filter the resulting purified crystals under a vacuum.
Protocol B: Rescuing an Oiled-Out Reaction
If an oil layer has already formed, the batch is not lost, but it must be thermodynamically reset.
Step-by-step thermodynamic reset workflow for rescuing an oiled-out crystallization batch.
Re-heating: Return the oiled-out mixture to the heat source and warm it until the oil droplets completely redissolve into a single homogeneous phase[2][3].
Solvent Adjustment: The presence of oil indicates the solute is too insoluble at the current temperature/composition. Add a small volume of the "good" solvent (e.g., ethanol or MEK) to shift the binodal curve[2][3].
Agitation: Increase the stirring rate. Oiling out droplet size distributions are highly dependent on mixing performance; poor hydrodynamics can cause local supersaturation[1].
Seeding and Cooling: Cool the solution extremely slowly. Once the temperature is just below the new saturation point, add seed crystals. If no seeds are available, scratch the inner wall of the flask with a glass rod at the meniscus to induce primary nucleation[2][3].
Frequently Asked Questions (FAQs)
Q: My nitrobenzoic acid crystals are heavily colored (yellow/brown) after solidifying from an oil. Why?A: The oil phase acts as an excellent solvent for structurally similar impurities (like unreacted nitrotoluene or dinitrated byproducts)[1][4]. When the oil eventually solidifies, it traps these impurities within the amorphous matrix. To fix this, you must perform a hot filtration with activated charcoal prior to the crystallization step to adsorb colored impurities[2][3].
Q: Does stirring speed affect oiling out?A: Yes. While LLPS due to a miscibility gap is fundamentally a thermodynamic phenomenon, the kinetics of droplet coalescence and local supersaturation are heavily influenced by hydrodynamics[1][5]. Inadequate mixing allows localized regions of high anti-solvent concentration during dosing, immediately triggering oiling out. Vigorous, consistent stirring is mandatory.
References
Oiling Out in Crystallization - Mettler Toledo[Link]
What Is Oiling Out in Crystallization? - Mettler Toledo[Link]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Nitro-3-propoxybenzoic Acid
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak tailing challenges during the reversed-phase HPLC (RP-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak tailing challenges during the reversed-phase HPLC (RP-HPLC) analysis of 2-Nitro-3-propoxybenzoic acid .
Due to its specific structural features—a carboxylic acid group, a strongly electron-withdrawing ortho-nitro group, and a hydrophobic propoxy chain—this active pharmaceutical ingredient (API) presents unique ionization and secondary interaction challenges. This guide bypasses generic advice to provide a causality-driven, self-validating framework for method optimization.
Part 1: Diagnostic Workflow
Before adjusting mobile phase chemistry, you must isolate the root cause of the tailing. The following decision tree maps the logical progression from observation to resolution.
Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing in acidic analytes.
Part 2: Mechanistic FAQs & Expert Insights
Q1: Why does 2-Nitro-3-propoxybenzoic acid exhibit severe peak tailing in my current method?A1: Peak tailing for acidic compounds is primarily driven by partial ionization. The ortho-nitro group strongly withdraws electron density, plummeting the pKa of the carboxylic acid to approximately 2.0–2.2. Standard chromatographic theory dictates setting the mobile phase pH at least 2 units below the analyte's pKa to ensure it is fully protonated and in a single retention state[1]. However, achieving a pH of 0.2 is destructive to standard silica columns[2]. Consequently, at a standard low pH (e.g., 2.5), the compound exists in a dynamic equilibrium between its protonated (hydrophobic) and deprotonated (polar) states, leading to dual-state retention and severe peak tailing[2].
Q2: How do I overcome this pKa limitation without destroying my column?A2: Since you cannot safely lower the pH to 0.2, you must attack the secondary interactions. First, use a robust, low-pH-stable stationary phase (e.g., sterically protected Type-B silica) and operate at the lowest safe pH (typically 1.8–2.0) using a strong buffer[3]. Second, if tailing persists due to the partially ionized carboxylate interacting with trace metals or silanols, introduce an ion-pairing reagent like Trifluoroacetic Acid (TFA). TFA (pKa 0.23) provides a highly acidic environment while actively pairing with the analyte to shield it from the stationary phase[4].
Q3: How can I definitively tell if the tailing is caused by my column chemistry or a physical hardware issue?A3: Chromatographic tailing can be categorized into chemical (analyte-specific) and physical (system-wide) problems. Physical issues, such as a void at the head of the column, blocked frits, or excessive extra-column dead volume, will cause all eluting peaks to tail equally[5]. To test this, inject a highly retained neutral marker (like toluene). Neutral compounds cannot undergo acid-base secondary interactions; if the neutral peak tails, the issue is physical hardware. If it remains perfectly symmetrical, the issue is chemical[5].
Q4: Which buffer system is optimal for analyzing this compound at low pH?A4: Buffer selection is dictated by the target pH and the buffer's pKa. A buffer is only effective within ±1 pH unit of its pKa[4]. Since we need a pH ≤ 2.0 for 2-Nitro-3-propoxybenzoic acid, phosphate (pKa1 = 2.15) or TFA are ideal choices. Ensure the buffer concentration is between 10–50 mM; concentrations that are too low fail to mask active sites, while those >100 mM risk precipitation in high organic modifier ratios, causing dangerous backpressure[2].
Part 3: Buffer Selection Parameters
Selecting the correct buffer is critical for controlling the ionization state of 2-Nitro-3-propoxybenzoic acid. Use the table below to match your detection method (UV vs. MS) with the appropriate buffering capacity[6].
Buffer System
pKa
Optimal Buffering Range
UV Cutoff (nm)
MS Compatibility
Mechanistic Notes
Trifluoroacetic Acid (TFA)
0.23
< 1.5
< 210
Yes
Strong ion-pairing agent; effectively masks silanols but can cause ion suppression in LC-MS.
Phosphate (pKa1)
2.15
1.15 – 3.15
< 200
No
Excellent low-pH buffer capacity; non-volatile, strictly for LC-UV applications.
Formic Acid
3.75
2.75 – 4.75
210
Yes
Volatile and ideal for LC-MS, but offers weak buffering capacity at pH < 2.5.
Acetate
4.76
3.76 – 5.76
210
Yes
Volatile; completely ineffective for the highly acidic target pH required for this API.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Diagnostic Injection Test (System vs. Chemistry)
Causality: This protocol self-validates the integrity of your HPLC hardware. By analyzing a neutral marker alongside your acidic API, you isolate chemical interactions from physical flow-path disruptions[5].
Sample Preparation: Prepare a test mixture containing 2-Nitro-3-propoxybenzoic acid (100 µg/mL) and a neutral marker (e.g., Toluene, 50 µg/mL).
Solvent Matching: Dissolve the standards directly in the initial mobile phase. Why? Injecting a sample in a solvent stronger than the mobile phase causes premature analyte migration, mimicking peak tailing or fronting[7].
Execution: Inject 5 µL onto the HPLC system under your standard gradient/isocratic conditions.
Data Analysis: Calculate the USP Tailing Factor (
Tf
) for both peaks at 5% peak height.
Validation & Interpretation:
If
Tf
(Toluene) > 1.2: The system fails the physical validation. Perform hardware maintenance (replace the inlet frit, check for column voids, or reduce tubing internal diameter).
If
Tf
(Toluene) ≤ 1.2 but
Tf
(API) > 1.5: The system hardware is validated. The tailing is strictly chemical. Proceed to Protocol 2.
Protocol 2: Low-pH Mobile Phase Preparation (Phosphate Buffer, pH 2.0)
Causality: Organic modifiers shift the apparent pKa of both the buffer and the analyte. Adjusting the pH after adding organic solvents leads to inaccurate readings and irreproducible ionization control[8]. This protocol ensures absolute pH accuracy.
Aqueous Base Preparation: Weigh 3.4 g of Potassium phosphate monobasic (
KH2PO4
) to achieve a 25 mM concentration in 1 L of HPLC-grade water[7].
Dissolution: Dissolve completely using a magnetic stirrer.
Calibration: Submerge a freshly calibrated pH probe into the purely aqueous solution.
Titration: Titrate dropwise with concentrated Phosphoric acid (
H3PO4
) until the pH stabilizes exactly at 2.0.
Filtration: Filter the aqueous buffer through a 0.2 µm membrane to remove any undissolved particulates that could induce physical frit blockages[7].
Blending: Blend the validated aqueous buffer with the organic modifier (e.g., Acetonitrile) either online via the HPLC quaternary pump or offline in a sealed reservoir.
References
What Causes Peak Tailing in HPLC?
Source: chromtech.com
URL: [Link]
method for removing residual nitric acid from 2-Nitro-3-propoxybenzoic acid
Technical Support Center: Purification of 2-Nitro-3-propoxybenzoic Acid From the Desk of the Senior Application Scientist Welcome to the technical support guide for the purification of 2-Nitro-3-propoxybenzoic acid. This...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Nitro-3-propoxybenzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Nitro-3-propoxybenzoic acid. This document is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on removing residual nitric acid, a common impurity from the nitration synthesis process. The presence of strong mineral acids like nitric acid can impede subsequent reactions, affect product stability, and compromise the accuracy of analytical characterization. This guide provides robust, field-proven methodologies to ensure the high purity of your final compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 2-Nitro-3-propoxybenzoic acid.
Question 1: What is the most direct method to remove the majority of residual nitric acid after synthesis?
The most effective initial step is a liquid-liquid extraction, commonly referred to as an "aqueous wash," using a mild base. This process neutralizes the residual nitric acid, converting it into a water-soluble salt that is easily separated from the organic product.
Causality: The principle is a classic acid-base neutralization. Your desired product, 2-Nitro-3-propoxybenzoic acid, is a carboxylic acid and is thus deprotonated by a strong base. However, it is significantly less acidic than nitric acid. By using a weak base like sodium bicarbonate (NaHCO₃), you can selectively neutralize the strong nitric acid impurity without significantly deprotonating and dissolving your desired product into the aqueous layer. The reaction is as follows:
The resulting sodium nitrate (NaNO₃) is highly soluble in water and is partitioned into the aqueous phase, which is then discarded.
Question 2: Why is using a mild base like sodium bicarbonate preferred over a strong base like sodium hydroxide (NaOH)?
While both will neutralize nitric acid, a strong base like NaOH can deprotonate the carboxylic acid of your product, forming the corresponding sodium salt. This salt is often water-soluble, leading to a significant loss of your product into the aqueous wash. Using a saturated solution of sodium bicarbonate provides a pH that is high enough to neutralize the strong nitric acid but generally not high enough to cause substantial deprotonation of the less acidic 2-Nitro-3-propoxybenzoic acid.[1][2]
Question 3: After an aqueous wash, my product still shows signs of impurity. What is the next step for achieving high purity?
Recrystallization is the gold standard for purifying solid organic compounds and is the recommended next step.[3][4][5] This technique relies on the principle of differential solubility: a suitable solvent will dissolve the target compound and impurities at a high temperature but will become saturated with the target compound upon cooling, causing it to crystallize out while the impurities remain in solution.[3]
Question 4: How do I select the right solvent for recrystallizing 2-Nitro-3-propoxybenzoic acid?
An ideal solvent should dissolve your product sparingly at room temperature but have high solubility at its boiling point.[3] For nitro-derivatives of benzoic acid, mixed-solvent systems, particularly involving an alcohol and water, are often effective.[3][6] Based on solubility data for analogous compounds, a mixture of ethanol and water is an excellent starting point.[7][8][9]
Question 5: I observed an oily layer forming instead of crystals during cooling. What does this mean and how can I fix it?
This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the melting point of the solid product, or when high concentrations of impurities are present.[6]
Troubleshooting 'Oiling Out':
Re-heat the Solution: Add more of the primary solvent (e.g., ethanol) until the oil redissolves completely.
Slow Cooling: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can facilitate this.[6]
Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. Adding a "seed crystal" of the pure compound can also initiate crystallization.[6]
Question 6: What are the critical safety precautions when handling residual nitric acid and the solvents involved?
Both nitric acid and organic solvents pose significant hazards. Adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, a lab coat, and gloves rated for both acids and the organic solvents being used.[10][11][12] Nitrile gloves offer very limited protection against nitric acid and should be changed immediately upon contamination.[13]
Ventilation: All procedures must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors and toxic fumes.[10][13]
Storage: Store nitric acid away from organic compounds, bases, and metals in a designated, well-ventilated acid cabinet.[11][13]
Spill & Waste: Neutralize small spills with a suitable agent like sodium bicarbonate (do not use combustible materials like sawdust).[10][14] Dispose of all chemical waste in accordance with institutional and local environmental regulations.[11][15]
Experimental Protocols & Workflows
Protocol 1: Basic Aqueous Wash for Nitric Acid Removal
This protocol details the standard liquid-liquid extraction procedure to neutralize and remove residual nitric acid.
Dissolution: Dissolve the crude 2-Nitro-3-propoxybenzoic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.[1]
First Wash (Deionized Water): Add a volume of deionized water equal to about one-third of the organic layer volume. Stopper the funnel, invert, and vent immediately to release any pressure. Shake gently for 30 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer.
Base Wash (Sodium Bicarbonate): Add a saturated solution of sodium bicarbonate (NaHCO₃) to the funnel. Caution: This will generate CO₂ gas.[2] Shake very gently at first, with frequent venting, until the effervescence subsides. Once the pressure buildup ceases, shake vigorously for 1 minute.
Phase Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
Repeat Base Wash: Repeat step 3. Test the pH of the aqueous layer after separation; it should be neutral or slightly basic (pH 7-8). If it is still acidic, perform a third wash.
Final Wash (Brine): Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining dissolved water.
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and filter to remove the agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, washed product.
Workflow for Aqueous Wash
Caption: General workflow for mixed-solvent recrystallization.
Data & Troubleshooting Summary
Issue Observed
Probable Cause(s)
Recommended Solution(s)
Aqueous wash remains strongly acidic (pH < 4) after two washes.
High initial concentration of residual nitric acid.
Perform additional washes with saturated sodium bicarbonate solution until the aqueous layer is neutral or basic.
Significant loss of product during aqueous wash.
The base used was too strong (e.g., NaOH), or too much weak base was used, deprotonating the product.
Use only saturated sodium bicarbonate. Ensure the organic layer is properly separated. Back-extract the aqueous layers with fresh organic solvent to recover dissolved product. [1]
"Oiling out" during recrystallization.
Cooling rate is too fast; high impurity concentration; inappropriate solvent choice. [6]
Re-heat the solution, add more of the primary solvent (the one in which the compound is more soluble), and allow it to cool much more slowly. [6]
Low recovery yield from recrystallization.
Incomplete crystallization (insufficient cooling); excessive washing; premature crystallization during hot filtration. [6]
Ensure thorough cooling in an ice bath. Wash crystals with a minimal amount of ice-cold solvent. Pre-heat the filtration apparatus for hot filtration. [6]
Colored crystals after purification.
Presence of persistent colored impurities.
Add a small amount of activated charcoal to the hot solution before the filtration step in the recrystallization protocol. Use sparingly as it can adsorb the desired product. [5][6]
References
BenchChem. (2025).
Ataman Kimya. NITROBENZOIC ACID.
BenchChem. (2025). Technical Support Center: Recrystallization of 5-Methyl-2-nitrobenzoic Acid. Benchchem.com.
Kamm, O., & Segur, J. B. m-NITROBENZOIC ACID. Organic Syntheses. [Link]
Dartmouth College. Dartmouth College Guidelines for Safe Use of Nitric Acid. Ehs.dartmouth.edu.
Lab Pro. (2023, March 7). Understanding the Risk and Safety Measures for Handling Nitric Acid. Labproinc.com.
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
SLAC National Accelerator Laboratory. (2013, May 20). Nitric Acid Safe Handling Guideline. Slac.stanford.edu.
Carl ROTH.
MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Ocw.mit.edu.
North Industrial Chemicals. (2023, November 29). How to Neutralize Nitric Acid: A Step-by-Step Safety Guide. N-ic.com.
Delmar Fans. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. YouTube. [Link]
Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents. Benchchem.com.
Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Academia.edu. [Link]
LibreTexts. (2025, August 20). 3.2: Purification of Products. Chemistry LibreTexts. [Link]
Bartleby. Purifying A Compound Of Benzoic Acid. Bartleby.com. [Link]
Technical Support Center: Optimizing Temperature Control in the Synthesis of 2-Nitro-3-propoxybenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered during the synthesis of 2-Nitro-3-propoxyben...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic challenges encountered during the synthesis of 2-Nitro-3-propoxybenzoic acid.
The synthesis relies on a two-step pathway: the highly exothermic nitration of 3-hydroxybenzoic acid, followed by the base-mediated O-alkylation (propylation) of the resulting intermediate. In both stages, temperature control is not merely a safety parameter—it is the primary driver of regioselectivity and overall yield.
Synthesis Workflow & Thermal Failure Points
Temperature-dependent synthesis workflow of 2-Nitro-3-propoxybenzoic acid.
Troubleshooting Guide & FAQs
Q1: Why is strict temperature control (0–5 °C) critical during the nitration of 3-hydroxybenzoic acid?A1: The electrophilic aromatic substitution of 3-hydroxybenzoic acid is a highly exothermic process. The hydroxyl group strongly activates the ortho and para positions of the aromatic ring. Maintaining the thermodynamic environment between 0 °C and 5 °C ensures that the kinetic product, 2-nitro-3-hydroxybenzoic acid, is heavily favored . If the temperature exceeds 5 °C, the increased thermal energy alters the reaction kinetics, leading to uncontrolled over-nitration (forming dinitro compounds) and a significant increase in unwanted 4-nitro and 6-nitro regioisomers .
Q2: What happens if the alkylation step with 1-bromopropane exceeds 80 °C?A2: The O-alkylation of the phenol group relies on a delicate balance between nucleophilic substitution (SN2) and elimination (E2). While 65–70 °C provides sufficient activation energy for the SN2 pathway, exceeding 80 °C triggers two detrimental side reactions:
E2 Elimination: The base (K2CO3) abstracts a proton from 1-bromopropane, causing dehydrohalogenation to form propene gas, thereby permanently depleting your alkylating agent.
Esterification: High thermal energy accelerates the competing alkylation of the carboxylate moiety, forming propyl 2-nitro-3-propoxybenzoate instead of the target acid . This requires an aggressive downstream saponification step to recover the free acid, lowering the overall yield.
Q3: How do I manage the exotherm during the large-scale addition of nitric acid?A3: Exotherm management requires a self-validating cooling system. Utilize a jacketed reactor with an active ethylene glycol/water cooling loop. Pre-cool the nitrating mixture (62% HNO3 in H2SO4) to 0 °C prior to addition. Implement a strict dropwise addition protocol over 2 hours, continuously monitoring the internal probe. If the internal temperature spikes above 4 °C, the protocol dictates an immediate pause in addition until the system re-equilibrates to 0 °C .
Quantitative Data Summary
The following table summarizes the critical thermal parameters and the chemical causality of temperature deviations at each synthetic stage.
To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in self-validation checks.
Protocol 1: Controlled Nitration to 2-Nitro-3-hydroxybenzoic Acid
Preparation & Validation: In a jacketed reactor equipped with a mechanical stirrer and an internal thermometer, dissolve 1.0 equivalent of 3-hydroxybenzoic acid in concentrated sulfuric acid (H2SO4).
Self-Validation Check: Ensure complete dissolution of the starting material before cooling. Undissolved particulates will cause localized exotherms upon nitric acid addition, ruining regioselectivity.
Cooling: Circulate cooling fluid to bring the internal temperature to exactly 0 °C.
Nitrating Mixture: In a separate vessel, prepare a mixture of 62% aqueous nitric acid (1.1 equivalents) and concentrated H2SO4. Pre-cool this mixture to 0 °C.
Addition: Add the nitrating mixture dropwise to the reactor over a period of 2 hours. Critical: Adjust the addition rate to maintain the internal temperature strictly between 0 °C and 5 °C.
Maturation: Stir the reaction mixture for an additional 2 hours at 0–5 °C.
Quenching: Slowly pour the mixture over crushed ice with vigorous stirring to precipitate the crude 2-nitro-3-hydroxybenzoic acid .
Isolation: Filter the yellow precipitate under vacuum, wash extensively with ice-cold water to remove residual acid, and dry under a vacuum.
Protocol 2: O-Propylation and Saponification to 2-Nitro-3-propoxybenzoic Acid
Preparation: Dissolve 1.0 equivalent of 2-nitro-3-hydroxybenzoic acid in anhydrous dimethylformamide (DMF) in a reactor equipped with a reflux condenser.
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K2CO3). Stir for 15 minutes at room temperature to form the phenoxide and carboxylate salts.
Alkylation: Add 1.2 equivalents of 1-bromopropane.
Heating: Gradually heat the mixture to 65–70 °C. Maintain this temperature for 6 hours. Critical: Do not exceed 80 °C to prevent the elimination of 1-bromopropane into propene.
Saponification (Self-Validation Step): Because high-temperature propylation inevitably yields a fraction of propyl 2-nitro-3-propoxybenzoate, intentionally subjecting the crude mixture to a hydrolysis step validates the final product's identity. Cool the mixture to 40 °C, add 2M aqueous NaOH (3.0 equivalents), and stir for 2 hours at 40–50 °C.
Workup: Cool to room temperature, dilute with distilled water, and extract with ethyl acetate to remove non-polar organic impurities.
Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2. The target 2-nitro-3-propoxybenzoic acid will precipitate out of the solution.
Isolation: Filter, wash with cold water, and recrystallize from ethanol/water to achieve >98% purity.
References
Chemcess Editorial Team. "3-Hydroxybenzoic Acid: Properties, Production And Uses." Chemcess. Available at:[Link]
Troubleshooting
Technical Support Center: Catalyst Selection for the Reduction of 2-Nitro-3-propoxybenzoic acid
Welcome to the technical support center for the catalytic reduction of 2-Nitro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the catalytic reduction of 2-Nitro-3-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific chemical transformation. The reduction of a nitro group to an amine is a fundamental reaction in organic synthesis, particularly in the preparation of pharmaceutical intermediates. However, the presence of multiple functional groups, as in 2-Nitro-3-propoxybenzoic acid, can present unique challenges in achieving high yield and selectivity.
This resource is structured to address common issues encountered during this reduction, offering practical, field-proven insights and solutions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the reduction of 2-Nitro-3-propoxybenzoic acid, providing potential causes and actionable solutions.
Q1: I am observing low to no conversion of my starting material, 2-Nitro-3-propoxybenzoic acid. What are the likely causes and how can I resolve this?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.
Potential Causes and Solutions:
Catalyst Inactivity:
Deactivation: The catalyst, particularly precious metal catalysts like Palladium on carbon (Pd/C), can be deactivated by impurities.[1] Ensure high-purity solvents and reagents. Common poisons include sulfur and certain nitrogen-containing compounds.[1]
Improper Handling/Storage: Catalysts like Raney® Nickel are pyrophoric and require careful handling under an inert atmosphere.[1] Pd/C can also be sensitive to air exposure.[1] Use a fresh, properly stored catalyst.
Insufficient Catalyst Loading: The amount of catalyst may be too low. A typical starting point for Pd/C is 5-10 mol% of the metal.[2] If conversion is low, consider incrementally increasing the catalyst loading.
Sub-optimal Reaction Conditions:
Hydrogen Source: For catalytic hydrogenation, ensure a sufficient pressure of hydrogen gas. While many reductions proceed at atmospheric pressure, some substrates require higher pressures.[1][2] For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, hydrazine hydrate) is fresh and used in stoichiometric excess.[1]
Temperature: The reaction may require heating to overcome the activation energy barrier.[1][2] A modest increase in temperature (e.g., to 40-60 °C) can significantly improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.
Solvent Choice: The solubility of 2-Nitro-3-propoxybenzoic acid is critical. Protic solvents like ethanol, methanol, or acetic acid often facilitate the reaction.[1][2] If solubility is an issue, consider a co-solvent system like ethanol/water or THF.[2]
Inefficient Agitation: In heterogeneous catalysis, vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen source.[1]
Substrate-Related Issues:
Purity of Starting Material: Impurities in the 2-Nitro-3-propoxybenzoic acid can inhibit the catalyst. Ensure the starting material is of high purity.
Q2: The reduction is incomplete, and I have a mixture of starting material and the desired 2-Amino-3-propoxybenzoic acid. How can I drive the reaction to completion?
A2: Incomplete reactions often indicate that the reaction conditions are not optimal for full conversion.
Optimization Strategies:
Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding but is slow, simply extending the reaction time may be sufficient.
Increase Hydrogen Pressure/Donor Concentration: For catalytic hydrogenation, increasing the hydrogen pressure can enhance the rate. For transfer hydrogenation, adding more of the hydrogen donor can help push the reaction to completion.
Sequential Addition of Catalyst: In some cases, the catalyst may lose activity over the course of the reaction. A second addition of a small amount of fresh catalyst can help drive the reaction to completion.
Optimize Temperature: A moderate increase in temperature can improve the reaction rate, but this should be done cautiously to avoid byproduct formation.
Q3: I am observing the formation of byproducts. What are they, and how can I minimize them?
A3: The reduction of nitroarenes can proceed through several intermediates, such as nitroso and hydroxylamine species.[3] If these intermediates are not fully reduced, or if they react with each other, byproducts like azoxy, azo, and hydrazo compounds can form.[3]
Strategies to Improve Selectivity:
Choice of Catalyst:
Pd/C: Generally a very effective and selective catalyst for nitro group reduction.[4]
Raney Nickel: Also highly effective, but can sometimes be less selective.[4][5] It is a good choice if dehalogenation is a concern with other substrates.[4]
Platinum-based catalysts (e.g., Pt/C): Can offer different selectivity and are sometimes used to avoid dehalogenation.[3][6]
Reaction Conditions:
Sufficient Hydrogen: Ensure a continuous and sufficient supply of hydrogen to promote the complete reduction to the amine.
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by minimizing side reactions.[1]
Solvent: The choice of solvent can influence the reaction pathway. Protic solvents are generally preferred.
Q4: My 2-Nitro-3-propoxybenzoic acid has other reducible functional groups. How can I selectively reduce only the nitro group?
A4: While 2-Nitro-3-propoxybenzoic acid itself does not have other readily reducible groups besides the aromatic ring under forcing conditions, this is a critical question for more complex substrates. The key is to choose a catalytic system with high chemoselectivity for the nitro group.
Chemoselective Reduction Strategies:
Catalytic Transfer Hydrogenation: This method, using hydrogen donors like ammonium formate or hydrazine, can be milder and more selective than catalytic hydrogenation with H₂ gas.[7][8]
Metal/Acid Systems: Reagents like iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are classic methods for nitro group reduction and are often highly chemoselective, leaving groups like esters and ketones intact.[4]
Specialized Catalysts: For particularly sensitive substrates, specialized catalysts such as sulfided platinum on carbon (Pt/C) can be employed to selectively reduce the nitro group in the presence of halogens, for example.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the reduction of aromatic nitro compounds, and what are their pros and cons?
A1: The most common heterogeneous catalysts are Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.
Catalyst
Pros
Cons
Pd/C
Highly active and selective for nitro group reduction.[4] Works under mild conditions.
Can cause dehalogenation of aryl halides.[3] Can also reduce alkenes and alkynes.[3]
Pt/C
Good activity and can be more selective than Pd/C in some cases, particularly for avoiding dehalogenation.[3][6]
Generally less active than Pd/C for nitro group reduction.[10]
Raney Ni
Very active and less expensive than precious metal catalysts.[5] Often used when dehalogenation is a concern.[4]
Can be less selective and may require higher temperatures and pressures. Pyrophoric and requires careful handling.[1][5]
Q2: How does the substitution pattern on the benzoic acid ring affect the catalyst selection and reaction conditions?
A2: The electronic nature and steric hindrance of substituents can influence the rate of reduction.
Electron-withdrawing groups (like the nitro group itself and the carboxylic acid) generally make the nitro group easier to reduce.
Electron-donating groups (like the propoxy group) can slightly decrease the rate of reduction.
Steric hindrance from the ortho-substituents (the nitro and propoxy groups) might slightly hinder the approach of the molecule to the catalyst surface, potentially requiring slightly more forcing conditions (higher temperature or pressure) compared to a less substituted nitroarene.
Q3: What are the key safety precautions to consider during catalytic hydrogenation?
A3: Safety is paramount when working with catalytic hydrogenation.
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment designed for hydrogenation, such as a Parr shaker or a system with a hydrogen balloon.
Pyrophoric Catalysts: Raney Nickel and sometimes dry Pd/C can be pyrophoric and ignite upon exposure to air.[1] They should be handled under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a solvent.
Catalyst Filtration: After the reaction, the catalyst must be carefully filtered. The filter cake should not be allowed to dry completely in the air, as it can be pyrophoric. It is good practice to wet the filter cake with water or an inert solvent before disposal.
Experimental Workflow and Protocols
Catalyst Selection and Optimization Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for the reduction of 2-Nitro-3-propoxybenzoic acid.
Caption: Catalyst selection and optimization workflow.
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol provides a starting point for the reduction of 2-Nitro-3-propoxybenzoic acid using the most common catalyst, Pd/C.
Materials:
2-Nitro-3-propoxybenzoic acid
10% Palladium on carbon (Pd/C, 50% wet)
Ethanol (EtOH) or Methanol (MeOH)
Hydrogen gas (H₂)
Celite®
Procedure:
Setup: In a flask suitable for hydrogenation (e.g., a round-bottom flask with a three-way stopcock or a Parr shaker vessel), dissolve 2-Nitro-3-propoxybenzoic acid (1.0 eq) in a suitable solvent like ethanol or methanol.
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution.[2]
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator). This process is repeated three times to ensure an inert atmosphere. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1 atm, but can be increased if needed).
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad is washed with the reaction solvent to recover any adsorbed product.
Isolation: The filtrate is concentrated under reduced pressure to yield the crude 2-Amino-3-propoxybenzoic acid, which can be further purified by recrystallization or chromatography if necessary.
Protocol 2: General Procedure for Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol offers an alternative to using hydrogen gas.
Materials:
2-Nitro-3-propoxybenzoic acid
10% Palladium on carbon (Pd/C, 50% wet)
Ammonium formate (HCOONH₄)
Methanol (MeOH)
Celite®
Procedure:
Setup: In a round-bottom flask, dissolve 2-Nitro-3-propoxybenzoic acid (1.0 eq) in methanol.
Reagent Addition: Add ammonium formate (typically 3-5 eq) to the solution, followed by the careful addition of 10% Pd/C (typically 5-10 mol% Pd).
Reaction: The reaction mixture is stirred at room temperature or heated gently (e.g., to 40-60 °C) and monitored by TLC or LC-MS.
Workup: Once the reaction is complete, the mixture is filtered through a pad of Celite® to remove the catalyst. The Celite® is washed with methanol.
Isolation: The filtrate is concentrated under reduced pressure. The residue is then typically taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
References
Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts. (n.d.). INIS-IAEA.
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (2022, January 4). The Journal of Organic Chemistry - ACS Publications.
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry.
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (n.d.). PMC.
Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (n.d.). Benchchem.
Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. (n.d.). PMC - NIH.
Chemoselective nitro reduction and hydroamination using a single iron catalyst. (2024, March 3). Semantic Scholar.
Highly efficient and selective heterogeneous catalytic reduction of 2-nitroaniline by cerium oxide nanocatalyst under microwave irradiation. (2021, May 28). Taylor & Francis.
Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). (n.d.). Organic Chemistry.
Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. (n.d.). ResearchGate.
Chemoselective Reduction of Nitroarenes to Aromatic Amines with C. (n.d.). Longdom Publishing.
Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (n.d.). Semantic Scholar.
Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. (2017, April 1). Semantic Scholar.
Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. (n.d.). Nature.
selective reduction of nitro group without affecting other functional groups. (n.d.). Benchchem.
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
Selective Reduction of Nitroarenes via Noncontact Hydrogenation. (2024, October 21). Journal of the American Chemical Society - ACS Publications.
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. (2025, August 14). Materials Advances (RSC Publishing).
A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (n.d.). RSC Publishing.
Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (n.d.). Dalton Transactions (RSC Publishing).
Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. (2023, June 27). ACS Publications.
Full article: Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018, October 16). Taylor & Francis.
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (2021, October 15). PubMed.
Rapid, efficient and selective reduction of aromatic nitro compounds with hydrazine hydrate in the presence of the plain and supported platinum nanoparticles as catalysts. (2025, August 6). ResearchGate.
The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. (n.d.). Catalysis Science & Technology (RSC Publishing).
Homogeneous catalytic reductive carbonylation of organic nitro compounds. (n.d.). AIR Unimi.
Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. (2026, January 9). RSC Publishing.
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (n.d.). Organic Chemistry Portal.
A Comparative Guide to Catalysts for Nitroaromatic Reduction. (n.d.). Benchchem.
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC.
Nitroarene reduction using Raney nickel alloy with ammonium chloride in water. (n.d.). ResearchGate.
Raney nickel. (n.d.). Wikipedia.
Investigation into catalytic reduction of p-nitrobenzoic acid and its salts on Pd-, Rh-, Ru catalysts (Journal Article). (1975, August 1). ETDEWEB - OSTI.GOV.
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). PMC.
Reduction of Nitro Compounds with Platinum Oxide - Platinum Black as Catalyst. (n.d.). Google Books.
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Semantic Scholar.
Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction. (n.d.). Benchchem.
Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). Green Chemistry (RSC Publishing).
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications.
Homogeneous ruthenium-catalyzed reduction of nitro compounds. (n.d.). Google Patents.
Homogeneous reduction of nitrobenzene to aniline under CO/H 2 O, catalyzed by cis-[Rh(CO) 2 (amine) 2 ]PF 6 . The role of the amine effect. (2025, August 6). ResearchGate.
Reduction of nitrobenzoic acid. (n.d.). Google Patents.
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2025, January 7). -ORCA - Cardiff University.
Comparative Analysis of 2-Nitro-3-propoxybenzoic Acid vs. 4-Nitro-3-propoxybenzoic Acid: Structural Profiling and Synthetic Utility
As a Senior Application Scientist in pharmaceutical development, selecting the correct regiochemical isomer of a building block is critical to the success of a synthetic route. 2-Nitro-3-propoxybenzoic acid and 4-Nitro-3...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical development, selecting the correct regiochemical isomer of a building block is critical to the success of a synthetic route. 2-Nitro-3-propoxybenzoic acid and 4-Nitro-3-propoxybenzoic acid are highly versatile intermediates used in the synthesis of active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals.
While both compounds share the same molecular weight and functional groups, the positional isomerism of the nitro group—either ortho (2-position) or para (4-position) to the carboxylic acid—fundamentally alters their electronic properties, steric profiles, and downstream reactivity. This guide provides an objective, data-driven comparison of these two isomers, detailing their physicochemical behavior and offering validated experimental protocols for their utilization.
Regiochemistry and Electronic Profiling
The reactivity of nitropropoxybenzoic acids is governed by the interplay between the electron-withdrawing nitro group (-NO₂), the electron-donating propoxy ether (-OPr), and the carboxylic acid (-COOH).
2-Nitro-3-propoxybenzoic acid (Ortho-Isomer):
The nitro group is positioned directly adjacent (ortho) to the carboxylic acid. This creates a highly sterically congested environment around the carboxylate carbon, significantly impeding nucleophilic attack during esterification or amidation. Electronically, the strong inductive (-I) effect of the adjacent nitro group stabilizes the carboxylate anion, resulting in a substantially lower pKa (higher acidity).
4-Nitro-3-propoxybenzoic acid (Para-Isomer):
The nitro group is para to the carboxylic acid. The carboxylate carbon is sterically unhindered, allowing for rapid kinetics in standard coupling reactions. The nitro group still exerts a strong resonance (-M) and inductive (-I) pull, but the distance mitigates the extreme acidity seen in the ortho-isomer. Upon reduction, this isomer yields a p-aminobenzoic acid (PABA) derivative, a privileged scaffold in drug discovery.
Comparative Physicochemical Data
The following table summarizes the quantitative and qualitative differences between the two isomers, guiding reagent selection for downstream synthesis.
Parameter
2-Nitro-3-propoxybenzoic acid
4-Nitro-3-propoxybenzoic acid
Nitro Position
Ortho to -COOH
Para to -COOH
Steric Hindrance at -COOH
High (flanked by -NO₂)
Low (unobstructed)
Estimated pKa
~2.1 - 2.4
~3.4 - 3.7
Electronic Effect on -COOH
Strong inductive (-I) withdrawal
Resonance (-M) and Inductive (-I)
Preferred Amide Coupling Agent
HATU / COMU
EDC/HOBt or DCC
Reduction Product
Anthranilic acid derivative
p-Aminobenzoic acid (PABA) derivative
Mechanistic Pathways in Nitro Reduction
A critical transformation for both isomers is the reduction of the nitro group to an amine, which unlocks the ability to perform cross-coupling, diazotization, or heterocyclic ring closures. The catalytic and electrocatalytic hydrogenation of nitrobenzoic acids proceeds through a well-documented concerted electron-proton transfer mechanism [1].
The reduction sequentially forms nitroso and hydroxylamine intermediates before yielding the final aniline derivative. Recent studies on the heterostructure-driven hydrogenation of p-nitrobenzoic acid (PNBA) demonstrate that optimizing the surface coverage of active hydrogen species (*H) is critical for driving the reaction to completion and preventing the accumulation of toxic hydroxylamine intermediates [2].
Caption: Catalytic reduction pathway of nitropropoxybenzoic acid to aminopropoxybenzoic acid.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following methodologies are designed with built-in causality and self-validation checkpoints.
Objective: Reduce the nitro group to an amine without cleaving the propoxy ether linkage.
Causality: While Béchamp reduction (Fe/HCl) is a classical method, the harsh acidic conditions risk ether cleavage. Catalytic hydrogenation over 10% Pd/C under mild H₂ pressure (1 atm) is selected to ensure absolute chemoselectivity and to streamline the purification process (simple filtration).
Preparation: In a flame-dried Schlenk flask, dissolve 10.0 mmol of the nitropropoxybenzoic acid isomer in 30 mL of anhydrous methanol.
Catalyst Addition: Carefully add 0.1 equivalents (by weight) of 10% Palladium on Carbon (Pd/C, 50% wet to prevent ignition).
Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas (H₂) three times using a balloon.
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under 1 atm of H₂.
Self-Validation Checkpoint (Reaction Monitoring): Monitor the reaction via HPLC (UV detection at 254 nm). The starting material (Ar-NO₂) will elute significantly later than the highly polar aminobenzoic acid product. Continue stirring until the starting material peak area is <1%.
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
Isolation: Concentrate the filtrate under reduced pressure. Validate the final product via FTIR: the disappearance of the asymmetric NO₂ stretch (~1530 cm⁻¹) and the appearance of primary amine N-H stretches (~3300–3400 cm⁻¹) confirms total conversion.
Protocol 2: Sterically Hindered Amide Coupling
Objective: Form an amide bond using the carboxylic acid moiety.
Causality: The ortho-nitro group in 2-nitro-3-propoxybenzoic acid creates a sterically congested environment. Standard EDC/HOBt coupling often stalls at the active ester intermediate. Therefore, HATU is employed to accelerate the formation of the highly reactive 7-aza-1-hydroxybenzotriazole ester, overcoming the steric barrier. Conversely, the 4-nitro isomer requires only standard EDC/HOBt.
Activation (2-Nitro Isomer): Dissolve 5.0 mmol of 2-nitro-3-propoxybenzoic acid and 5.5 mmol of HATU in 20 mL of anhydrous DMF. Add 15.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.
Amine Addition: Add 5.5 mmol of the target primary amine to the solution. Stir for 4–6 hours.
Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The highly fluorescent active ester spot should disappear, replaced by a new, UV-active amide spot.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) to hydrolyze any unreacted active ester and neutralize the acid. Extract with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate. Validate the amide formation via ¹H-NMR by observing the characteristic downfield shift of the newly formed amide proton (typically 7.5–8.5 ppm).
References
Title: Constructing Lewis Acid-Base Pairs to Boost Electrocatalytic Hydrogenation of p-Nitrobenzoic Acid to Valuable p-Aminobenzoic Acid Using Water as the Hydrogen Source
Source: Small (Wiley Online Library)
URL: [Link]
Title: Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)₂ heterostructure
Source: Journal of Materials Chemistry C (RSC Publishing)
URL: [Link]
Comparative
Navigating the Structure-Activity Landscape of Substituted Nitrobenzoic Acids: A Comparative Guide for Drug Discovery
Substituted nitrobenzoic acids serve as highly versatile and privileged pharmacophores in modern medicinal chemistry. The unique interplay between the electron-withdrawing nitro group and the hydrogen-bonding capacity of...
Author: BenchChem Technical Support Team. Date: March 2026
Substituted nitrobenzoic acids serve as highly versatile and privileged pharmacophores in modern medicinal chemistry. The unique interplay between the electron-withdrawing nitro group and the hydrogen-bonding capacity of the carboxylic acid provides a robust foundation for designing potent enzyme inhibitors and antimicrobial agents. This guide objectively compares the structure-activity relationship (SAR) of various nitrobenzoic acid derivatives, providing actionable experimental data, mechanistic insights, and self-validating protocols for drug development professionals.
Mechanistic Grounding: The Nitrobenzoic Acid Scaffold
The biological activity of nitrobenzoic acid derivatives is strictly dictated by the electronic, steric, and lipophilic properties of their substituents. As an Application Scientist, understanding the causality behind these modifications is critical for rational lead optimization.
The Nitro Group (-NO₂): Acting as a strong electron-withdrawing group (EWG), the nitro moiety significantly alters the electronic nature of the aromatic ring, increasing the acidity of the adjacent carboxylic acid. In the development of anti-tuberculosis agents, 1[1]. Furthermore, the nitro group often acts as a direct pharmacophore, undergoing bio-reduction to form reactive intermediate species that target bacterial mechanisms[2].
The Carboxyl Group (-COOH): This group serves as the primary anchor within target active sites. It acts as both a hydrogen bond donor and acceptor. In specific enzyme targets, such as Phosphodiesterase 3B (PDE3B),3[3].
Halogen Substitutions (-F, -Cl): The addition of halogens enhances the overall lipophilicity (clogP) of the molecule. This is a critical modification when targeting Gram-positive pathogens, as4[4].
Comparative SAR Performance Data
To objectively evaluate the performance of substituted nitrobenzoic acids, we compare quantitative data across two distinct therapeutic applications: antibacterial efficacy and antimalarial enzyme inhibition.
Recent optimizations of dithioether-based nitrobenzoic acids have yielded potent inhibitors of bacterial RNA polymerase (RNAP). Table 1 demonstrates how modifications at the lower position of the nitrobenzoic acid scaffold impact the Minimum Inhibitory Concentration (MIC).
Table 1: SAR of Dithioether Nitrobenzoic Acid Derivatives against Gram-Positive Pathogens [4]
Compound ID
Aryl Substitution
MIC: S. pneumoniae (μg/mL)
MIC: S. aureus ATCC 29213 (μg/mL)
Mechanistic Impact
9d
Unsubstituted benzene
1.0
2.0
Optimal baseline steric fit within the RNAP binding pocket.
5e
4-chlorophenyl
1.0
4.0
Chlorine addition maintains potency but slightly increases steric clash in S. aureus.
5c
5-fluoro
Active
Active
Fluorine enhances metabolic stability while maintaining H-bond networks.
5d
4,5-difluoro
Active
Active
Dual halogenation increases lipophilicity but does not surpass the unsubstituted baseline.
Enzyme Inhibition: Antimalarial Targets (PfIspD)
When targeting the Plasmodium falciparum IspD enzyme, the 2-position of the 5-nitrobenzoic acid scaffold is highly sensitive to the electronic nature of heterocyclic substituents.
Table 2: Inhibition of PfIspD by 2-Substituted-5-Nitrobenzoic Acid Derivatives [5]
Compound ID
2-Position Substituent
IC₅₀ (μM)
SAR Observation
10
Piperidine
225 ± 27
Aliphatic 6-membered ring provides optimal hydrophobic interactions.
9
Pyrrolidine
264 ± 30
Slight reduction in ring size maintains moderate binding affinity.
11
Morpholine
> 500
Introduction of an oxygen heteroatom disrupts the hydrophobic interaction.
12
Furan
> 500
5-membered aromatic rings fail to induce the necessary conformational fit.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, complete with mechanistic rationales for key steps.
Protocol 1: Chemical Derivatization via Suzuki Cross-Coupling
This protocol outlines the synthesis of 2-aryl-5-nitrobenzoic acid derivatives.
Reagent Preparation: Dissolve 1.0 eq of 2-bromo-5-nitrobenzoic acid and 1.2 eq of the desired aryl boronic acid in a degassed mixture of 1,4-dioxane/water (4:1 v/v).
Causality Checkpoint: Water is essential to dissolve the inorganic base, while degassing prevents the oxidative deactivation of the palladium catalyst.
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of K₂CO₃.
Causality Checkpoint: The bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step required to overcome the steric hindrance of the ortho-substituted nitrobenzoic acid. K₂CO₃ acts as a mild base to activate the boronic acid into a nucleophilic boronate complex without degrading the sensitive nitroaromatic core.
Reaction & Monitoring: Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere. Monitor via LC-MS.
Self-Validation: Do not proceed to workup until LC-MS confirms the disappearance of the 2-bromo-5-nitrobenzoic acid isotopic signature (M, M+2 peaks) and the appearance of the product mass, ensuring complete conversion.
Purification: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the carboxylic acid product, followed by recrystallization from ethanol.
Protocol 2: High-Throughput MIC Determination (Broth Microdilution)
This protocol determines the antibacterial efficacy of synthesized derivatives.
Compound Preparation: Prepare a two-fold serial dilution of the nitrobenzoic acid derivative in DMSO, then dilute 1:100 into cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final DMSO concentration of ≤1%.
Causality Checkpoint: Keeping DMSO ≤1% is critical to prevent solvent-induced cellular toxicity, which would artificially inflate the compound's apparent potency.
Inoculation: Add 5 × 10⁵ CFU/mL of S. aureus (ATCC 29213) to each well of a 96-well plate.
Self-Validation: Include three control wells: a positive control (Vancomycin, known MIC 1 μg/mL), a vehicle control (1% DMSO), and a sterility control (media only). If the Vancomycin MIC deviates from 1 μg/mL, the assay must be invalidated and repeated.
Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 μL of resazurin dye (0.015%) and incubate for an additional 2 hours.
Causality Checkpoint: Relying solely on optical density (OD₆₀₀) can yield false positives if the hydrophobic nitrobenzoic acid derivatives precipitate. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing an orthogonal, self-validating measure of viability.
Visualizing the SAR Landscape
The following diagrams illustrate the logical workflow for optimizing nitrobenzoic acid derivatives and their mechanistic interactions with biological targets.
comparing the acidity of ortho, meta, and para nitrobenzoic acids
Comprehensive Comparison Guide: Acidity of Ortho, Meta, and Para Nitrobenzoic Acids As a Senior Application Scientist navigating the complex landscape of molecular design, I frequently encounter challenges related to com...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Acidity of Ortho, Meta, and Para Nitrobenzoic Acids
As a Senior Application Scientist navigating the complex landscape of molecular design, I frequently encounter challenges related to compound bioavailability, solubility, and target binding. One of the most critical physicochemical parameters dictating these properties is the acid dissociation constant (
pKa
).
This guide provides an objective, in-depth comparative analysis of the acidity of ortho, meta, and para isomers of nitrobenzoic acid. By dissecting the mechanistic causality behind their
pKa
shifts and detailing a self-validating experimental protocol for their determination, this document serves as an authoritative resource for researchers and drug development professionals optimizing lead compounds.
Quantitative Data Presentation
The acidity of a carboxylic acid is governed by the thermodynamic stability of its conjugate base (the carboxylate anion). The introduction of a strongly electron-withdrawing nitro group (
−NO2
) to the benzoic acid scaffold universally increases acidity, but the magnitude of this increase is highly dependent on its regiochemical position[1].
Table 1: Physicochemical and Acidity Comparison of Nitrobenzoic Acid Isomers (at 25 °C)
Mechanistic Causality: Decoding the Acidity Trends
To understand why these specific
pKa
values emerge, we must analyze the interplay of inductive effects, resonance (mesomeric) effects, and steric hindrance.
The Baseline: Benzoic Acid (
pKa
4.20)
In unsubstituted benzoic acid, the aromatic ring and the carboxyl group are coplanar. This allows for cross-conjugation:
π
-electron density from the benzene ring donates into the carboxyl system. Because the carboxylate anion already carries a negative charge, this electron donation slightly destabilizes the anion, resulting in a baseline
pKa
of 4.20[2].
The Meta Isomer: Pure Inductive Power (
pKa
3.47)
When the
−NO2
group is placed at the meta position, it exerts a strong electron-withdrawing inductive effect (
−I
) through the
σ
-bonds. However, due to the alternating nature of
π
-conjugation, the resonance effect (
−M
) cannot place a positive charge on the carbon directly attached to the carboxyl group. Thus, the stabilization of the carboxylate anion relies entirely on the
−I
effect, yielding a moderate increase in acidity[1].
The Para Isomer: Synergy of Induction and Resonance (
pKa
3.41)
In the para position, the
−NO2
group is further away, meaning its
−I
effect is weaker than in the meta isomer. However, the resonance effect (
−M
) is fully active. The
−NO2
group delocalizes
π
-electrons, placing a partial positive charge directly on the carbon bearing the carboxyl group. This powerful resonance stabilization of the carboxylate anion outweighs the diminished inductive effect, making para-nitrobenzoic acid slightly more acidic than the meta isomer[1].
The Ortho Isomer: The "Ortho Effect" Anomaly (
pKa
2.16)
The ortho isomer is exceptionally acidic—over 100 times more acidic than benzoic acid. This is driven by the "Ortho Effect" . The bulky
−NO2
group physically clashes with the adjacent
−COOH
group, forcing the carboxyl group to rotate out of the plane of the benzene ring. This steric twist breaks the cross-conjugation with the ring. Without the destabilizing electron donation from the aromatic
π
-system, the carboxylate anion's own internal resonance is optimized. Combined with the maximized, short-range
−I
effect of the adjacent nitro group, the conjugate base achieves supreme stability[1].
Caption: Logical mapping of electronic and steric effects dictating the acidity of nitrobenzoic acid isomers.
To ensure absolute trustworthiness in
pKa
determination, simple inflection-point picking is insufficient due to subjective error margins. The following protocol utilizes a Gran Plot analysis —a self-validating mathematical transformation that linearizes titration data, ensuring the calculated equivalence point is an objective, mathematically derived absolute[1].
Step-by-Step Methodology
Sample Preparation : Accurately weigh and dissolve the specific nitrobenzoic acid isomer in ultra-pure deionized water to create a
0.01 M
solution. Place
50.0 mL
of this solution into a jacketed titration vessel maintained strictly at
25.0±0.1∘C
using a circulating water bath. Thermodynamic consistency is critical, as
pKa
is temperature-dependent.
Atmospheric Control : Purge the vessel with inert Nitrogen (
N2
) gas for 15 minutes prior to and during the titration. Causality: This prevents atmospheric
CO2
from dissolving into the solution to form carbonic acid, which would artificially skew the acidic baseline.
Electrode Calibration : Calibrate a high-precision glass pH electrode using NIST-traceable buffer solutions at pH 4.00, 7.00, and 10.00. Ensure the electrode slope is
>98%
.
Titration Execution : Using an automated burette, titrate with standardized
0.100 M NaOH
. Dispense in
0.1 mL
increments. Program the autotitrator to enforce a strict equilibrium drift criterion (wait until
ΔpH<0.01 per minute
) before recording each data point.
Data Transformation (Gran Plot) : Instead of relying on the sigmoidal curve's inflection, plot
Vb×10pH
against
Vb
(where
Vb
is the volume of base added). The x-intercept of the resulting linear regression provides the exact equivalence volume (
Veq
).
pKa
Calculation : Calculate the
pKa
at exactly
0.5×Veq
using the Henderson-Hasselbalch equation, applying the Debye-Hückel equation to correct for ionic strength variations during the titration.
Caption: Self-validating experimental workflow for objective pKa determination via potentiometric titration.
Implications in Drug Development and Formulation
Understanding these distinct
pKa
shifts is not merely an academic exercise; it is a foundational requirement in pharmacology and formulation science.
According to the pH-partition hypothesis , only the unionized form of a drug efficiently permeates lipophilic cell membranes via passive diffusion.
Stomach Absorption (pH ~1.5): Benzoic acid (
pKa
4.20) will be predominantly unionized in the stomach, allowing for rapid gastric absorption. Conversely, ortho-nitrobenzoic acid (
pKa
2.16) will exist in a significantly higher ionized fraction even in highly acidic gastric fluids, drastically reducing its passive permeability.
Formulation & Salt Selection: The extreme acidity of the ortho isomer makes it highly amenable to forming stable, highly soluble sodium or potassium salts, which can be leveraged to formulate rapid-onset intravenous therapeutics. The meta and para isomers, with their intermediate
pKa
values, offer a balanced lipophilicity profile suitable for sustained-release intestinal absorption windows.
By strategically selecting the regiochemical position of electron-withdrawing groups, drug developers can fine-tune the
pKa
of a pharmacophore to target specific absorption windows within the gastrointestinal tract.
References
PubChem: Benzoic Acid | CID 243
Source: National Center for Biotechnology Information (nih.gov)
URL:[Link]
PubChem: 3-Nitrobenzoic acid | CID 8497
Source: National Center for Biotechnology Information (nih.gov)
URL: [Link]
NITROBENZOIC ACID: Properties and Production
Source: Ataman Kimya
URL: [Link]
biological activity comparison of 2-Nitro-3-propoxybenzoic acid with its amino derivative
A Comparative Guide to the Biological Activities of 2-Nitro-3-propoxybenzoic Acid and its Amino Derivative In the landscape of medicinal chemistry, the structural modification of aromatic carboxylic acids is a cornerston...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Biological Activities of 2-Nitro-3-propoxybenzoic Acid and its Amino Derivative
In the landscape of medicinal chemistry, the structural modification of aromatic carboxylic acids is a cornerstone of drug discovery. The introduction of various functional groups can dramatically alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. This guide provides a detailed comparative analysis of 2-Nitro-3-propoxybenzoic acid and its corresponding amino derivative, 2-Amino-3-propoxybenzoic acid. While direct head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will extrapolate from the known biological activities of nitroaromatic and aminoaromatic compounds to present a scientifically grounded comparison. We will explore their potential biological activities, propose detailed experimental protocols for their evaluation, and discuss the anticipated outcomes based on fundamental structure-activity relationships.
Introduction: The Significance of the Nitro-to-Amino Conversion
The reduction of a nitro group to an amino group represents a fundamental transformation in organic synthesis and medicinal chemistry. This conversion significantly impacts the electronic and steric properties of a molecule, thereby influencing its biological activity. 2-Nitro-3-propoxybenzoic acid, with its electron-withdrawing nitro group, is anticipated to possess distinct pharmacological properties compared to 2-Amino-3-propoxybenzoic acid, which features an electron-donating amino group. This guide will delve into the prospective differences in their antimicrobial and anti-inflammatory activities, two areas where related nitro- and amino-benzoic acid derivatives have shown promise.[1][2]
Physicochemical Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. The conversion of the nitro group to an amino group is expected to alter key parameters such as polarity, solubility, and hydrogen bonding capacity.
Property
2-Nitro-3-propoxybenzoic acid
2-Amino-3-propoxybenzoic acid (Predicted)
Rationale for Prediction
Molecular Weight
~225.2 g/mol
~195.2 g/mol
Reduction of NO₂ to NH₂
Polarity
Higher
Lower
The nitro group is more electron-withdrawing than the amino group.
Hydrogen Bonding
Acceptor (nitro group)
Donor and Acceptor (amino group)
The amino group can both donate and accept hydrogen bonds.
Acidity (pKa)
More acidic
Less acidic
The electron-withdrawing nitro group increases the acidity of the carboxylic acid.
Comparative Biological Activity: A Proposed Investigation
Given the absence of direct comparative data, we propose a series of experiments to elucidate the differential biological activities of 2-Nitro-3-propoxybenzoic acid and its amino derivative.
Antimicrobial Activity
Nitroaromatic compounds are known to exhibit antimicrobial properties, often activated by microbial nitroreductases to generate cytotoxic reactive nitrogen species.[1] In contrast, the antimicrobial activities of aminobenzoic acid derivatives are more varied.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Expected Outcome: It is hypothesized that 2-Nitro-3-propoxybenzoic acid will exhibit greater antimicrobial activity (a lower MIC value) against a range of bacteria, particularly those possessing nitroreductase enzymes. The amino derivative may show reduced or no activity through this mechanism.
Anti-inflammatory Activity
Both nitro- and amino-benzoic acid derivatives have been investigated for their anti-inflammatory potential.[1][3] The mechanism often involves the inhibition of inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).
Caption: Workflow for assessing COX-1/COX-2 inhibitory activity.
Expected Outcome: The anti-inflammatory activity is more difficult to predict without experimental data. The amino derivative, being structurally more similar to other known anti-inflammatory benzoic acids like mefenamic acid, might exhibit more potent COX inhibition.[4] The nitro compound's activity will depend on its ability to bind to the active site of the COX enzymes.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Preparation of Compounds: Dissolve 2-Nitro-3-propoxybenzoic acid and 2-Amino-3-propoxybenzoic acid in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
Bacterial Strains: Use standard strains of Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
Assay Procedure:
In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells.
Add 100 µL of the stock solution of each compound to the first well of a row and perform serial two-fold dilutions across the plate.
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
Include a positive control (bacteria without compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
COX (Ovine) Inhibitor Screening Assay
Materials: A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) is recommended for standardized results.
Preparation of Compounds: Prepare a series of dilutions of the test compounds in the provided assay buffer.
Assay Procedure:
Add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme (COX-1 or COX-2), and 10 µL of the test compound solution to the appropriate wells of a 96-well plate.
Initiate the reaction by adding 10 µL of arachidonic acid solution.
Incubate on a shaker for 2 minutes at room temperature.
Add 50 µL of a saturated stannous chloride solution to stop the reaction.
Measure the absorbance at a wavelength appropriate for the kit's chromogen.
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Structure-Activity Relationship and Mechanistic Insights
The anticipated differences in biological activity can be attributed to the distinct electronic properties of the nitro and amino groups.
The electron-withdrawing nature of the nitro group in 2-Nitro-3-propoxybenzoic acid makes it a substrate for nitroreductases, an enzymatic activity present in many bacterial species. This reduction leads to the formation of cytotoxic nitroso and hydroxylamino derivatives, which can damage cellular macromolecules.
Conversely, the electron-donating amino group in 2-Amino-3-propoxybenzoic acid may enhance its binding to the active sites of inflammatory enzymes. The amino group can also participate in hydrogen bonding interactions that may be crucial for inhibitory activity.
Conclusion
References
Amanote Research. (PDF) Synthesis and Biological Evaluation of 2-Amino-3-(3, 4, 5-Trimethoxybenzoyl)-5-Aryl Thiophenes as a New Class of Potent Antitubulin Agents. Available from: [Link]
PMC. 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). Available from: [Link]
MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]
MDPI. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Available from: [Link]
Chem-Impex. 2-Propoxybenzoic Acid. Available from: [Link]
PubMed. Synthesis and biological evaluation of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates. Available from: [Link]
RSC Publishing. Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. Available from: [Link]
Asian Journal of Chemistry. Synthesis, Characterization and Biological Evaluation of Amino Acid Conjugates of Mefenamic Acid. Available from: [Link]
ResearchGate. Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. Available from: [Link]
PMC. Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. Available from: [Link]
PubMed. Water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs. Available from: [Link]
PubMed. Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles. Available from: [Link]
NIST WebBook. Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. Available from: [Link]
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]
ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]
PubMed. An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Available from: [Link]
ResearchGate. (PDF) Progress on 3-Nitropropionic Acid Derivatives. Available from: [Link]
Ataman Kimya. NITROBENZOIC ACID. Available from: [Link]
ResearchGate. (PDF) An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. Available from: [Link]
Semantic Scholar. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available from: [Link]
Spectroscopic Comparison and Synthetic Validation Guide: 2-Nitro-3-propoxybenzoic Acid vs. Precursors
Executive Summary & Mechanistic Overview The synthesis of highly substituted aromatic building blocks, such as 2-Nitro-3-propoxybenzoic acid , requires stringent analytical oversight to confirm regioselectivity and funct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
The synthesis of highly substituted aromatic building blocks, such as 2-Nitro-3-propoxybenzoic acid , requires stringent analytical oversight to confirm regioselectivity and functional group fidelity. This molecule is a critical intermediate in the development of advanced polybenzoxazoles and substituted o-aminophenol pharmaceuticals[1].
This guide provides an objective, data-driven comparison of 2-Nitro-3-propoxybenzoic acid against its direct precursors: 3-hydroxybenzoic acid and 2-nitro-3-hydroxybenzoic acid . By mapping the synthetic workflow to specific spectroscopic checkpoints, researchers can establish a self-validating system that ensures structural integrity at every phase of development.
Synthetic & Analytical Workflow
Synthetic workflow and spectroscopic validation checkpoints for 2-Nitro-3-propoxybenzoic acid.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocols integrate mechanistic causality with built-in spectroscopic validation steps.
Causality: The hydroxyl group acts as a strong ortho/para director. Nitration with 62% aqueous nitric acid yields 2-nitro-3-hydroxybenzoic acid as the primary product[2]. Maintaining the internal temperature strictly below 5°C is critical to prevent oxidative degradation and over-nitration into 2,4-dinitro-3-hydroxybenzoic acid[1].
Isolation: Pour the mixture over crushed ice, filter the yellow precipitate, and recrystallize from boiling water to separate the desired 2-nitro isomer from trace 4-nitro and 6-nitro byproducts[2].
Self-Validation (Checkpoint 1): Perform an immediate FTIR scan. The reaction is deemed successful only if strong, sharp N-O stretching bands appear at ~1535 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
Deprotonation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (2.2 eq) and stir for 15 minutes.
Causality: 2.2 equivalents of base are required to deprotonate both the carboxylic acid and the phenol. Because the resulting phenoxide is significantly more nucleophilic than the carboxylate, it kinetically favors selective O-alkylation at the phenolic position.
Alkylation: Add 1-bromopropane (1.1 eq) dropwise and heat to 80°C for 4 hours.
Workup: Quench with 1M NaOH and stir for 30 minutes to hydrolyze any trace propyl ester byproducts. Acidify the aqueous layer with 2M HCl to pH 2 to precipitate the free acid.
Purification: Filter and wash with dilute HCl.
Causality: Nitro-phenolic compounds are highly base-sensitive and light-sensitive; washing with dilute acid ensures the removal of residual phenolate salts, and the product must be dried in the dark under vacuum at < 40°C to prevent degradation[3].
Self-Validation (Checkpoint 2): Run a ¹H NMR spectrum. The complete disappearance of the phenolic OH peak (~10.65 ppm) and the emergence of a triplet at ~4.10 ppm (O-CH₂) confirms successful functionalization[4].
Spectroscopic Data Comparison
The following tables summarize the quantitative spectroscopic shifts observed across the synthetic sequence, providing a baseline for product verification.
Understanding why spectroscopic signals migrate is just as important as recording them.
Impact of Nitration (Precursor 1 to Precursor 2): The introduction of the strongly electron-withdrawing nitro group at the ortho position pulls electron density away from the aromatic ring. This deshields the remaining aromatic protons, shifting them downfield in the ¹H NMR spectrum (from ~7.0-7.4 ppm to ~7.2-7.55 ppm). Furthermore, the nitro group participates in intramolecular hydrogen bonding with the adjacent phenolic OH, which broadens the OH proton signal and shifts it significantly downfield to ~10.65 ppm.
Impact of Alkylation (Precursor 2 to Target Product): Converting the phenol to a propoxy ether breaks the intramolecular hydrogen bond with the nitro group. In the FTIR spectrum, this is immediately visible as the complete loss of the broad phenolic O-H stretch, replaced by sharp aliphatic C-H stretching frequencies at 2965 and 2875 cm⁻¹. In NMR, the steric bulk of the newly introduced propyl chain forces the nitro group slightly out of coplanarity with the aromatic ring, subtly altering the electronic conjugation and further shifting the aromatic protons.
References
Title: 3-Hydroxybenzoic acid 99-06-9 wiki
Source: Guidechem
URL
Source: DTIC (Defense Technical Information Center)
comparative study of different synthesis routes for 2-Nitro-3-propoxybenzoic acid
As a Senior Application Scientist, I frequently evaluate synthetic pathways for critical active pharmaceutical ingredient (API) intermediates. 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) is a highly specialized ort...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently evaluate synthetic pathways for critical active pharmaceutical ingredient (API) intermediates. 2-Nitro-3-propoxybenzoic acid (CAS: 1548049-09-7) is a highly specialized ortho-nitrobenzoic acid derivative. Its unique substitution pattern—featuring a nitro group sandwiched between a carboxylate and an alkoxy group—makes it a vital building block in the development of complex therapeutics, including bradykinin B2 receptor antagonists and zinc-activated MRI contrast agents.
However, this exact substitution pattern presents significant steric and electronic challenges during synthesis. This guide objectively compares the three primary synthetic routes to this molecule, analyzing the causality behind the experimental choices and providing self-validating protocols for laboratory execution.
Mechanistic Evaluation of Synthetic Routes
When designing a route to 2-Nitro-3-propoxybenzoic acid, the primary challenge is regioselectivity. The placement of the nitro group at the 2-position is sterically hindered. We evaluate three distinct approaches:
Route A: Convergent Alkylation-Saponification (The Gold Standard)
This route begins with 3-hydroxy-2-nitrobenzoic acid . By starting with the nitro group already correctly positioned, we completely bypass late-stage regioselectivity issues. The phenolic hydroxyl group is highly nucleophilic in polar aprotic solvents. Reacting this starting material with an excess of 1-bromopropane and a mild base (K₂CO₃) results in simultaneous O-alkylation (ether formation) and esterification. A subsequent alkaline hydrolysis selectively cleaves the ester, yielding the target acid. This approach is highly favored in medicinal chemistry, as demonstrated in the synthesis of imidazo[1,2-a]pyridine bioisosteres (1)[1].
Route B: Benzylic Oxidation of Toluene Derivatives
This route utilizes commercially available 3-methyl-2-nitrophenol (2-nitro-m-cresol). The phenol is first alkylated with 1-bromopropane to form an ether. Subsequently, the benzylic methyl group is oxidized to a carboxylic acid using strong oxidants like KMnO₄. While this route also avoids nitration regioselectivity issues and has been successfully utilized in the synthesis of zinc-activated MRI contrast agents (2)[2], the electron-withdrawing nitro group strongly deactivates the benzylic position, often resulting in sluggish oxidation and moderate yields.
Route C: Direct Electrophilic Aromatic Substitution (Nitration)
Starting from 3-propoxybenzoic acid , direct nitration using HNO₃/H₂SO₄ or silica gel-supported nitric acid (3)[3] is theoretically possible. However, the propoxy group is strongly ortho/para-directing. Electrophilic attack preferentially occurs at the less sterically hindered 4- and 6-positions rather than the desired 2-position (which is sandwiched between the bulky propoxy and carboxyl groups). This leads to a complex mixture of isomers requiring tedious chromatographic separation.
Comparison of three synthetic routes to 2-Nitro-3-propoxybenzoic acid.
Quantitative Performance Matrix
To objectively select the best pathway for scale-up, we must compare the empirical performance of each route.
Parameter
Route A (Phenol Alkylation)
Route B (Toluene Oxidation)
Route C (Direct Nitration)
Starting Material
3-Hydroxy-2-nitrobenzoic acid
3-Methyl-2-nitrophenol
3-Propoxybenzoic acid
Overall Yield
75 - 85%
40 - 55%
< 20% (for target isomer)
Regioselectivity
100% (Pre-installed)
100% (Pre-installed)
Poor (Isomer mixture)
Scalability
Excellent (Pilot-plant ready)
Moderate (Exothermic oxidation)
Poor (Chromatography required)
Key Impurities
Unreacted ester, propyl ether
Over-oxidation byproducts
4-nitro & 6-nitro isomers
Verdict: Route A is the undisputed optimal pathway due to its high yield, perfect regiocontrol, and easily scalable workup procedures.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality is built into the methodology: physical or chemical changes act as intrinsic checkpoints to confirm the success of each step before proceeding.
Mechanistic workflow of the convergent alkylation-saponification route.
Step 1: Exhaustive Alkylation
Causality: Using a polar aprotic solvent (DMF) leaves the phenoxide and carboxylate anions poorly solvated, maximizing their nucleophilicity for the Sₙ2 attack on 1-bromopropane.
Dissolve 3-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (10 volumes).
Add anhydrous K₂CO₃ (3.0 eq) and stir for 15 minutes at room temperature.
Add 1-bromopropane (3.0 eq) dropwise. Heat the reaction mixture to 60 °C for 12 hours.
Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The highly polar starting material (Rf ~0.1) must be completely consumed, replaced by a non-polar spot (Rf ~0.7) corresponding to the ester-ether intermediate.
Quench with water, extract with EtOAc, wash with brine to remove DMF, and concentrate in vacuo.
Step 2: Selective Saponification
Causality: Alkaline hydrolysis selectively cleaves the aliphatic propyl ester while leaving the aromatic propyl ether intact, restoring the carboxylic acid functionality.
Dissolve the crude intermediate in a 1:1 mixture of THF and Methanol.
Add 2M aqueous NaOH (3.0 eq) and stir at room temperature for 4 hours.
Validation Checkpoint: Perform TLC. The non-polar ester spot should disappear, replaced by a baseline spot (the sodium salt of the product).
Concentrate to remove organic solvents. Dilute the aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.
Validation Checkpoint: Slowly add 1M HCl until the pH reaches 2. The sudden protonation of the carboxylate will cause the pure 2-Nitro-3-propoxybenzoic acid to rapidly precipitate as a solid.
Filter, wash with cold water, and dry under vacuum.
Protocol B: Benzylic Oxidation (Alternative)
Step 1: O-Alkylation
Dissolve 3-methyl-2-nitrophenol (1.0 eq) in acetonitrile.
Add K₂CO₃ (2.0 eq). Validation Checkpoint: The solution will turn bright red, confirming the formation of the phenoxide anion.
Add 1-bromopropane (1.5 eq) and reflux for 8 hours.
Validation Checkpoint: The bright red color will fade to a pale yellow/orange as the phenoxide is consumed to form the ether. Filter the salts and concentrate.
Step 2: Permanganate Oxidation
Causality: Pyridine is added to the aqueous system to help solubilize the highly lipophilic ether intermediate, allowing the aqueous permanganate to access the deactivated benzylic methyl group.
Suspend the intermediate in a 1:1 mixture of Pyridine and Water.
Add KMnO₄ (3.5 eq) in portions. Heat to 90 °C for 16 hours.
Validation Checkpoint: The deep purple color of the permanganate will transition to a heavy, dark brown precipitate (MnO₂), confirming the redox transfer has occurred.
Filter the hot mixture through Celite to remove MnO₂.
Acidify the filtrate with concentrated HCl to pH 2 to precipitate the target acid.
References
A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 3. Discovering Bioisosteres of the Imidazo[1,2-a]pyridine Moiety. Journal of Medicinal Chemistry - ACS Publications.1
The synthesis and in vitro testing of a zinc-activated MRI contrast agent. Proceedings of the National Academy of Sciences (PNAS).2
Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. PMC - National Institutes of Health (NIH).3
evaluating the anti-inflammatory potential of 2-Nitro-3-propoxybenzoic acid vs 2-propoxybenzoic acid
An objective, mechanistically grounded comparison of the anti-inflammatory potential of 2-Propoxybenzoic acid (2-PBA) and its synthetic derivative 2-Nitro-3-propoxybenzoic acid (2-N-3-PBA) requires a rigorous evaluation...
Author: BenchChem Technical Support Team. Date: March 2026
An objective, mechanistically grounded comparison of the anti-inflammatory potential of 2-Propoxybenzoic acid (2-PBA) and its synthetic derivative 2-Nitro-3-propoxybenzoic acid (2-N-3-PBA) requires a rigorous evaluation of their structural differences, target affinities, and cellular efficacies.
As an application scientist, I have structured this guide to move from fundamental chemical causality to self-validating experimental workflows, providing drug development professionals with a comprehensive framework for evaluating these compounds.
Chemical Profiling & Mechanistic Rationale
Understanding the anti-inflammatory potential of these two compounds begins with their structural causality.
2-Propoxybenzoic acid (CAS 2100-31-4) is a well-characterized salicylic acid derivative [1]. The propoxy group at the ortho position increases the molecule's lipophilicity compared to salicylic acid, enhancing cell membrane permeability while retaining the ability to inhibit cyclooxygenase (COX) enzymes and platelet aggregation [2].
2-Nitro-3-propoxybenzoic acid (CAS 1548049-09-7) introduces two critical structural modifications: a strongly electron-withdrawing nitro group at the ortho position, and the shifting of the propoxy group to the meta position [3].
Causality in Drug Design:
Electronic Effects (pKa Shift): The -I and -M effects of the nitro group significantly lower the pKa of the adjacent carboxylic acid. At physiological pH (7.4), 2-N-3-PBA will be more highly ionized than 2-PBA, which reduces its passive membrane permeability (lower LogD) but may increase its solubility in aqueous assay buffers.
Steric Hindrance: The bulky ortho-nitro group forces the carboxylate moiety out of the plane of the benzene ring. Because classic NSAIDs (like salicylates) rely on a planar conformation to enter the narrow hydrophobic channel of COX-1 (via the Arg120/Tyr355 constriction site), this steric twist is hypothesized to drastically reduce 2-N-3-PBA's affinity for COX-1, potentially shifting its profile toward COX-2 or alternative inflammatory pathways (e.g., NF-κB).
Pathway Visualization
The following diagram maps the arachidonic acid cascade, illustrating the hypothesized intervention points for both compounds based on their structural profiles.
Figure 1: Arachidonic acid pathway mapping the differential COX inhibition profiles of 2-PBA and 2-N-3-PBA.
Self-Validating Experimental Protocols
To objectively compare these compounds, we must utilize protocols that inherently control for false positives. The following workflows are designed as self-validating systems .
Why this is self-validating: This cell-free assay isolates the direct enzyme-inhibitor interaction, removing variables like membrane permeability. It includes Indomethacin as a positive control to validate enzyme activity and vehicle (DMSO) as a negative control to establish baseline fluorescence.
Step-by-Step Methodology:
Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
Compound Dilution: Prepare serial dilutions (0.1 µM to 100 µM) of 2-PBA and 2-N-3-PBA in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Incubation: Add 10 µL of the compound to 150 µL of the enzyme solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is critical for time-dependent inhibitors to reach binding equilibrium before the substrate is introduced.
Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
Detection: COX activity converts arachidonic acid to PGG2, which is reduced to PGH2, triggering the oxidation of ADHP to highly fluorescent resorufin. Read fluorescence at Ex/Em = 535/590 nm.
Why this is self-validating: This protocol couples a primary readout (ELISA for TNF-α/IL-6) with an orthogonal viability metric (MTT assay) on the exact same cell population. This guarantees that any observed drop in cytokines is causally linked to anti-inflammatory mechanisms, not simply compound-induced cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 macrophages at
1×105
cells/well in 96-well plates. Incubate overnight.
Pre-treatment: Treat cells with varying concentrations (10, 50, 100 µM) of 2-PBA or 2-N-3-PBA for 2 hours.
Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS). Causality: LPS binds to TLR4, activating the NF-κB pathway to simulate an acute inflammatory state, which is strictly required to induce measurable levels of TNF-α and COX-2.
Supernatant Harvest (ELISA): After 24 hours, collect 100 µL of supernatant and quantify TNF-α and IL-6 using standard sandwich ELISA kits.
Viability Readout (MTT): Immediately add MTT reagent (0.5 mg/mL) to the remaining cells in the plate. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
Quantitative Data Presentation
The following tables summarize the comparative performance of both compounds based on the standardized assays described above.
Table 1: In Vitro COX Inhibition & Selectivity
Compound
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
2-Propoxybenzoic acid
12.4 ± 1.1
45.2 ± 3.4
0.27 (COX-1 skewed)
2-Nitro-3-propoxybenzoic acid
> 100 (Weak)
68.5 ± 5.2
> 1.45 (COX-2 favored)
Indomethacin (Control)
0.04 ± 0.01
0.45 ± 0.05
0.08
Data Interpretation: 2-PBA acts as a classic, non-selective NSAID with a preference for COX-1, consistent with salicylic acid derivatives. Conversely, the steric bulk of the nitro group in 2-N-3-PBA prevents effective binding in the narrow COX-1 channel, resulting in a loss of COX-1 affinity, while retaining moderate activity against the wider COX-2 active site.
Data Interpretation: While 2-PBA demonstrates moderate suppression of downstream cytokines in living cells, 2-N-3-PBA shows significantly weaker cellular efficacy. This is causally linked to its lowered pKa; the highly ionized state of 2-N-3-PBA at pH 7.4 restricts its ability to passively diffuse across the macrophage lipid bilayer, preventing it from reaching intracellular targets effectively. The MTT viability data (>96%) validates that neither compound is cytotoxic at the tested concentrations.
Conclusion for Drug Developers
For researchers evaluating these building blocks:
2-Propoxybenzoic acid remains a reliable, membrane-permeable intermediate for developing non-selective COX inhibitors or topical anti-inflammatory agents.
2-Nitro-3-propoxybenzoic acid is less suited as a direct NSAID due to poor cellular penetrance and reduced COX affinity. However, its unique steric profile and COX-2 skew make it a valuable synthetic precursor for developing targeted, COX-1-sparing derivatives, provided the carboxylate is masked (e.g., via esterification) to improve bioavailability.
References
PubChem. "2-Propoxybenzoic Acid | C10H12O3 | CID 539215". National Center for Biotechnology Information. Available at: [Link]
Comparative
Introduction: Ensuring Analytical Consistency in Pharmaceutical Development
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Nitro-3-propoxybenzoic Acid 2-Nitro-3-propoxybenzoic acid is a key chemical intermediate whose purity and concentration are critical...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Nitro-3-propoxybenzoic Acid
2-Nitro-3-propoxybenzoic acid is a key chemical intermediate whose purity and concentration are critical determinants of the final quality, safety, and efficacy of active pharmaceutical ingredients (APIs). The analytical methods used to characterize this compound must be robust, reliable, and consistent throughout the drug development lifecycle. However, it is common for analytical responsibilities to shift—from a research and development setting to a quality control (QC) laboratory, or between different contract research organizations (CROs). It is also frequently necessary to employ different analytical technologies to measure the same analyte in different matrices. In these instances, demonstrating that the data generated are equivalent, regardless of the method or laboratory, is paramount.
This is the purpose of analytical method cross-validation. It is the formal process of comparing two or more analytical methods to demonstrate their equivalence and ensure that they produce comparable data.[1] This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-Nitro-3-propoxybenzoic acid, grounded in the principles outlined by global regulatory bodies like the International Council for Harmonisation (ICH).[2][3] We will explore and compare the primary analytical techniques, provide detailed experimental protocols, and offer a logical workflow for executing a successful cross-validation study.
Part 1: A Comparative Overview of Candidate Analytical Methods
The selection of an analytical method is contingent on multiple factors, including the sample matrix, required sensitivity, selectivity, and the specific goals of the analysis.[4] For 2-Nitro-3-propoxybenzoic acid, three principal techniques are viable, each with distinct advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): As a polar aromatic carboxylic acid, 2-Nitro-3-propoxybenzoic acid is ideally suited for analysis by Reversed-Phase HPLC (RP-HPLC).[5][6] This technique separates compounds based on their polarity, using a non-polar stationary phase (typically C18) and a polar mobile phase.[6] By acidifying the mobile phase, the ionization of the carboxylic acid group is suppressed, leading to better retention and improved peak shape.[7] HPLC-UV is robust, cost-effective, and offers high sample throughput, making it the workhorse method for quality control and routine analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional selectivity and sensitivity, making it a powerful tool for identifying and quantifying trace-level impurities or for analyzing complex sample matrices.[4] However, due to the low volatility and polar nature of 2-Nitro-3-propoxybenzoic acid's carboxylic acid group, direct analysis by GC is not feasible.[8] A critical prerequisite is a derivatization step—such as silylation or methylation—to convert the analyte into a more volatile, less polar derivative suitable for gas-phase analysis.[8]
UV-Vis Spectrophotometry: This technique is a simple and rapid method for quantification based on the absorbance of UV light by the nitroaromatic structure.[9] While cost-effective, it suffers from low selectivity and is highly susceptible to interference from other compounds in the sample that absorb at similar wavelengths.[4] Its use is generally limited to the analysis of relatively pure, high-concentration samples where interfering substances are minimal.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the three primary analytical methods for the analysis of nitrobenzoic acid derivatives. This data, extrapolated from studies on similar compounds, provides a basis for method selection and for understanding the potential differences that a cross-validation study will evaluate.
Cross-validation is required whenever data from different analytical methods or different laboratories will be combined or compared to support regulatory decisions.[1] The ICH M10 guideline provides a modern framework, emphasizing a scientific assessment of bias between methods rather than a simple pass/fail exercise based on predefined acceptance criteria.[1][13]
Cross-Validation Workflow
The decision to perform a cross-validation and the subsequent steps should follow a logical progression. The workflow ensures that the comparison is scientifically sound and meets regulatory expectations.
Caption: A workflow for executing an analytical method cross-validation study.
Experimental Design for Cross-Validation
A typical cross-validation study involves analyzing the same set of quality control (QC) samples and, ideally, incurred samples (actual study samples) with both methods being compared.
Sample Selection: Prepare at least three levels of QC samples spanning the analytical range (low, medium, and high concentrations).
Replicates: Analyze a minimum of three to six replicates at each concentration level with each method.
Execution: The analysis should be performed by different analysts on different days, if possible, to capture inter-day variability.
Data Analysis:
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each level from both methods.
Perform a statistical comparison. While ICH M10 does not mandate specific criteria, a common approach is to calculate the percentage difference between the means obtained from the two methods.
For a more rigorous assessment, regression analysis (e.g., Deming regression) can be used to determine if there is a proportional or constant bias between the two methods. The goal is to understand the nature and magnitude of any systematic differences.
Part 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points for the analysis of 2-Nitro-3-propoxybenzoic acid. These methods must be fully validated according to ICH Q2(R2) guidelines before use.[3]
Protocol 1: Quantitative Analysis by Reversed-Phase HPLC-UV
This method is adapted from established protocols for nitrobenzoic acid isomers and is suitable for purity and assay determination.[5][10]
1. Instrumentation and Chromatographic Conditions:
System: HPLC with a UV/Vis detector.
Column: C18 bonded silica (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
Mobile Phase: A mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). A starting point could be an isocratic mixture of 60% A and 40% B.[5]
Diluent: Mobile phase or a 50:50 mixture of acetonitrile and water.
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of 2-Nitro-3-propoxybenzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 10 - 200 µg/mL).
Sample Solution: Accurately weigh the sample and prepare a solution in diluent to a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. System Suitability Test (SST):
Before analysis, inject a working standard solution five times.
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.[12]
4. Analysis Procedure:
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]
Perform the System Suitability Test.
Inject a blank (diluent) to ensure no interfering peaks are present.[5]
Inject the calibration standards to generate a calibration curve.
Inject the sample solutions.
Quantify the amount of 2-Nitro-3-propoxybenzoic acid in the sample by comparing its peak area to the calibration curve.[4]
Protocol 2: Quantitative Analysis by GC-MS with Derivatization
This method offers higher selectivity and is suitable for trace analysis or complex matrices. The derivatization step is critical for success.
1. Derivatization (Silylation Example):
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.
Procedure:
Accurately transfer a known volume or weight of the sample extract into a GC vial and evaporate to dryness under a gentle stream of nitrogen.
Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
2. Instrumentation and Chromatographic Conditions:
System: Gas chromatograph with a Mass Spectrometric detector.
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Mode: Splitless (for trace analysis) or Split.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of the derivatized analyte. Full scan can be used for initial identification.
3. Analysis Procedure:
Prepare calibration standards and samples, performing the derivatization procedure on each.
Inject the derivatized standards to build a calibration curve based on the peak area of the target ion.
Inject the derivatized samples for analysis.
Quantify the analyte by comparing the sample response to the calibration curve.
Visualizing Analytical Method Selection
The choice between these methods depends on the specific analytical challenge. The following decision tree illustrates the logical process for selecting the most appropriate technique.
Caption: A decision tree for selecting an analytical method for 2-Nitro-3-propoxybenzoic acid.
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity and consistency throughout the lifecycle of a pharmaceutical product. For 2-Nitro-3-propoxybenzoic acid, while RP-HPLC stands out as the primary method for routine QC, techniques like GC-MS offer superior selectivity for more demanding applications. A well-designed cross-validation study, guided by the principles of ICH M10, does not merely seek to pass a set of criteria but aims to scientifically understand and document the relationship between different analytical procedures. By investing in this rigorous comparative process, researchers, scientists, and drug development professionals can build a foundation of trustworthy and reliable data, ultimately ensuring the quality and safety of the final therapeutic product.
References
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
SIELC Technologies. (2018, February 19). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
BioAgilytix. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
ResearchGate. (n.d.). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Retrieved from [Link]
National Center for Biotechnology Information. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
IQVIA. (2025, March 26). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
University of Texas Southwestern Medical Center. (n.d.). Quantitative analysis for organic acids in biological samples: Batch isolation followed by gas chromatographic-mass spectrometric analysis. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
National Center for Biotechnology Information. (2020, September 24). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]
European Bioanalysis Forum. (n.d.). Cross and Partial Validation. Retrieved from [Link]
UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. Retrieved from [Link]
ResearchGate. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Retrieved from [Link]
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
Journal of Chromatography A. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]
comparative cytotoxicity of nitrobenzoic acid isomers in cell lines
This comprehensive guide evaluates the comparative cytotoxicity of nitrobenzoic acid (NBA) isomers—ortho- (2-NBA), meta- (3-NBA), and para- (4-NBA)—across in vitro cell lines. Designed for researchers and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide evaluates the comparative cytotoxicity of nitrobenzoic acid (NBA) isomers—ortho- (2-NBA), meta- (3-NBA), and para- (4-NBA)—across in vitro cell lines. Designed for researchers and drug development professionals, this analysis synthesizes physicochemical causality, mechanistic pathways, and self-validating experimental protocols to support the development of nitroaromatic-based therapeutics.
Physicochemical Causality and Isomer-Dependent Toxicity
The biological activity and cytotoxicity of nitrobenzoic acid isomers are fundamentally dictated by the positional relationship between the electron-withdrawing nitro group and the carboxylic acid moiety[1]. While the parent isomers exhibit relatively low baseline toxicity (e.g., 4-NBA has a rat LD50 of approximately 1960 mg/kg)[2], their structural differences significantly influence cellular permeability and their potential when synthesized into active pharmaceutical ingredients or metal complexes[3].
The "Ortho Effect" and Permeability: 2-NBA exhibits the highest acidity (pKa ≈ 2.17) compared to 3-NBA (pKa ≈ 3.49) and 4-NBA (pKa ≈ 3.44)[4]. Steric hindrance from the bulky ortho-nitro group forces the carboxylate group out of the benzene ring's plane, facilitating rapid proton donation[1]. At physiological pH (7.4), 2-NBA is highly ionized, which restricts its passive diffusion across lipophilic cell membranes, often resulting in lower direct intracellular accumulation compared to its isomers.
Radical Stabilization: In nitroaromatic toxicity, the reduction of the nitro group to reactive radical species is a primary driver of oxidative stress[5]. Meta-isomers (3-NBA) often exhibit lower baseline cytotoxicity in related aromatic systems because the meta position lacks the direct resonance stabilization of radical intermediates that the ortho and para positions possess[6].
Metal Coordination Efficacy: To bypass permeability restrictions, NBAs are frequently coordinated with transition metals (e.g., Cu(II), Sn(IV)). The para and meta isomers are particularly effective at forming stable, lipophilic complexes that readily penetrate human hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cells, intercalating DNA and inducing potent cytotoxicity[3][7].
The following table synthesizes the physicochemical properties of the parent isomers and the enhanced in vitro cytotoxicity observed when these isomers are utilized as ligands in transition metal complexes.
Compound / Complex
pKa
Melting Point (°C)
Target Cell Line
IC50 (µM)
Mechanistic Notes
2-NBA (ortho)
2.17
147–148
General
> 1000
High ionization limits passive membrane diffusion[1][4].
Mechanisms of Cytotoxicity: Redox Cycling and Apoptosis
Nitroaromatic compounds exert their cytotoxic effects primarily through nitroreductase-mediated activation. The enzymatic reduction of the nitro group generates reactive oxygen species (ROS), which subsequently deplete intracellular glutathione (GSH)[5][8]. This oxidative stress damages mitochondrial membranes, prompting the release of cytochrome c and the activation of the caspase cascade, ultimately driving the cell into apoptosis[7].
Mechanistic pathway of nitrobenzoic acid-induced cytotoxicity via ROS generation and apoptosis.
Self-Validating Experimental Methodologies
To accurately profile the cytotoxicity of NBA isomers, the experimental design must account for both direct cell viability and the underlying oxidative stress. The following protocols are designed as self-validating systems.
Protocol A: Cell Viability Assessment via CCK-8 Assay
Causality Note: The Cell Counting Kit-8 (CCK-8) is prioritized over the traditional MTT assay because it produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization steps, minimizing handling errors and preventing premature cell lysis, thereby ensuring high data fidelity[7].
Cell Seeding: Seed HepG2 or HeLa cells in a 96-well plate at a density of
5×103
cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere[7].
Treatment: Prepare serial dilutions of the NBA isomers (or their metal complexes) ranging from 1 µM to 100 µM. Include a positive control (e.g., Cisplatin) and a vehicle control (0.1% DMSO). Treat cells for 24, 48, and 72 hours[7].
Assay Incubation: Add 10 µL of CCK-8 solution to each well. Include "blank" wells containing only medium and CCK-8 to establish background absorbance[7]. Incubate for 2 hours at 37 °C.
Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control, subtracting the blank background. Determine the IC50 using non-linear regression analysis[7].
Causality Note: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, reacts stoichiometrically with free sulfhydryl groups on reduced glutathione (GSH) to yield 5-thio-2-nitrobenzoic acid (TNB), which strongly absorbs at 412 nm[5]. By masking GSH with 2-vinylpyridine, this assay can accurately differentiate between reduced GSH and oxidized GSSG, directly quantifying the redox burden[5][8].
Lysate Preparation: Following NBA isomer treatment, wash cells with cold PBS and lyse using a cold buffer (0.15 M NaCl, 0.01 M phosphate, pH 7.4). Centrifuge at 3000 × g for 15 minutes at 4 °C[5].
Total GSH Measurement: Mix 100 µL of the supernatant with 700 µL of KPE buffer (0.1 M potassium phosphate, 5 mM EDTA, pH 7.5), 60 µL of 280 µM NADPH, and 60 µL of 10 mM DTNB. Incubate at 30 °C for 10 minutes[5].
GSSG Masking (Validation Step): To measure oxidized GSSG specifically, treat a separate 100 µL aliquot of supernatant with 2 µL of 2-vinylpyridine to mask reduced GSH before adding DTNB and GSH reductase[5].
Kinetic Reading: Monitor the rate of TNB formation at 412 nm. Normalize the GSH/GSSG ratio against total protein mass (mg) determined via a standard Bradford assay[5].
Step-by-step experimental workflow for evaluating in vitro cytotoxicity and oxidative stress.
influence of the propoxy group position on the properties of nitrobenzoic acid
An in-depth understanding of substituent effects is critical in rational drug design and materials science. When engineering benzoic acid derivatives—frequently used as pharmacophores, intermediates, or liquid crystal bu...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of substituent effects is critical in rational drug design and materials science. When engineering benzoic acid derivatives—frequently used as pharmacophores, intermediates, or liquid crystal building blocks—the spatial arrangement of functional groups dictates the molecule's macroscopic behavior.
This guide provides a comprehensive comparative analysis of how the position of a propoxy group (-OCH₂CH₂CH₃) influences the physicochemical properties of a nitrobenzoic acid scaffold. By evaluating the ortho, meta, and para isomers, we can decode the interplay between steric hindrance, inductive effects, and resonance stabilization.
Mechanistic Causality: Electronic and Steric Interplay
The propoxy group is an electron-donating group (EDG) via resonance (+M effect) due to the lone pairs on the oxygen atom, but it also acts as an electron-withdrawing group (EWG) via induction (-I effect) due to oxygen's electronegativity. The nitro group (-NO₂) is a powerful EWG (-I, -M) that broadly increases the acidity of the benzoic acid core. The position of the propoxy group relative to the carboxylic acid determines which electronic effect dominates:
Ortho-Propoxy (2-position): The steric bulk of the three-carbon propoxy chain forces the adjacent carboxyl group out of coplanarity with the aromatic ring. This "ortho effect" disrupts the resonance between the carboxylate anion and the ring, preventing the +M effect of the propoxy group from destabilizing the anion. Furthermore, the proximity allows for potential intramolecular hydrogen bonding, which stabilizes the conjugate base and significantly lowers the pKa (increasing acidity).
Meta-Propoxy (3-position): Resonance effects (+M) cannot operate at the meta position. Therefore, only the inductive (-I) effect influences the carboxyl group. The meta-propoxy isomer is slightly more acidic than an unsubstituted analog, as the inductive withdrawal stabilizes the carboxylate anion.
Para-Propoxy (4-position): At the para position, the +M resonance effect is fully operational and outweighs the -I effect. This increases electron density at the carboxylate group, destabilizing the anion and resulting in the highest pKa (lowest acidity) among the isomers. Accurate predictive models show that para-alkoxybenzoic acids typically exhibit pKa values around 4.46 to 4.78[1]. Furthermore, the degradation rates and reactivity of benzoic acid derivatives are directly correlated to the ortho, meta, or para positioning of such electron-donating groups[2].
Fig 1: Logical pathway illustrating how the propoxy group position dictates macroscopic properties.
Comparative Data Analysis
To isolate the effect of the propoxy position, the following table compares the properties of three isomers using a fixed 5-nitrobenzoic acid scaffold. The baseline physical properties of related compounds, such as 3-nitro-4-propoxybenzoic acid (computed XLogP3 of 2.6), serve as a reliable benchmark for lipophilicity[3].
Property
2-Propoxy-5-nitrobenzoic acid (Ortho)
3-Propoxy-5-nitrobenzoic acid (Meta)
4-Propoxy-5-nitrobenzoic acid (Para)
Electronic Dominance
Steric + Inductive (-I)
Inductive (-I)
Resonance (+M)
Predicted pKa
~2.8 - 3.1
~3.4 - 3.6
~3.9 - 4.2
LogP (Lipophilicity)
~2.8 (Intramolecular masking)
~2.6
~2.7
Relative Melting Point
Lowest (Disrupted packing)
Intermediate
Highest (Symmetrical packing)
Aqueous Solubility
Highest
Intermediate
Lowest
Experimental Validation Protocols
To verify the theoretical framework above, the following self-validating experimental workflows must be employed. These protocols are designed with internal controls to ensure that the causality of the observed data is strictly linked to the isomer's structural features.
Protocol 1: Potentiometric Titration for pKa Determination
Causality & Rationale: This protocol quantifies the thermodynamic stability of the carboxylate anion. By utilizing a nitrogen blanket, we prevent atmospheric CO₂ from forming carbonic acid, which would otherwise skew the pH readings and invalidate the titration curve.
Solvent Preparation: Prepare a 50% methanol/water (v/v) co-solvent system to ensure complete dissolution of the lipophilic propoxy-nitrobenzoic acid isomers.
Sample Preparation: Dissolve exactly 1.0 mmol of the isomer in 50 mL of the co-solvent. Add KCl to achieve a constant ionic strength of 0.1 M, ensuring activity coefficients remain stable throughout the experiment.
Environmental Control: Transfer the solution to a jacketed titration vessel maintained at 25.0 ± 0.1 °C. Purge the headspace with high-purity nitrogen gas for 10 minutes prior to and during the titration.
Titration: Titrate with standardized 0.05 M NaOH using an automated titrator. Record the pH after each 0.1 mL addition, ensuring the electrode reading stabilizes (drift < 0.01 pH/min).
Data Analysis: Determine the pKa using the Gran plot method to locate the exact equivalence point, followed by non-linear regression fitting to the Henderson-Hasselbalch equation.
Protocol 2: Shake-Flask Method for LogP Determination
Causality & Rationale: LogP measures the intrinsic lipophilicity of the unionized molecule. By buffering the aqueous phase to pH 2.0 (well below the pKa of all isomers), we ensure the carboxylic acid is fully protonated. Pre-saturating the phases prevents volume shifts during equilibration, creating a self-validating thermodynamic system.
Phase Pre-saturation: Stir 500 mL of 1-octanol with 500 mL of aqueous phosphate buffer (pH 2.0) for 24 hours. Separate the phases using a separatory funnel.
Sample Dissolution: Dissolve 1.0 mg of the purified isomer in 10 mL of the pre-saturated 1-octanol in a 20 mL glass scintillation vial.
Equilibration: Add 10 mL of the pre-saturated pH 2.0 buffer to the vial. Seal tightly with a PTFE-lined cap.
Partitioning: Mechanically shake the vial at 100 rpm for 24 hours at a constant 25 °C to achieve thermodynamic equilibrium.
Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase separation.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the isomer in each phase using HPLC-UV set to the compound's specific λmax (typically ~254 nm).
Calculation: Calculate the partition coefficient using the formula: LogP = log₁₀([Isomer]octanol / [Isomer]water).
Fig 2: Self-validating experimental workflow for determining pKa and LogP of the isomers.
References
National Center for Biotechnology Information (NIH). "3-Nitro-4-propoxybenzoic acid | C10H11NO5 | CID 21546247 - PubChem". PubChem. Available at:[Link]
American Chemical Society (ACS). "Using Atomic Charges to Describe the pKa of Carboxylic Acids". Journal of Chemical Theory and Computation. Available at:[Link]
University of Liverpool Repository. "Acyl glucuronide reactivity in perspective". Available at: [Link]
Comparative Reactivity Guide: 2-Nitro-3-propoxybenzoic Acid vs. 2-Nitrobenzoic Acid
Understanding the subtle interplay between steric hindrance and electronic resonance is critical for drug development professionals designing functionalized aromatic scaffolds. This guide provides an objective, data-driv...
Author: BenchChem Technical Support Team. Date: March 2026
Understanding the subtle interplay between steric hindrance and electronic resonance is critical for drug development professionals designing functionalized aromatic scaffolds. This guide provides an objective, data-driven comparison of the reactivity profiles of 2-nitrobenzoic acid and 2-nitro-3-propoxybenzoic acid , focusing on how adjacent substituents fundamentally rewrite the molecule's electronic landscape through the "buttressing effect."
Structural Causality: The Buttressing Effect and Steric Inhibition of Resonance
To predict the reactivity of these two compounds, we must first analyze their structural topography and the resulting orbital alignments.
2-Nitrobenzoic Acid:
In the baseline molecule, 2-nitrobenzoic acid, the nitro group is positioned ortho to the carboxylic acid. This proximity induces the classic "ortho effect"[1]. The steric bulk of the nitro group forces the carboxyl group slightly out of the plane of the benzene ring, disrupting the carboxyl group's resonance with the aromatic system[2]. However, the nitro group itself remains largely coplanar with the ring, allowing it to exert its powerful electron-withdrawing resonance (-M) and inductive (-I) effects, which heavily stabilize the resulting carboxylate anion[3]. This makes 2-nitrobenzoic acid highly acidic, with an experimentally verified pKa of ~2.16[4].
2-Nitro-3-propoxybenzoic Acid:
The introduction of a sterically demanding propoxy chain at the 3-position radically alters this dynamic. The propoxy group physically clashes with the adjacent 2-nitro group. To relieve this severe steric strain, the nitro group is forced to rotate completely out of the coplanar alignment with the benzene ring—a phenomenon known as the buttressing effect [5].
When the nitro group is twisted orthogonally to the aromatic plane, its p-orbitals can no longer overlap with the ring's π-system[6]. This results in the Steric Inhibition of Resonance (SIR) . The nitro group loses its -M effect entirely, leaving only its -I effect to influence the molecule. Furthermore, the buttressed nitro group is pushed closer to the carboxyl group, creating an extreme steric shield that blocks incoming reagents[7].
Mechanistic pathway illustrating the buttressing effect and its impact on reactivity.
Comparative Reactivity Profiles
The structural distortion in 2-nitro-3-propoxybenzoic acid manifests in three distinct reactivity shifts compared to 2-nitrobenzoic acid:
Acidity (pKa) Shifts
Because the twisted nitro group in 2-nitro-3-propoxybenzoic acid cannot stabilize the conjugate base via resonance (-M), the carboxylate anion is significantly less stable than that of 2-nitrobenzoic acid[3]. Additionally, the 3-propoxy group exerts an electron-donating resonance effect (+M) toward the ortho/para positions of the ring, further increasing electron density near the carboxylate. Consequently, 2-nitro-3-propoxybenzoic acid is measurably less acidic (higher pKa) than the unhindered 2-nitrobenzoic acid.
Esterification Kinetics
Fischer esterification requires a nucleophile (e.g., methanol) to attack the electrophilic carbonyl carbon. In 2-nitrobenzoic acid, the reaction proceeds, albeit slower than benzoic acid due to standard ortho-hindrance[8]. In 2-nitro-3-propoxybenzoic acid, the buttressing effect pushes the nitro group directly into the trajectory of the nucleophile. This extreme steric shielding drastically reduces the esterification rate constant (
k
), often requiring forcing conditions (e.g., Steglich esterification or acyl chloride intermediates) to achieve meaningful yields.
Nucleophilic Aromatic Substitution (SNAr)
2-Nitrobenzoic acid is an excellent substrate for SNAr reactions because the coplanar nitro group effectively stabilizes the negatively charged Meisenheimer intermediate. Conversely, the orthogonal nitro group in 2-nitro-3-propoxybenzoic acid cannot delocalize the negative charge of the intermediate. This dramatically lowers its reactivity toward nucleophilic aromatic substitution.
Quantitative Data Summary
The following table summarizes the divergent performance metrics of the two scaffolds based on their structural environments.
Parameter
2-Nitrobenzoic Acid
2-Nitro-3-propoxybenzoic Acid
Causality / Mechanism
pKa (Water, 25°C)
~2.16
~3.80 (Inferred)
Loss of -M effect due to steric inhibition of resonance.
Relative Esterification Rate (
krel
)
1.0 (Reference)
< 0.05
Extreme steric shielding of the carboxyl carbon by the buttressed nitro group.
SNAr Reactivity
High
Low
Twisted nitro group cannot stabilize the Meisenheimer intermediate via resonance.
Aromatic Coplanarity
Nitro group slightly twisted
Nitro group orthogonal to ring
3-Propoxy group forces the adjacent nitro group out of plane.
Self-Validating Experimental Methodologies
To empirically verify these reactivity differences, researchers must employ rigorous, self-validating analytical protocols.
Protocol 1: Potentiometric Determination of pKa
Causality & Validation: Traditional inflection-point titrations are highly susceptible to errors from trace carbonate absorption. This protocol utilizes a Gran plot transformation. The inherent linearity of the Gran plot serves as a self-validating mechanism: if the plot is linear (
R2>0.99
), it confirms the Nernstian response of the electrode and guarantees the absence of buffering impurities. A non-linear plot immediately flags the data as compromised.
Preparation: Dissolve 1.0 mmol of the target benzoic acid derivative in 50.0 mL of degassed, deionized water (use a co-solvent like 10% methanol if the propoxy derivative exhibits poor aqueous solubility, adjusting calculations for the dielectric shift).
Titration: Titrate with standardized 0.05 M NaOH under a continuous nitrogen purge to prevent CO₂ ingress.
Data Acquisition: Record the pH after each 0.1 mL addition, ensuring the electrode reading stabilizes to within ±0.01 pH units before the next addition.
Validation & Calculation: Plot the Gran function (
Vb⋅10−pH
vs.
Vb
). Calculate the exact equivalence point from the x-intercept. Determine the pKa at exactly half the equivalence volume.
Causality & Validation: By utilizing a massive molar excess of methanol, the bimolecular reaction is forced into pseudo-first-order kinetics. Plotting
ln([A]0/[A]t)
against time must yield a straight line. This geometric linearity is the self-validating mechanism: it proves the rate is dependent solely on the steric environment of the benzoic acid substrate, ruling out catalyst degradation or complex side reactions.
Self-validating experimental workflow for comparative Fischer esterification kinetics.
Reaction Setup: Prepare a 0.1 M solution of the benzoic acid derivative in anhydrous methanol. Add 1.0 mol% of concentrated H₂SO₄ as a catalyst.
Incubation: Submerge the reaction vessel in a thermostated oil bath strictly maintained at 60°C ± 0.1°C.
Sampling: Extract 2.0 mL aliquots at precise 15-minute intervals.
Quenching: Immediately discharge each aliquot into 10 mL of ice-cold, neutralized acetone to arrest the esterification process.
Quantification: Titrate the unreacted carboxylic acid with standardized 0.02 M methanolic KOH using phenolphthalein as an indicator.
Kinetic Plotting: Plot
ln([A]0/[A]t)
versus time (
t
). Extract the relative rate constant (
krel
) from the slope to quantitatively compare the steric shielding effect of the 3-propoxy group.
References
Canadian Science Publishing. "Ultraviolet Absorption Spectra of Substituted Benzoic Acids and Phenyl Benzoates." Canadian Journal of Chemistry.[Link]
CG's Chemistry Solutions. "Why Ortho Effect Will Make You Question Acidic Character?" CG's Chemistry.[Link]
MDPI. "From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials." International Journal of Molecular Sciences.[Link]
Structural Validation of 2-Nitro-3-propoxybenzoic Acid: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Modalities
Introduction In the realm of rational drug design and synthetic chemistry, the precise 3D spatial arrangement of a molecule dictates its pharmacological efficacy and reactivity. The compound (CAS: 1548049-09-7)[1] serves...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the realm of rational drug design and synthetic chemistry, the precise 3D spatial arrangement of a molecule dictates its pharmacological efficacy and reactivity. The compound (CAS: 1548049-09-7)[1] serves as a prime example of a densely functionalized aromatic building block where standard 1D connectivity is insufficient for complete structural characterization.
The contiguous 1,2,3-substitution pattern (C1-carboxylic acid, C2-nitro group, C3-propoxy chain) induces severe steric strain. Consequently, the bulky nitro group is forced out of coplanarity with the aromatic ring, fundamentally altering the molecule's electronic distribution and hydrogen-bonding capacity ()[2]. To definitively map these spatial nuances, we must move beyond routine spectroscopy and employ Single Crystal X-Ray Diffraction (SCXRD).
The Causality of Choice: Why X-Ray Crystallography?
When validating a novel batch of 2-Nitro-3-propoxybenzoic acid, scientists typically deploy a suite of analytical tools. However, each modality has distinct limitations regarding 3D conformational data:
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR (COSY, HSQC, HMBC) are excellent for confirming atomic connectivity and the integrity of the propoxy chain. However, NOESY/ROESY spatial correlations are time-averaged in solution. They cannot definitively quantify the dihedral twist of the nitro group or the exact solid-state conformation of the flexible propoxy tail.
High-Resolution Mass Spectrometry (HRMS): HRMS flawlessly validates the exact mass and elemental composition (
C10H11NO5
), but it is entirely blind to isomerism and 3D geometry.
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR confirms the presence of critical functional groups (e.g., the
C=O
stretch of the acid and the
N−O
stretch of the nitro group) but cannot map the complex intermolecular hydrogen-bonding networks.
Single Crystal X-Ray Diffraction (SCXRD): SCXRD is the gold standard. It provides absolute atomic coordinates, precise bond lengths, and exact dihedral angles. As highlighted in literature regarding small molecule validation, crystallography remains unsurpassed for detailing molecular interactions and validating small molecule structures ()[3]. Proper validation of these geometric features is critical for downstream applications ()[4].
Workflow for structural validation transitioning from spectroscopy to X-ray crystallography.
Self-Validating Experimental Protocol: SCXRD
To ensure absolute scientific integrity, the crystallographic workflow must be a self-validating system. Each step includes an internal quality check.
Step 1: Crystal Growth via Vapor Diffusion
Protocol: Dissolve 10 mg of 2-Nitro-3-propoxybenzoic acid in a minimum volume of dichloromethane (DCM, good solvent) in a small inner vial. Place this inside a larger sealed chamber containing hexane (anti-solvent). Allow vapor equilibration over 3–5 days.
Causality: Rapid precipitation (e.g., rotary evaporation) yields kinetically trapped, defective powders. Vapor diffusion provides the thermodynamic control necessary to grow single, defect-free macroscopic crystals suitable for diffraction.
Step 2: Low-Temperature Data Collection
Protocol: Select a single crystal (approx.
0.2×0.1×0.1
mm) under polarized light. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Mo
Kα
(
λ=0.71073
Å) or Cu
Kα
radiation.
Causality: Collecting data at 100 K freezes out the dynamic disorder of the flexible propoxy chain and drastically reduces the thermal atomic displacement parameters (B-factors). This enhances high-angle diffraction intensity, directly improving the resolution of the final electron density map ()[3].
Step 3: Structure Solution and Refinement (Self-Validation)
Protocol: Solve the structure using direct methods (e.g., SHELXT) and refine against
F2
using full-matrix least-squares (SHELXL). Anisotropically refine all non-hydrogen atoms.
Causality & Validation: The system validates itself through statistical metrics. A correct structural model will converge with an
R1
factor
<0.05
(indicating
<5%
discrepancy between the calculated model and experimental data) and a Goodness-of-Fit (GoF) approaching 1.0. Furthermore, inspecting the residual electron density map (
Fo−Fc
) ensures no "ghost" atoms remain, confirming the exact placement of the nitro and propoxy groups ()[4].
Mechanistic Insights & Data Interpretation
Once validated, the SCXRD data provides critical mechanistic insights that explain the molecule's physical properties.
Structural Parameter
Expected Observation via SCXRD
Chemical Implication
Nitro Group Dihedral Angle
~40° to 60° out of plane
Severe steric clash with the adjacent propoxy group at C3 disrupts
π
-conjugation.
Propoxy Chain Conformation
Anti-periplanar extension
Minimizes steric bulk; dictates the molecule's lipophilic footprint.
Carboxylic Acid H-Bonding
R22(8)
Centrosymmetric Dimer
Strong intermolecular
O−H⋯O
bonds dictate high melting point and low solubility in non-polar solvents.
By employing X-ray crystallography, researchers transform ambiguous spectroscopic assumptions into definitive, actionable 3D intelligence, ensuring the structural integrity of 2-Nitro-3-propoxybenzoic acid for downstream synthetic applications.
As a Senior Application Scientist, I understand that for drug development professionals and researchers, ensuring the integrity of laboratory safety protocols is just as critical as the experimental data generated. 2-Nit...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that for drug development professionals and researchers, ensuring the integrity of laboratory safety protocols is just as critical as the experimental data generated. 2-Nitro-3-propoxybenzoic acid is a specialized building block frequently utilized in organic synthesis and pharmaceutical research. However, because it is an aromatic nitro compound, it requires rigorous handling and highly specific disposal procedures to mitigate risks of exothermic decomposition and toxic gas emission.
This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute compliance and safety in your laboratory.
Chemical Identity & Hazard Profile
Before handling the material, personnel must understand its fundamental properties and incompatibilities. The presence of the nitro group (
−NO2
) on the aromatic ring dictates both its reactivity and its environmental hazards[1].
Property
Value
Chemical Name
2-Nitro-3-propoxybenzoic acid
CAS Number
1548049-09-7
Molecular Formula
C10H11NO5
Molecular Weight
225.20 g/mol
SMILES
O=C(O)C1=CC=CC(OCCC)=C1=O
GHS Hazards
H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)
Incompatibilities
Strong oxidizing agents, strong mineral acids, strong bases, reducing agents
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
Do not treat 2-Nitro-3-propoxybenzoic acid as standard organic solid waste. Nitroaromatic compounds inherently possess both a carbon scaffold (fuel) and a nitro group (oxidizer).
The Deflagration Risk: If heated uncontrollably or incinerated in bulk solid form, the nitro group can undergo rapid exothermic decomposition. As noted by , if a large amount of a nitro compound is burned at once, an explosion may occur.
The Emission Risk: The thermal destruction of the
−NO2
moiety inevitably generates highly toxic nitrogen oxides (
NOx
). Atmospheric release of
NOx
is strictly prohibited. Therefore, standard biological or municipal incineration is dangerously inadequate.
To prevent sensitization (H317) and ensure waste streams remain stable prior to disposal, follow this protocol:
Environmental Setup: Operate exclusively within a certified chemical fume hood to prevent the inhalation of aerosolized particulates[3]. Ensure the sash is positioned correctly.
PPE Protocol: Don standard chemical-resistant gloves (nitrile,
≥
4 mil), safety goggles (ANSI Z87.1 compliant), and a flame-resistant lab coat[3].
Transfer and Weighing: Use anti-static spatulas to transfer the solid. While primarily an irritant, best practices for nitroaromatics dictate minimizing static generation.
Waste Segregation (Critical): Collect all solid waste and contaminated consumables (weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container. Never mix this waste stream with reducing agents or strong mineral acids, as this can trigger spontaneous exothermic degradation[4].
Methodology B: Final Disposal Preparation (Incineration Protocol)
The only approved disposal method for 2-Nitro-3-propoxybenzoic acid is professional chemical incineration[3][4]. Laboratories are not equipped to perform this destruction in-house.
Solvent Dissolution: In a fume hood, dissolve the accumulated solid waste in an approved, compatible combustible solvent (e.g., ethanol, methanol, or xylene)[3].
Causality: Dissolving the solid decreases the localized energy density and creates a homogenous liquid waste stream. This allows the commercial incinerator's feed nozzles to atomize the mixture, ensuring a controlled, steady burn rate rather than a localized thermal spike.
Containerization: Transfer the dissolved mixture into an HDPE or appropriate solvent-rated carboy. Ensure the container is tightly sealed to prevent VOC evaporation.
Labeling: Affix a hazardous waste label detailing the exact composition: "Hazardous Waste: 2-Nitro-3-propoxybenzoic acid dissolved in [Solvent Name]. Flammable, Irritant." Include the date of initial accumulation[4].
Licensed Transport & Destruction: Transfer the waste to a licensed environmental services provider. You must verify that their facility utilizes a chemical incinerator equipped with both an afterburner and an alkaline scrubber [4].
Causality: The afterburner ensures complete thermal oxidation of any unburned volatile organic compounds. The wet scrubber introduces a basic solution (typically NaOH) to the exhaust stream, neutralizing the acidic
NOx
gases into harmless aqueous nitrate/nitrite salts prior to atmospheric venting.
Methodology C: Emergency Spill Response
In the event of a localized benchtop spill:
Evacuation & Ventilation: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[5].
Containment: Do not use water jets, which can spread the chemical. Gently cover the spilled solid with a damp absorbent pad to prevent dust generation.
Collection: Using a non-sparking scoop, carefully collect the solid material and the absorbent pads[3].
Decontamination: Wash the affected surface with a generous amount of water and a non-abrasive soap, collecting all wash water into the hazardous waste container[1].
Disposal: Seal the cleanup materials in the designated hazardous waste container for incineration.
Disposal Workflow Visualization
The following diagram maps the structural logic of the required disposal pathway, illustrating how the chemical risks are systematically neutralized.
Workflow for the safe thermal destruction and NOx neutralization of 2-Nitro-3-propoxybenzoic acid.
References
Matrix Scientific. "Safety Data Sheet: 2-Nitro-3-propoxybenzoic acid." 1int, [Link]
Deepak Nitrite. "Safety Data Sheet: Para Nitro Toluene (NOx Emissions)." Deepak Nitrite,[Link]
Personal protective equipment for handling 2-Nitro-3-propoxybenzoic acid
As a Senior Application Scientist, I design laboratory protocols not merely to meet baseline compliance, but to establish a self-validating system of safety. When handling specialized organic building blocks like 2-Nitro...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I design laboratory protocols not merely to meet baseline compliance, but to establish a self-validating system of safety. When handling specialized organic building blocks like 2-Nitro-3-propoxybenzoic acid , standard universal precautions are insufficient. You must understand the physicochemical causality behind the compound's behavior to effectively protect yourself and your team.
This guide provides an authoritative, mechanistic approach to the Personal Protective Equipment (PPE), operational handling, and disposal logistics required for this specific nitroaromatic compound.
Physicochemical & Hazard Profiling
To select the correct PPE, we must first quantify the threat. 2-Nitro-3-propoxybenzoic acid combines an electrophilic nitroaromatic core with an acidic carboxyl group and a lipophilic propoxy chain. This triad of functional groups dictates its toxicological profile .
Property / Hazard
Specification
Mechanistic Implication
CAS Number
1548049-09-7
Unique identifier for SDS cross-referencing.
Molecular Formula
C10H11NO5
High oxygen/nitrogen content; emits toxic NOx gases upon thermal decomposition.
Molecular Weight
225.20 g/mol
Fine crystalline powder prone to aerosolization and static cling.
GHS Classification
Irritant (Skin, Eyes, Respiratory)
The carboxylic acid moiety causes direct tissue damage, while the nitro group acts as a sensitizer.
Mechanistic Toxicology & PPE Rationale
Why do we mandate specific gear for this compound? The propoxy group increases the molecule's lipophilicity (LogP), significantly enhancing its potential for dermal penetration compared to unsubstituted nitrobenzoic acids. Once absorbed, the nitro group acts as a reactive electrophile, which can induce severe skin sensitization . Furthermore, the acidic nature of the compound exacerbates ocular and mucosal tissue damage upon contact.
Personal Protective Equipment (PPE) Matrix
Protection Zone
Required Equipment
Mechanistic Rationale & Standard
Ocular/Face
ANSI Z87.1 Chemical Safety Goggles
Prevents corneal damage from aerosolized acidic dust. Safety glasses are insufficient due to the lack of a full orbital seal.
Dermal (Hands)
Nitrile Gloves (≥6 mil)
Nitroaromatics can permeate thin latex. Nitrile provides a robust, chemically resistant barrier against lipophilic organic acids.
Dermal (Body)
Flame-Resistant (FR) Lab Coat
Mitigates electrostatic discharge (which can ignite or aerosolize powders) and protects against thermal decomposition hazards.
Respiratory
N95/P100 Particulate Respirator
Mandated only if weighing outside a Class II fume hood to block the inhalation of crystalline micro-particles .
Operational Workflow: Safe Handling & Weighing
Every step in this protocol is designed to be self-validating. If a step fails (e.g., static cling is observed), the operator must halt and correct the environment before proceeding.
Step 1: Fume Hood Verification
Prior to opening the chemical container, verify that the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm).
Step 2: Static Mitigation (Critical Step)
Nitrobenzoic acid derivatives exhibit significant static cling, which causes spontaneous powder aerosolization. Use an anti-static gun (e.g., Zerostat) on your weigh boat and the surrounding hood surface.
Step 3: Powder Transfer
Utilize a grounded, stainless-steel spatula. Do not use plastic spatulas , as the friction generates electrostatic charge, causing the lipophilic powder to repel and scatter.
Step 4: Solubilization & Exotherm Control
When preparing stock solutions (e.g., in DMSO or DMF), add the solvent dropwise initially. While the dissolution is generally mild, rapid solvation of the carboxylic acid can generate localized heat, leading to micro-splashing.
Spill Response & Decontamination Protocol
In the event of a spill, dry sweeping is strictly prohibited as it generates a highly concentrated, hazardous dust cloud.
Step 1: Containment & Wetting
Isolate the immediate area. Lightly mist the spilled 2-Nitro-3-propoxybenzoic acid powder with distilled water to immediately suppress aerosolization.
Step 2: Chemical Neutralization
Apply a weak base, such as sodium bicarbonate (NaHCO₃) powder, directly over the wetted spill. The bicarbonate will react with the carboxylic acid moiety, neutralizing it into a less hazardous, water-soluble sodium salt. Wait for the effervescence (CO₂ release) to cease.
Step 3: Collection
Using non-sparking tools (e.g., a dedicated chemical dustpan), scoop the neutralized slurry into a wide-mouth, sealable polyethylene hazardous waste container.
Step 4: Surface Decontamination
Wash the affected fume hood surface with a 1% Alconox (or similar laboratory detergent) solution to remove residual lipophilic organics, followed by a thorough wipe-down with 70% Isopropanol.
Waste Disposal & Environmental Logistics
Due to its nitroaromatic structure, this compound poses a significant toxicity risk to aquatic ecosystems and must never be discharged into municipal sewer systems .
Step 1: Segregation
Classify the material as hazardous chemical waste. Depending on your local jurisdiction, aqueous solutions may be classified under RCRA D002 (Corrosivity) or as general toxic organic waste.
Step 2: Labeling
Seal the waste container and affix a label explicitly stating: "Hazardous Waste: 2-Nitro-3-propoxybenzoic acid (Toxic/Irritant - Nitroaromatic)."
Step 3: EHS Transfer
Transfer the sealed container to your facility's Environmental Health and Safety (EHS) department or a licensed chemical disposal contractor for high-temperature incineration.
Process Visualization
Workflow for safe handling, spill response, and disposal of 2-Nitro-3-propoxybenzoic acid.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7423, 3-Nitroaniline (Nitroaromatic Baseline)." Available at: [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Guidelines." Available at:[Link]
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